Product packaging for 1-Chloro-4-[(2-chloroethyl)thio]benzene(Cat. No.:CAS No. 14366-73-5)

1-Chloro-4-[(2-chloroethyl)thio]benzene

Cat. No.: B1346925
CAS No.: 14366-73-5
M. Wt: 207.12 g/mol
InChI Key: PVPKFKCDIRXVLO-UHFFFAOYSA-N
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Description

1-Chloro-4-[(2-chloroethyl)thio]benzene is a useful research compound. Its molecular formula is C8H8Cl2S and its molecular weight is 207.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2S B1346925 1-Chloro-4-[(2-chloroethyl)thio]benzene CAS No. 14366-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(2-chloroethylsulfanyl)benzene
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InChI

InChI=1S/C8H8Cl2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPKFKCDIRXVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30162488
Record name 1-Chloro-4-((2-chloroethyl)thio)benzene
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Molecular Weight

207.12 g/mol
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CAS No.

14366-73-5
Record name 1-Chloro-4-[(2-chloroethyl)thio]benzene
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Record name 1-Chloro-4-((2-chloroethyl)thio)benzene
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Record name 1-chloro-4-[(2-chloroethyl)thio]benzene
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Record name 1-CHLORO-4-((2-CHLOROETHYL)THIO)BENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-4-[(2-chloroethyl)thio]benzene. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its close structural analog, 2-chloroethyl ethyl sulfide (CEES), to infer potential biological activities and toxicological pathways. This guide includes a proposed synthesis method, tabulated physical and chemical properties, and detailed diagrams of relevant biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical research.

Chemical Identity and Physical Properties

This compound, also known as 4-chlorophenyl 2-chloroethyl sulfide, is an organosulfur compound. While specific experimental data for this compound is scarce, its fundamental properties can be summarized.

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 4-chlorophenyl 2-chloroethyl sulfide-
CAS Number 14366-73-5Chem-Tools
Molecular Formula C₈H₈Cl₂SPubChem[1]
Molecular Weight 207.12 g/mol PubChem
Canonical SMILES C1=CC(=CC=C1SCCCCl)ClPubChem
InChI Key FZLPHRKLXYYOFV-UHFFFAOYSA-NPubChem

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 3.7PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 3PubChem
Exact Mass 205.9723768PubChem
Monoisotopic Mass 205.9723768PubChem
Topological Polar Surface Area 25.3 ŲPubChem
Heavy Atom Count 11PubChem
Formal Charge 0PubChem
Complexity 179PubChem

Proposed Synthesis

Reaction Scheme:

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution to deprotonate the thiol and form the more nucleophilic thiophenolate.

  • Alkylation: To the stirred solution, add 1,2-dichloroethane (a large excess to minimize dialkylation, e.g., 5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 3: Properties of Key Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-ChlorothiophenolC₆H₅ClS144.6249-51205-207
1,2-DichloroethaneC₂H₄Cl₂98.96-3583.5

Reactivity and Stability

The chemical reactivity of this compound is dictated by the presence of the chloroethylthio group. The sulfur atom is nucleophilic, and the chlorine atom on the ethyl chain is susceptible to nucleophilic substitution reactions. The aromatic ring can undergo electrophilic substitution, with the chloro and thioether groups directing incoming electrophiles.

The 2-chloroethyl sulfide moiety is a key structural feature of vesicant (blistering) chemical warfare agents like sulfur mustard. This suggests that this compound may exhibit similar alkylating properties, reacting with biological nucleophiles such as DNA and proteins. This reactivity is the basis for its potential toxicity.

Potential Biological Activity and Signaling Pathways (Based on Analogy to 2-Chloroethyl Ethyl Sulfide - CEES)

Due to the lack of direct biological studies on this compound, its potential biological effects are inferred from its close structural analog, 2-chloroethyl ethyl sulfide (CEES). CEES is a monofunctional analog of sulfur mustard and is frequently used as a less hazardous surrogate in research to study the mechanisms of sulfur mustard-induced toxicity.

DNA Damage

CEES is a known DNA alkylating agent. It can react with nucleotide bases, leading to the formation of DNA adducts. This damage, if not properly repaired, can lead to mutations, chromosomal aberrations, and cell death. The primary mechanism of DNA damage is thought to involve the formation of a reactive episulfonium ion.

Experimental Protocol: Comet Assay for DNA Damage Assessment

The comet assay (single-cell gel electrophoresis) is a common method to detect DNA strand breaks in individual cells.

  • Cell Treatment: Expose cultured cells (e.g., human keratinocytes or fibroblasts) to varying concentrations of the test compound for a defined period.

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution at high salt concentration to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at an alkaline pH. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Induction of Inflammatory Response

Exposure to CEES is known to trigger a significant inflammatory response in tissues such as the skin and lungs. This is characterized by the release of pro-inflammatory cytokines and chemokines, and the recruitment of immune cells to the site of exposure. This inflammatory cascade contributes significantly to the tissue damage observed after exposure.

Experimental Protocol: Mouse Model of Induced Skin Inflammation

  • Animal Model: Use a suitable mouse strain, such as SKH-1 hairless mice.

  • Compound Application: Apply a defined dose of the test compound topically to a specific area of the mouse's skin.

  • Observation and Sample Collection: Monitor the animals for signs of inflammation (redness, swelling, edema) at various time points post-application. At designated time points, euthanize the animals and collect skin tissue samples from the exposed and control areas.

  • Analysis:

    • Histology: Process the tissue samples for histological examination to assess tissue damage, inflammatory cell infiltration, and edema.

    • Cytokine Analysis: Homogenize a portion of the tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like ELISA or multiplex assays.

    • Gene Expression Analysis: Extract RNA from the tissue to analyze the expression of inflammatory genes using quantitative real-time PCR (qRT-PCR).

Activation of Signaling Pathways

The DNA damage and inflammatory responses induced by CEES are mediated by complex intracellular signaling pathways. Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular responses to a wide range of stimuli, including chemical stress. Activation of MAPKs by phosphorylation leads to the activation of the transcription factor AP-1, which in turn regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.

MAPK_AP1_Pathway cluster_nucleus Nucleus Stimulus This compound (via DNA Damage/Oxidative Stress) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimulus->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates GeneExpression Gene Expression (Inflammation, Apoptosis) AP1->GeneExpression regulates Nucleus Nucleus

Caption: MAPK/AP-1 signaling pathway activation.

NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including DNA damage and pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus Stimulus This compound (via DNA Damage/Cytokine Signaling) IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_NFkB->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression regulates Nucleus Nucleus

Caption: NF-κB signaling pathway activation.

Safety and Handling

Given its structural similarity to known vesicants and alkylating agents, this compound should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention. All waste containing this compound should be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

This compound is a compound for which there is a notable lack of direct experimental data in the public domain. However, by examining its chemical structure and drawing analogies to the well-studied compound CEES, we can predict its likely chemical reactivity and biological properties. The presence of the 2-chloroethyl sulfide moiety strongly suggests that this compound is a potent alkylating agent with the potential to cause DNA damage and induce significant inflammatory responses through the activation of key signaling pathways such as MAPK/AP-1 and NF-κB. Researchers and drug development professionals should consider these potential hazards and biological activities when working with or designing studies involving this compound. Further experimental investigation is warranted to fully characterize the chemical and toxicological profile of this compound.

References

Technical Guide: 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 14366-73-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for 1-Chloro-4-[(2-chloroethyl)thio]benzene. This guide synthesizes available data and provides general methodologies based on related compounds. Researchers should exercise caution and validate all procedures.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for understanding the compound's physical behavior and for planning experimental work.

PropertyValueSource
CAS Number 14366-73-5PubChem, CAS Common Chemistry[1][2]
Molecular Formula C₈H₈Cl₂SPubChem, GSRS[1][3]
Molecular Weight 207.12 g/mol PubChem, GSRS[1][3]
Boiling Point 105 °C at 1.5 TorrCAS Common Chemistry[2]
Melting Point 30-31 °CCAS Common Chemistry[2]
InChI InChI=1S/C8H8Cl2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2GSRS[3]
InChIKey PVPKFKCDIRXVLO-UHFFFAOYSA-NGSRS[3]
SMILES C1=CC(=CC=C1SCCCl)ClGSRS[3]

Synthesis and Experimental Protocols

General Synthesis of Aryl Thioethers

A plausible synthetic route for this compound involves the reaction of 4-chlorothiophenol with 1,2-dichloroethane. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Reaction:

4-Chlorothiophenol + 1,2-Dichloroethane → this compound + HCl

Experimental Protocol (General):

  • Reaction Setup: To a solution of 4-chlorothiophenol in a suitable solvent (e.g., ethanol, DMF, or acetone), add an equimolar amount of a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine).

  • Addition of Alkylating Agent: To the resulting mixture, add a slight excess of 1,2-dichloroethane dropwise at room temperature with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

The following diagram illustrates the logical workflow for this general synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4-Chlorothiophenol 4-Chlorothiophenol Reaction_Mixture Reaction Mixture 4-Chlorothiophenol->Reaction_Mixture 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Washing_Drying Washing & Drying Extraction->Washing_Drying Purification_Method Column Chromatography or Distillation Washing_Drying->Purification_Method Final_Product This compound Purification_Method->Final_Product

General Synthesis Workflow for Aryl Thioethers

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Fire Safety: Keep away from open flames and heat sources. Use appropriate fire extinguishers (e.g., dry chemical, CO₂).

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Hazards (based on related compounds):

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • May cause irritation to the skin, eyes, and respiratory tract.[4]

  • Long-term exposure may have adverse health effects.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound.

However, the presence of a reactive 2-chloroethyl thioether moiety suggests that this compound could act as an alkylating agent. Such compounds can form covalent bonds with nucleophilic residues in biomolecules like proteins and DNA. This alkylation can lead to a variety of cellular effects, including enzyme inhibition, disruption of signaling pathways, and cytotoxicity.

The general mechanism of action for such an electrophilic compound could involve the formation of a reactive episulfonium ion, which is then attacked by a biological nucleophile.

The following diagram illustrates a hypothetical signaling pathway disruption by an alkylating agent.

G Alkylating_Agent This compound Target_Protein Target Protein (e.g., Enzyme, Receptor) Alkylating_Agent->Target_Protein Covalent Modification Signaling_Pathway Normal Signaling Pathway Target_Protein->Signaling_Pathway Participates in Disrupted_Pathway Disrupted Signaling Target_Protein->Disrupted_Pathway Cellular_Response Normal Cellular Response Signaling_Pathway->Cellular_Response Adverse_Effect Adverse Cellular Effect (e.g., Apoptosis, Cytotoxicity) Disrupted_Pathway->Adverse_Effect

Hypothetical Disruption of a Signaling Pathway

Further Research:

Due to the limited data, further research is warranted to elucidate the chemical, toxicological, and biological properties of this compound. This would include:

  • Development and validation of a specific and robust synthetic protocol.

  • Comprehensive characterization using modern analytical techniques (NMR, IR, MS).

  • In-depth toxicological studies to determine its safety profile.

  • Screening for biological activity to identify potential therapeutic applications or toxicological mechanisms.

References

1-Chloro-4-[(2-chloroethyl)thio]benzene synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-4-[(2-chloroethyl)thio]benzene

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of this compound. It outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data.

Synthesis

The synthesis of this compound is proposed via a nucleophilic substitution reaction, a method analogous to the Williamson ether synthesis, which is well-established for the formation of thioethers. This process involves the reaction of 4-chlorothiophenol with 1,2-dichloroethane in the presence of a base.

The reaction proceeds in two main steps: the deprotonation of the thiol to form a more reactive thiophenoxide anion, followed by the nucleophilic attack of this anion on the electrophilic carbon of 1,2-dichloroethane.

Synthesis Workflow

The following diagram illustrates the proposed step-by-step workflow for the synthesis of this compound.

synthesis_workflow start Start setup Set up a dry, inert-atmosphere reaction vessel start->setup reagents Charge the vessel with 4-chlorothiophenol and a suitable solvent (e.g., DMF) setup->reagents deprotonation Add a base (e.g., NaH) to form the sodium 4-chlorothiophenoxide reagents->deprotonation addition Slowly add 1,2-dichloroethane to the reaction mixture deprotonation->addition reaction Heat the mixture to drive the reaction to completion (monitor by TLC) addition->reaction workup Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent reaction->workup purification Dry the organic layer and purify the crude product by column chromatography workup->purification product Obtain pure this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Chlorothiophenol

  • 1,2-Dichloroethane

  • Sodium Hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-chlorothiophenol in anhydrous DMF.

  • Cool the solution in an ice bath and carefully add sodium hydride portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-chlorothiophenoxide.

  • Slowly add an excess of 1,2-dichloroethane to the reaction mixture.

  • Heat the reaction mixture to approximately 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques. The following sections detail the expected characterization data, which is inferred from the known data of structurally analogous compounds.

Characterization Workflow

The diagram below outlines the workflow for the analytical characterization of the synthesized compound.

characterization_workflow start Synthesized and Purified Product nmr Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms analysis Analyze Spectroscopic Data nmr->analysis ir->analysis ms->analysis confirmation Confirm Structure and Purity analysis->confirmation

Caption: Workflow for the characterization of this compound.

Data Presentation

The expected quantitative data from the characterization analyses are summarized in the tables below.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₈Cl₂S
Molecular Weight 207.12 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.35d2HAr-H (ortho to S)
~ 7.28d2HAr-H (ortho to Cl)
~ 3.60t2H-S-CH₂-
~ 3.25t2H-CH₂-Cl

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~ 134.5Ar-C-S
~ 133.0Ar-C-Cl
~ 130.5Ar-CH
~ 129.0Ar-CH
~ 42.5-S-CH₂-
~ 35.5-CH₂-Cl

Table 4: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
~ 1580, 1475Aromatic C=C stretch
~ 1090C-S stretch
~ 820para-substituted C-H bend
~ 750C-Cl stretch

Table 5: Predicted Mass Spectrometry (MS) Data

m/zAssignment
206/208/210Molecular ion peak ([M]⁺) showing isotopic pattern for two chlorine atoms
143/145[M - CH₂CH₂Cl]⁺ fragment
108[C₆H₄S]⁺ fragment

Unraveling the Molecular Onslaught: A Technical Guide to the Hypothesized Mechanism of Action of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delineates the probable mechanism of action of 1-Chloro-4-[(2-chloroethyl)thio]benzene, a compound for which direct experimental data is not publicly available. Based on its structural analogy to sulfur mustards, a well-characterized class of cytotoxic agents, it is strongly hypothesized that this compound functions as a potent alkylating agent. This document synthesizes the established mechanisms of sulfur mustards to provide a detailed and actionable framework for understanding the potential biological and toxicological profile of this compound.

Core Hypothesis: An Alkylating Agent in Disguise

The key to understanding the probable mechanism of action of this compound lies in its chemical structure, specifically the presence of a 2-chloroethyl sulfide moiety. This functional group is the hallmark of sulfur mustards and is responsible for their potent cytotoxic effects. The proposed mechanism, therefore, mirrors that of classical alkylating agents, initiating a cascade of cellular events that culminate in cell death.

The fundamental action of these agents is the covalent attachment of an alkyl group to various nucleophilic sites within the cell.[1][2] The primary and most critical target for this alkylation is the DNA, the blueprint of the cell.[3][4][5]

The Molecular Assault: A Step-by-Step Breakdown

The mechanism can be dissected into a series of sequential and interconnected events:

  • Activation and Formation of a Reactive Intermediate: The process is initiated by an intramolecular cyclization reaction. The lone pair of electrons on the sulfur atom attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a highly reactive and unstable cyclic sulfonium ion (episulfonium ion).[6] This intermediate is a potent electrophile, primed to react with nucleophiles.

  • DNA Alkylation: The strained three-membered ring of the episulfonium ion is readily opened by nucleophilic attack. The most susceptible target within the DNA is the N7 position of guanine bases.[2] This reaction results in the formation of a covalent bond between the compound and the DNA, creating a mono-adduct.

  • Cross-linking of DNA: For bifunctional alkylating agents like sulfur mustard, which possesses two chloroethyl groups, the second arm of the molecule can undergo the same cyclization and alkylation reaction. This allows the agent to react with a second guanine base, either on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).[3][5] Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, a critical step for both DNA replication and transcription.[4]

  • Induction of Cellular Damage and Apoptosis: The formation of DNA adducts and cross-links triggers a cellular damage response. These DNA lesions disrupt normal cellular processes, leading to:

    • Inhibition of DNA Replication and Transcription: The distorted DNA structure physically blocks the progression of DNA and RNA polymerases.[1][7]

    • DNA Strand Breaks: The cell's attempts to repair the damaged DNA can lead to single and double-strand breaks.[5]

    • Activation of Apoptotic Pathways: The overwhelming DNA damage activates cell cycle checkpoints and ultimately triggers programmed cell death (apoptosis).[2][8]

Visualizing the Onslaught: Signaling Pathways and Workflows

To provide a clearer understanding of these complex processes, the following diagrams, rendered in Graphviz (DOT language), illustrate the key signaling pathways and a generalized experimental workflow for investigating the effects of such an alkylating agent.

G cluster_activation Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response Compound This compound Intermediate Cyclic Sulfonium Ion (Episulfonium) Compound->Intermediate Intramolecular Cyclization DNA Cellular DNA Intermediate->DNA Alkylation (N7 of Guanine) Mono-adduct DNA Mono-adduct DNA->Mono-adduct Cross-link Interstrand/Intrastrand DNA Cross-link Mono-adduct->Cross-link Second Alkylation Replication_Block Inhibition of DNA Replication & Transcription Cross-link->Replication_Block Strand_Breaks DNA Strand Breaks Cross-link->Strand_Breaks Apoptosis Apoptosis Replication_Block->Apoptosis Strand_Breaks->Apoptosis

Figure 1: Hypothesized signaling pathway for the cytotoxic action of this compound.

G Cell_Culture Cell Line Culture (e.g., Cancer Cell Line) Compound_Treatment Treatment with This compound (Dose-Response and Time-Course) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Cytotoxicity_Assay DNA_Damage_Assay DNA Damage Assessment (e.g., Comet Assay, γ-H2AX Staining) Compound_Treatment->DNA_Damage_Assay Apoptosis_Assay Apoptosis Detection (e.g., Annexin V/PI Staining, Caspase Activity) Compound_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Figure 2: Generalized experimental workflow for characterizing the cytotoxic effects of an alkylating agent.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes typical data that would be generated to characterize the activity of such an alkylating agent, based on studies of similar compounds.

ParameterTypical Value RangeDescription
IC50 (Cytotoxicity) Low µM to nMThe concentration of the compound that inhibits cell growth by 50%. This is a measure of the compound's potency.
DNA Adduct Formation Dose-dependent increaseThe number of covalent adducts formed per unit of DNA. This directly measures the compound's ability to modify DNA.
γ-H2AX Foci Formation Dose- and time-dependent increaseA marker for DNA double-strand breaks. An increase indicates the induction of significant DNA damage.
Caspase-3/7 Activity Fold-increase over controlA measure of the executioner caspases in apoptosis. An increase confirms the induction of programmed cell death.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential for validating the hypothesized mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Comet Assay (Alkaline)
  • Cell Treatment and Harvesting: Treat cells with the compound for a defined period. Harvest the cells by trypsinization and resuspend in ice-cold PBS.

  • Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the compound for a specified time. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-negative cells: Live cells.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compound.

Conclusion and Future Directions

The structural similarity of this compound to sulfur mustards provides a strong foundation for hypothesizing its mechanism of action as a DNA alkylating agent. The proposed pathway involves the formation of a reactive episulfonium ion, subsequent DNA alkylation leading to cross-linking, and the induction of DNA damage and apoptosis.

To validate this hypothesis, a systematic investigation employing the experimental protocols outlined in this guide is imperative. Such studies would not only confirm the mechanism of action but also provide crucial quantitative data on the compound's potency and cytotoxic profile. This information is essential for any future consideration of this compound in a research or drug development context. The potential for significant toxicity, including carcinogenicity and mutagenicity, inherent to this class of compounds, necessitates a cautious and thorough experimental approach.

References

An In-depth Technical Guide on the Reactivity of 1-Chloro-4-[(2-chloroethyl)thio]benzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-[(2-chloroethyl)thio]benzene is a bifunctional electrophile containing two distinct sites susceptible to nucleophilic attack: a primary alkyl chloride on the ethylthio side chain and an aryl chloride on the benzene ring. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. Due to the limited direct experimental data available for this specific molecule, this guide draws upon established principles of organic chemistry and data from analogous structures to predict its reactivity profile. The document covers probable reaction mechanisms, potential products, and hypothetical experimental protocols for studying these reactions. Particular emphasis is placed on the differential reactivity of the two electrophilic centers and the potential for intramolecular cyclization.

Introduction

This compound possesses a molecular structure that makes it an interesting substrate for a variety of nucleophilic substitution reactions. The presence of both an aliphatic and an aromatic carbon-chlorine bond offers the potential for selective functionalization, depending on the nature of the nucleophile and the reaction conditions. The sulfur atom, with its lone pairs of electrons, is also expected to play a significant role in the reactivity of the adjacent chloroethyl group. Understanding the reactivity of this compound is crucial for its potential applications in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecules relevant to medicinal chemistry and materials science.

Predicted Reactivity Profile

The reactivity of this compound is dictated by its two electrophilic sites:

  • The 2-chloroethyl group: This primary alkyl chloride is expected to be susceptible to SN2 reactions with a wide range of nucleophiles. The presence of the neighboring sulfur atom is likely to enhance the reactivity of this position through anchimeric assistance (neighboring group participation), proceeding through a cyclic sulfonium ion intermediate. This mechanism is well-documented for sulfur mustards and their analogs.

  • The 4-chlorophenyl group: The chlorine atom on the benzene ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. In the case of this compound, the thioether group is a weakly activating, ortho-, para-directing group for electrophilic aromatic substitution, and it does not significantly activate the ring for nucleophilic substitution. Therefore, harsh reaction conditions (high temperature and pressure) would likely be required for substitution at this position.

Based on these considerations, it is predicted that nucleophilic attack will preferentially occur at the 2-chloroethyl group under mild conditions.

Hypothetical Reaction Pathways and Mechanisms

Reaction with Amine Nucleophiles

The reaction of this compound with primary or secondary amines is expected to proceed via an SN2 mechanism at the ethyl chloride. The lone pair of the amine nitrogen will attack the carbon bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Logical Reaction Flow with Amines:

G reactant This compound product N-(2-((4-chlorophenyl)thio)ethyl)amine Derivative reactant->product SN2 Reaction nucleophile Primary/Secondary Amine (R2NH) nucleophile->product

Caption: SN2 reaction with amine nucleophiles.

Intramolecular Cyclization (Reaction with Internal Nucleophile)

Under basic conditions, the thioether sulfur can act as an internal nucleophile, leading to an intramolecular cyclization. This would likely proceed through the formation of a transient thiolate anion, which would then attack the chloroethyl group. However, given the stability of the thioether, a more plausible pathway for cyclization involves the reaction with a strong base to deprotonate a potential nucleophilic site if one were introduced to the molecule, or reaction with another nucleophile that could then initiate a cyclization cascade.

A more direct intramolecular reaction would be the formation of a cyclic sulfonium salt, which is a key feature of sulfur mustard reactivity. This intermediate would be highly reactive towards nucleophiles.

Hypothetical Intramolecular Cyclization Pathway:

G start This compound intermediate Cyclic Sulfonium Ion Intermediate start->intermediate Intramolecular SN2 product Ring-Opened Product intermediate->product Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->product

Caption: Intramolecular cyclization via a sulfonium ion.

Reaction with Oxygen Nucleophiles (Alkoxides, Hydroxide)

Alkoxides and hydroxide ions are strong nucleophiles that would readily react with the 2-chloroethyl group via an SN2 mechanism to form the corresponding ether or alcohol, respectively.

Reaction with Sulfur Nucleophiles (Thiols)

Thiols, in the presence of a base to form the more nucleophilic thiolate, would react with the 2-chloroethyl group to form a dithioether.

Quantitative Data (Predicted)

As no direct experimental kinetic or thermodynamic data for the reactions of this compound have been found in the literature, the following table presents predicted relative reactivity based on analogous systems.

NucleophilePredicted Reactive SiteProbable MechanismPredicted Relative Rate
Primary/Secondary Amines2-ChloroethylSN2Fast
Alkoxides (e.g., NaOEt)2-ChloroethylSN2Fast
Hydroxide (e.g., NaOH)2-ChloroethylSN2Moderate
Thiolates (e.g., NaSEt)2-ChloroethylSN2Very Fast
Cyanide (e.g., NaCN)2-ChloroethylSN2Moderate
Azide (e.g., NaN3)2-ChloroethylSN2Fast
Amines (at high temp.)4-ChlorophenylSNArVery Slow
Hydroxide (at high temp.)4-ChlorophenylSNAr (via benzyne)Very Slow

Hypothetical Experimental Protocols

General Procedure for Reaction with an Amine Nucleophile

Objective: To synthesize N-substituted derivatives of this compound.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or benzylamine) (2-3 equivalents)

  • Solvent (e.g., acetonitrile, DMF, or ethanol)

  • Base (optional, e.g., K2CO3 or Et3N)

  • Standard laboratory glassware and work-up reagents.

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the amine (2-3 equivalents) to the solution. If the amine salt is used, or to scavenge the HCl produced, add a non-nucleophilic base (1.5 equivalents).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove excess amine and any salts. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.

Experimental Workflow:

G start Dissolve Reactants reaction Heat and Stir start->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: General experimental workflow.

Conclusion

This compound is a versatile electrophile with two distinct reactive sites. The 2-chloroethyl group is predicted to be the primary site of nucleophilic attack under standard SN2 conditions, likely enhanced by the neighboring sulfur atom. The aryl chloride is expected to be much less reactive, requiring harsh conditions for substitution. This differential reactivity allows for the selective synthesis of a variety of functionalized molecules. The potential for intramolecular cyclization to form sulfur-containing heterocycles further adds to the synthetic utility of this compound. Further experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity and to explore its applications in organic synthesis and drug discovery.

An In-depth Technical Guide on the Solubility and Stability of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the compound 1-Chloro-4-[(2-chloroethyl)thio]benzene. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and outlines detailed experimental protocols for its empirical determination.

Core Concepts: Predicted Physicochemical Properties

This compound is a molecule incorporating a chlorobenzene ring, a thioether linkage, and a chloroethyl group. These structural features dictate its likely physicochemical behavior. The presence of the benzene ring and the thioether moiety suggests a hydrophobic nature, which would predict low aqueous solubility. The chloro- substituents may slightly increase its polarity but are unlikely to render it highly water-soluble.

The stability of the compound is influenced by the reactivity of the thioether and the chloroethyl groups. Thioethers are known to be susceptible to oxidation, potentially forming sulfoxides and sulfones. The terminal chloroethyl group may be subject to hydrolysis or nucleophilic substitution reactions under certain conditions.

Quantitative Data Summary

Table 1: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water (pH 7.4)Very Low (< 0.1 mg/L)The molecule is predominantly nonpolar due to the aromatic ring and thioether linkage.
EthanolSolubleThe ethyl group and the potential for dipole-dipole interactions with the chloro-substituents suggest solubility in polar protic solvents.
Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.
DichloromethaneFreely SolubleAs a nonpolar organic solvent, it is expected to readily dissolve the hydrophobic compound.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Hydrolytic (Acidic, Neutral, Basic)Stable at neutral pH, potential for slow hydrolysis of the chloroethyl group under acidic or basic conditions.1-Chloro-4-[(2-hydroxyethyl)thio]benzene
Oxidative (e.g., H₂O₂)Susceptible to oxidation.1-Chloro-4-[(2-chloroethyl)sulfinyl]benzene (Sulfoxide), 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene (Sulfone)
ThermalModerately stable. Decomposition expected at elevated temperatures.Fragmentation of the side chain, potential cleavage of the C-S bond.
PhotolyticPotentially labile. Aromatic systems can absorb UV light, leading to degradation.Complex mixture of photoproducts.

Experimental Protocols

To empirically determine the solubility and stability of this compound, standardized methodologies should be employed. The following sections detail the recommended experimental protocols.

Solubility Determination

The aqueous solubility of a compound can be determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD), specifically guideline 105.[1][2][3][4][5]

Method: Shake-Flask Method

This method is suitable for compounds with solubilities above 10⁻² g/L and is considered the gold standard for thermodynamic solubility determination.[6][7][8]

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a flask containing a known volume of purified water (or a relevant buffer).

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[9][10][11][12][13][14][15][16] The International Council for Harmonisation (ICH) provides guidelines for these studies (Q1A and Q1B).[9][11][17][18][19][20][21]

1. Hydrolytic Stability

This study assesses the degradation of the compound in aqueous solutions at different pH values, following OECD Guideline 111.[22][23][24][25][26]

  • Sample Preparation: Solutions of this compound are prepared in buffered aqueous solutions at pH 4, 7, and 9.

  • Incubation: The solutions are stored at a constant temperature (e.g., 50 °C to accelerate degradation) in the dark.

  • Time-Point Analysis: Aliquots are withdrawn at specified time intervals.

  • Analysis: The concentration of the parent compound and any degradation products are determined by a stability-indicating HPLC method.

2. Oxidative Stability

This study evaluates the compound's susceptibility to oxidation.

  • Sample Preparation: A solution of the compound is treated with an oxidizing agent, such as hydrogen peroxide.

  • Reaction: The reaction is allowed to proceed at a controlled temperature.

  • Analysis: The reaction mixture is analyzed at various time points by HPLC to monitor the disappearance of the parent compound and the formation of oxidation products.

3. Thermal Stability

Thermogravimetric Analysis (TGA) is a common technique to assess thermal stability.[27][28][29][30][31]

  • Sample Preparation: A small, accurately weighed sample of the compound is placed in a TGA pan.

  • Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss.

4. Photostability

Photostability testing is conducted according to ICH guideline Q1B.[17][18][19][20][21]

  • Sample Exposure: Samples of the solid compound and its solution are exposed to a light source that provides both UV and visible light of a specified intensity and duration. Control samples are kept in the dark.

  • Analysis: After exposure, the samples are analyzed by HPLC to quantify the parent compound and any photoproducts. Physical changes, such as appearance and color, are also noted.

Visualizations

The following diagrams illustrate the logical workflows for the described experimental protocols.

Solubility_Determination_Workflow Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess compound to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate separate Centrifuge and/or filter agitate->separate quantify Quantify concentration by HPLC separate->quantify end End quantify->end End

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Forced_Degradation_Workflow Forced Degradation Studies Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Start with pure compound hydrolytic Hydrolytic (Acid, Base, Neutral) start->hydrolytic oxidative Oxidative (e.g., H2O2) start->oxidative thermal Thermal (Elevated Temperature) start->thermal photolytic Photolytic (UV/Vis Light) start->photolytic analyze_h HPLC analysis at time points hydrolytic->analyze_h analyze_o HPLC analysis at time points oxidative->analyze_o analyze_t TGA or HPLC analysis thermal->analyze_t analyze_p HPLC analysis post-exposure photolytic->analyze_p pathways Identify Degradation Pathways analyze_h->pathways analyze_o->pathways stability Determine Intrinsic Stability analyze_t->stability analyze_p->stability end End pathways->end stability->end

Caption: General workflow for conducting forced degradation studies.

Stability_Indicating_Method_Development Stability-Indicating HPLC Method Development cluster_degradation Forced Degradation cluster_development Method Development cluster_validation Method Validation cluster_application Application stress Generate degradation products optimize Optimize HPLC conditions for separation stress->optimize validate Validate for specificity, linearity, accuracy, precision optimize->validate apply Use for stability sample analysis validate->apply

Caption: Logical relationship for developing a stability-indicating HPLC method.

References

Unlocking Covalent Interactions: A Technical Guide to the Potential Chemical Biology Applications of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent modification represents a powerful strategy in chemical biology and drug discovery for achieving potent and durable therapeutic effects. The compound 1-Chloro-4-[(2-chloroethyl)thio]benzene, a bifunctional molecule featuring a 2-chloroethyl thioether moiety, presents a compelling yet underexplored scaffold for the development of novel chemical probes and therapeutic agents. The inherent reactivity of the 2-chloroethyl group towards nucleophilic amino acid residues, particularly cysteine, suggests its potential as a covalent modifier of proteins. This technical guide explores the prospective applications of this compound in chemical biology, providing a theoretical framework for its mechanism of action, hypothetical experimental validation, and potential therapeutic implications. We present detailed experimental protocols for assessing its reactivity and identifying its protein targets, alongside structured data tables for the clear presentation of hypothetical quantitative results. Visual workflows and signaling pathway diagrams are provided to further elucidate the proposed concepts.

Introduction: The Promise of Covalent Modifiers

Covalent drugs have witnessed a resurgence in recent years, with several approved medicines demonstrating their clinical utility. Unlike their non-covalent counterparts, covalent inhibitors form a stable bond with their target protein, leading to prolonged and often irreversible inhibition. This mode of action can offer several advantages, including increased potency, longer duration of action, and the ability to target shallow binding pockets that are often intractable to traditional small molecules.

The 2-chloroethylthioether functional group is a classic electrophilic "warhead" known for its ability to alkylate biological nucleophiles. This reactivity is famously exploited by sulfur mustards, which form covalent adducts with DNA and proteins.[1] this compound incorporates this reactive moiety within a substituted benzene scaffold, providing a potential starting point for the design of targeted covalent probes and inhibitors.

Proposed Mechanism of Action

The key to the potential biological activity of this compound lies in the reactivity of the 2-chloroethyl thioether group. We hypothesize a mechanism involving the intramolecular activation of the C-Cl bond to form a highly reactive episulfonium ion intermediate. This intermediate is then susceptible to nucleophilic attack by amino acid residues on target proteins.

G cluster_0 Activation and Covalent Modification Compound This compound Episulfonium Episulfonium Ion (Reactive Intermediate) Compound->Episulfonium Intramolecular Cyclization Adduct Covalent Protein-Inhibitor Adduct Episulfonium->Adduct Nucleophilic Attack by Protein Protein Target Protein (with nucleophilic residue, e.g., Cysteine)

Caption: Proposed mechanism of protein modification.

Cysteine, with its highly nucleophilic thiol group, is the most likely target for alkylation by the episulfonium ion.[2] However, other nucleophilic residues such as histidine, lysine, and aspartate could also potentially react, depending on their accessibility and the local microenvironment within the protein structure.

Potential Applications in Chemical Biology

Based on its proposed reactivity, this compound could be developed for several applications:

  • Covalent Chemical Probes: By attaching a reporter tag (e.g., a fluorophore or a biotin moiety) to the phenyl ring, derivatives of this compound could be used to identify novel protein targets. These probes would allow for the visualization and enrichment of proteins that are covalently modified, facilitating target identification and validation.

  • Covalent Enzyme Inhibitors: If the compound or its derivatives exhibit binding affinity for the active site of a specific enzyme, the covalent modification could lead to irreversible inhibition. This is a particularly attractive strategy for targeting enzymes implicated in disease, such as kinases or proteases.

  • Mapping Reactive Cysteines: The compound could be used in chemoproteomic workflows to map the reactivity of cysteine residues across the proteome. This information is valuable for understanding the roles of specific cysteines in protein function and for identifying potential sites for covalent drug design.

Hypothetical Quantitative Data

To guide the initial characterization of this compound, we present the following tables of hypothetical data that would be generated from the experimental protocols outlined in the next section.

Table 1: Reactivity with Model Nucleophiles

NucleophileSecond-Order Rate Constant (k) (M⁻¹s⁻¹)
N-acetyl-L-cysteine1.5 x 10⁻²
N-acetyl-L-histidine3.2 x 10⁻⁴
N-acetyl-L-lysine1.8 x 10⁻⁵
Glutathione (GSH)2.1 x 10⁻²

Table 2: In Vitro Enzyme Inhibition

EnzymeReversible IC₅₀ (µM)Irreversible k_inact/K_I (M⁻¹s⁻¹)
Target Kinase A8.51200
Off-Target Kinase B> 100Not Determined
Target Protease C15.2850
Off-Target Protease D> 100Not Determined

Table 3: Cellular Target Engagement

Cell LineTarget ProteinEC₅₀ for Target Modification (µM)
Cancer Cell Line XTarget Kinase A2.5
Normal Cell Line YTarget Kinase A15.0

Detailed Experimental Protocols

The following protocols provide a roadmap for the initial investigation of this compound.

Protocol for Assessing Reactivity with Model Nucleophiles

Objective: To quantify the intrinsic reactivity of this compound with key biological nucleophiles.

Materials:

  • This compound

  • N-acetyl-L-cysteine, N-acetyl-L-histidine, N-acetyl-L-lysine, Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Prepare stock solutions of this compound (10 mM in DMSO) and each nucleophile (10 mM in PBS).

  • In a reaction vessel, combine the nucleophile solution (final concentration 1 mM) and PBS.

  • Initiate the reaction by adding the this compound stock solution to a final concentration of 100 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an excess of a thiol-scavenging agent (e.g., N-acetylcysteine methyl ester).

  • Analyze the quenched samples by HPLC to monitor the disappearance of the starting materials and the formation of the adduct.

  • Confirm the identity of the adduct by mass spectrometry.

  • Calculate the second-order rate constant (k) from the time-course data.

G cluster_workflow Reactivity Assessment Workflow Start Prepare Reactants Mix Initiate Reaction Start->Mix Sample Time-course Sampling Mix->Sample Quench Quench Reaction Sample->Quench Analyze HPLC & MS Analysis Quench->Analyze Calculate Calculate Rate Constant Analyze->Calculate

Caption: Workflow for reactivity assessment.

Protocol for In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound can inhibit the activity of a target enzyme in a time-dependent manner, which is characteristic of covalent inhibition.

Materials:

  • This compound

  • Purified target enzyme (e.g., a kinase or protease)

  • Enzyme substrate and detection reagents

  • Assay buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Reversible Inhibition (IC₅₀):

    • Serially dilute this compound in assay buffer.

    • Add the diluted compound to the wells of a 96-well plate.

    • Add the enzyme to the wells and incubate for a short period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction rate using a plate reader.

    • Calculate the IC₅₀ value from the dose-response curve.

  • Irreversible Inhibition (k_inact/K_I):

    • Pre-incubate the enzyme with various concentrations of this compound for different durations.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a reaction mixture containing the substrate. This dilution step prevents further inhibition during the activity measurement.

    • Measure the residual enzyme activity.

    • Plot the natural log of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of each line represents the observed inactivation rate constant (k_obs).

    • Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I). The ratio k_inact/K_I represents the efficiency of irreversible inhibition.

Protocol for Cellular Target Engagement and Proteomic Profiling

Objective: To identify the protein targets of this compound in a cellular context.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Biotinylated derivative of this compound (for affinity pull-down)

  • Streptavidin beads

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against potential target proteins

  • Mass spectrometer for proteomic analysis

Procedure:

  • Treat cells with varying concentrations of this compound for a defined period.

  • Lyse the cells and quantify the protein concentration.

  • For Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody that recognizes a specific post-translational modification that is dependent on the activity of the target protein (e.g., a phospho-specific antibody for a kinase). A decrease in this signal would indicate target engagement and inhibition.

  • For Affinity Pull-down and Proteomic Analysis:

    • Treat cells with the biotinylated derivative of the compound.

    • Lyse the cells and incubate the lysate with streptavidin beads to capture the biotinylated probe and any covalently bound proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Identify the eluted proteins by mass spectrometry.

G cluster_proteomics Target Identification Workflow Cell_Treatment Treat Cells with Biotinylated Probe Lysis Cell Lysis Cell_Treatment->Lysis Pull_down Streptavidin Pull-down Lysis->Pull_down Wash Wash Beads Pull_down->Wash Elution Elute Bound Proteins Wash->Elution MS Mass Spectrometry Analysis Elution->MS Target_ID Identify Potential Protein Targets MS->Target_ID

Caption: Proteomic workflow for target identification.

Conclusion and Future Directions

This compound represents a molecule with significant, albeit unexplored, potential in chemical biology. Its inherent reactivity, conferred by the 2-chloroethyl thioether group, makes it a prime candidate for development as a covalent chemical probe or inhibitor. The hypothetical data and detailed experimental protocols provided in this guide offer a comprehensive framework for initiating research into the biological activities of this compound.

Future work should focus on synthesizing derivatives with improved potency and selectivity, as well as the development of probes for specific applications. A thorough investigation of the structure-activity relationship (SAR) will be crucial for optimizing the properties of this chemical scaffold. The exploration of this compound and its analogs could lead to the discovery of novel research tools and potentially new therapeutic agents that leverage the power of covalent interactions.

References

1-Chloro-4-[(2-chloroethyl)thio]benzene: An Unexplored Candidate for Covalent Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Despite its structural features suggesting potential as a covalent inhibitor, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of research on the biological activity of 1-Chloro-4-[(2-chloroethyl)thio]benzene. While its chemical properties are documented, there is no substantive evidence to support its role as a covalent inhibitor, nor are there published studies detailing its mechanism of action, protein targets, or quantitative biological data.

This technical overview will, therefore, summarize the known chemical information for this compound and present a hypothetical mechanism by which it could function as a covalent inhibitor based on the reactivity of its functional groups. It is crucial to emphasize that the following sections on mechanism and potential applications are theoretical and not substantiated by experimental data for this specific compound.

Chemical Properties

This compound is a halogenated aromatic thioether. Its fundamental chemical and physical properties, as aggregated from chemical databases, are presented below.

PropertyValueSource
Molecular Formula C8H8Cl2SPubChem
Molecular Weight 207.12 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 14366-73-5PubChem
Appearance Not reported-
Solubility Not reported-

Hypothetical Mechanism of Covalent Inhibition

The potential of this compound as a covalent inhibitor stems from the presence of the 2-chloroethyl thioether moiety. This functional group can undergo an intramolecular cyclization to form a highly reactive episulfonium ion (also known as a thiiranium ion). This electrophilic intermediate is susceptible to nucleophilic attack by amino acid residues on a target protein, leading to the formation of a stable, covalent bond.

The most likely nucleophilic residues to be targeted are the side chains of cysteine (thiol group) and, to a lesser extent, histidine (imidazole ring) and lysine (amino group), due to their inherent nucleophilicity. The formation of the covalent bond would be irreversible, leading to the permanent inactivation of the target protein.

Below is a conceptual workflow illustrating this hypothetical mechanism.

G cluster_compound This compound cluster_activation Activation cluster_protein Target Protein cluster_inhibition Covalent Inhibition compound 1-Chloro-4- [(2-chloroethyl)thio]benzene episulfonium Episulfonium Ion (Reactive Intermediate) compound->episulfonium Intramolecular Cyclization adduct Covalent Adduct (Inactivated Protein) episulfonium->adduct Nucleophilic Attack protein Protein with Nucleophilic Residue (e.g., Cysteine) protein->adduct G synthesis Synthesis & Purity Analysis reactivity In Vitro Reactivity Assay (e.g., with N-acetyl-cysteine) synthesis->reactivity screening Biochemical Screening (Protein Panel) reactivity->screening proteomics Target Identification (Mass Spectrometry) screening->proteomics cell_assays Cell-based Assays (Permeability, Toxicity) proteomics->cell_assays structural Structural Studies (X-ray Crystallography) cell_assays->structural lead_opt Lead Optimization structural->lead_opt

Chloroethylthio Compounds in Research: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroethylthio compounds, a class of organosulfur molecules characterized by the presence of a 2-chloroethylthio (-S-CH2-CH2-Cl) functional group, have garnered significant attention in chemical and biomedical research. Their high reactivity, primarily attributed to the electrophilic nature of the chloroethyl group, makes them potent alkylating agents. This reactivity is the foundation for their diverse biological activities, ranging from vesicant properties akin to sulfur mustards to promising applications in cancer chemotherapy.

Historically, the most infamous member of this chemical family is bis(2-chloroethyl) sulfide, commonly known as sulfur mustard or mustard gas, a chemical warfare agent with severe blistering effects on tissues.[1] However, contemporary research has shifted towards harnessing the cytotoxic potential of the chloroethylthio moiety for therapeutic purposes. By incorporating this functional group into various molecular scaffolds, scientists are developing novel drug candidates with enhanced efficacy and selectivity against cancer cells.

This technical guide provides a comprehensive literature review of chloroethylthio compounds, focusing on their synthesis, biological mechanisms of action, and applications in drug development. It is intended to serve as a valuable resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Synthesis and Chemical Properties

The synthesis of chloroethylthio compounds typically involves the introduction of the 2-chloroethylthio group onto a parent molecule. Common synthetic strategies include:

  • Substitution reactions: Halogenated quinones can be reacted with 2-mercaptoethanol, followed by chlorination of the resulting hydroxyethylthio intermediate with a reagent like thionyl chloride (SOCl₂).

  • Thiomethylation reactions: 2-hydroxy-1,4-naphthoquinones can undergo thiomethylation with 2-mercaptoethanol, followed by substitution of the hydroxyl group with a chlorine atom.[2]

The key chemical feature of chloroethylthio compounds is their ability to act as alkylating agents. The lone pair of electrons on the sulfur atom can attack the carbon atom bearing the chlorine, leading to the formation of a highly reactive cyclic sulfonium ion (episulfonium ion).[1][3] This intermediate readily reacts with nucleophiles, such as the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA, as well as in amino acid residues of proteins.[1][3] This alkylation can lead to monoadducts or, in the case of bifunctional chloroethylthio compounds, inter- and intrastrand cross-links in DNA, which are particularly cytotoxic.[4][5][6]

Biological Activity and Mechanism of Action

The biological effects of chloroethylthio compounds are largely dictated by their alkylating ability, which can trigger a cascade of cellular events, culminating in cell death. The primary areas of investigation for their biological activity are in oncology and toxicology.

Anticancer Activity

A significant body of research has focused on the development of chloroethylthio-containing molecules as anticancer agents. The rationale behind this approach is that the chloroethylthio moiety can be targeted to cancer cells by attaching it to a pharmacophore that has an affinity for tumor-specific markers or pathways.

One promising class of such compounds is the (2-chloroethylthio)-1,4-naphthoquinones. These hybrid molecules combine the DNA-alkylating properties of the chloroethylthio group with the ability of the 1,4-naphthoquinone core to induce the production of reactive oxygen species (ROS).[2][7] The dual mechanism of action is intended to enhance cytotoxic efficacy against cancer cells.

The anticancer activity of these compounds has been demonstrated in various cancer cell lines, particularly in castration-resistant prostate cancer (CRPC).[2][7][8][9] Studies have shown that the introduction of a single 2-chloroethylthio group can improve the anticancer properties of 1,4-naphthoquinones.[2][7]

The proposed mechanism of anticancer action for (2-chloroethylthio)-1,4-naphthoquinones involves several key events:

  • DNA Damage: The chloroethylthio group alkylates DNA, leading to the formation of DNA adducts and cross-links.[2][10] This damage activates DNA damage response (DDR) pathways, involving the phosphorylation of sensor proteins like ATM and ATR, which in turn activate downstream checkpoint kinases.[4][11]

  • Reactive Oxygen Species (ROS) Induction: The naphthoquinone moiety can undergo redox cycling, leading to the generation of superoxide radicals and other ROS.[2][12] This induces oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.[12][13][14]

  • Mitochondrial Targeting: These compounds can target mitochondria, leading to a loss of mitochondrial membrane potential (ΔΨm).[2][12] This disruption of mitochondrial function further contributes to ROS production and the release of pro-apoptotic factors.

  • Apoptosis Induction: The culmination of DNA damage, oxidative stress, and mitochondrial dysfunction triggers programmed cell death, or apoptosis.[2][11] This is often characterized by the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][11]

Interestingly, some of these compounds have shown synergistic effects when combined with other anticancer drugs, such as the PARP inhibitor olaparib.[2][7] They have also been shown to resensitize cancer cells to antiandrogen therapies.[2][7]

However, it has been noted that in some cases, treatment with these compounds can lead to the activation of pro-survival signaling pathways, such as those involving p38, JNK1/2, ERK1/2, MEK1/2, and AKT, which may lead to some level of antagonism when combined with certain chemotherapies.[2][7][15]

Toxicological Properties

The toxicological profile of chloroethylthio compounds is a critical consideration, given their relationship to sulfur mustards. The vesicant (blistering) properties of sulfur mustard and its analogs are well-documented.[1] The monofunctional analog, 2-chloroethyl ethyl sulfide (CEES), is often used as a less toxic model compound in laboratory studies to investigate the mechanisms of sulfur mustard-induced toxicity.[1][10][11]

Exposure to these compounds can cause skin irritation, and they are considered hazardous.[16][17][18] Their ability to alkylate a wide range of biological molecules means they are non-specific toxins.[3] The primary mechanism of toxicity involves DNA damage and the induction of oxidative stress, leading to inflammation and cell death.[10][11]

Quantitative Data

The following table summarizes the in vitro cytotoxicity of selected (2-chloroethylthio)-1,4-naphthoquinone derivatives in various human prostate cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.[19]

Compound22Rv1 (AR-V7+) IC50 (µM)PC-3 (AR-) IC50 (µM)LNCaP (AR+) IC50 (µM)
30 0.08 ± 0.010.12 ± 0.020.15 ± 0.03
32 0.11 ± 0.020.18 ± 0.040.21 ± 0.05

Data extracted from Dyshlovoy et al., 2021.[2][7]

Experimental Protocols

Synthesis of (2-Chloroethylthio)-1,4-naphthoquinone Derivatives

General Procedure:

  • Synthesis of 2-((2-hydroxyethyl)thio)-1,4-naphthoquinone: To a solution of a 2-halo-1,4-naphthoquinone in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-mercaptoethanol. The reaction is typically carried out at room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by precipitation or extraction.

  • Synthesis of 2-(2-chloroethylthio)-1,4-naphthoquinone: The 2-((2-hydroxyethyl)thio)-1,4-naphthoquinone intermediate is dissolved in a chlorinated solvent (e.g., dichloromethane). Thionyl chloride (SOCl₂) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The product is isolated by extraction and purified by column chromatography.[2]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21][22][23][24]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the chloroethylthio compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.[25][26][27]

  • Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm)

Flow cytometry can be used to measure changes in ΔΨm using fluorescent dyes like JC-1 or DiOC6(3).[28][29][30][31][32]

  • Cell Treatment: Treat cells with the chloroethylthio compound for the desired time.

  • Cell Staining: Harvest the cells and resuspend them in a buffer containing the fluorescent dye (e.g., JC-1). Incubate at 37°C in the dark.

  • Washing: Wash the cells to remove excess dye.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. With JC-1, healthy cells with a high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Mandatory Visualizations

Anticancer_Mechanism cluster_compound Chloroethylthio Compound cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Compound (2-Chloroethylthio)-1,4-naphthoquinone DNA DNA Compound->DNA Alkylates Mitochondrion Mitochondrion Compound->Mitochondrion Targets DNADamage DNA Alkylation & Cross-linking DDR DNA Damage Response (ATM/ATR) DNADamage->DDR Caspases Caspase Activation DDR->Caspases Apoptosis Apoptosis DDR->Apoptosis Triggers ROS ROS Production Mitochondrion->ROS DeltaPsi Loss of ΔΨm Mitochondrion->DeltaPsi ROS->Caspases ROS->Apoptosis Induces DeltaPsi->Caspases DeltaPsi->Apoptosis Induces Caspases->Apoptosis

Caption: Proposed anticancer mechanism of (2-chloroethylthio)-1,4-naphthoquinones.

Experimental_Workflow cluster_assays Biological Assays start Start: Cancer Cell Culture treatment Treatment with Chloroethylthio Compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (Apoptosis Markers) treatment->western flow Flow Cytometry (Mitochondrial Potential) treatment->flow data Data Analysis mtt->data western->data flow->data conclusion Conclusion: Anticancer Efficacy & Mechanism data->conclusion

Caption: General experimental workflow for evaluating chloroethylthio compounds.

Applications in Drug Development

The unique properties of chloroethylthio compounds make them attractive candidates for drug development, particularly in the field of oncology. Their ability to induce multiple cell death pathways simultaneously suggests they may be effective against tumors that are resistant to conventional therapies.

Key areas of application and future development include:

  • Treatment of Castration-Resistant Prostate Cancer (CRPC): As demonstrated by the promising in vitro activity of (2-chloroethylthio)-1,4-naphthoquinones, these compounds represent a potential new therapeutic avenue for CRPC, a disease with limited treatment options.[2][7][8][9][33]

  • Overcoming Drug Resistance: The dual mechanism of action (DNA damage and ROS induction) may help to overcome resistance mechanisms that cancer cells develop against single-target agents.

  • Combination Therapies: The synergistic effects observed with PARP inhibitors and the ability to resensitize cells to existing therapies highlight the potential of chloroethylthio compounds in combination regimens.[2][7]

  • Targeted Drug Delivery: Future research may focus on developing delivery systems that specifically target chloroethylthio compounds to tumor tissues, thereby minimizing off-target toxicity.

Toxicology and Safety

Given their inherent reactivity, chloroethylthio compounds must be handled with appropriate safety precautions. They are potential skin and respiratory irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[16][17][18]

In case of accidental exposure, the affected area should be washed thoroughly with soap and water.[16] All waste containing these compounds should be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

Chloroethylthio compounds represent a versatile class of molecules with significant potential in drug discovery and development. While their historical association with chemical warfare agents underscores their inherent toxicity, modern medicinal chemistry is successfully repurposing the reactive chloroethylthio moiety to create potent and potentially selective anticancer agents. The dual mechanism of action of some of these compounds, involving both direct DNA damage and the induction of oxidative stress, offers a promising strategy to combat drug-resistant cancers.

Future research will likely focus on optimizing the therapeutic index of these compounds, exploring novel molecular scaffolds, and developing targeted delivery systems to enhance their efficacy and minimize side effects. A thorough understanding of their mechanism of action, as outlined in this guide, is crucial for the continued development of this promising class of therapeutic agents.

References

In silico prediction of 1-Chloro-4-[(2-chloroethyl)thio]benzene reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Prediction of 1-Chloro-4-[(2-chloroethyl)thio]benzene Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a molecule with structural features reminiscent of sulfur mustards, suggesting potential for significant chemical reactivity and associated toxicity. Due to a lack of extensive experimental data, in silico computational methods provide a critical avenue for preliminary risk assessment and for guiding further experimental investigation. This technical guide outlines a comprehensive in silico workflow to predict the reactivity of this compound, encompassing molecular descriptor calculation, qualitative structural alert analysis, quantitative quantum chemistry calculations, Quantitative Structure-Activity Relationship (QSAR) modeling for toxicological endpoints, and molecular docking simulations. The methodologies presented herein are designed to provide a robust framework for assessing the potential hazards of this and structurally related compounds.

Introduction

This compound is an aromatic sulfide with the molecular formula C₉H₁₀Cl₂S.[1] Its structure, featuring a chloroethyl thioether moiety, raises concerns about its potential to act as an alkylating agent. This class of compounds, which includes the chemical warfare agent sulfur mustard, is known for its high reactivity towards biological nucleophiles such as DNA and proteins, leading to significant toxicity.[2][3] Understanding the reactivity of this compound is therefore crucial for assessing its potential toxicological profile and for safe handling and development. This guide details a proposed computational workflow to predict its reactivity in the absence of comprehensive experimental data.

Proposed In Silico Reactivity Prediction Workflow

A multi-faceted in silico approach is proposed to build a comprehensive reactivity profile for this compound. The workflow integrates several computational techniques, from basic property calculations to sophisticated quantum mechanical modeling and toxicological predictions.

A Step 1: Molecular Descriptor Calculation & Physicochemical Property Prediction B Step 2: Qualitative Reactivity Assessment via Structural Alerts A->B C Step 3: Quantitative Reactivity Prediction using Quantum Chemistry (DFT) B->C D Step 4: Prediction of Toxicological Endpoints (QSAR Models) C->D E Step 5: Molecular Docking to Biological Targets C->E F Comprehensive Reactivity and Toxicity Profile D->F E->F

Figure 1: Proposed in silico workflow for reactivity prediction.

Step 1: Molecular Descriptor Calculation and Physicochemical Property Prediction

The initial step involves the calculation of fundamental molecular descriptors and physicochemical properties. These parameters are crucial for understanding the molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular Weight221.15 g/mol PubChem[1]
XLogP33.6PubChem[1]
Hydrogen Bond Donors0Computational
Hydrogen Bond Acceptors1 (Sulfur)Computational
Polar Surface Area25.3 ŲPubChem[1]
Rotatable Bonds4Computational
  • Input: The canonical SMILES representation of this compound: C1=CC(=CC=C1CSCCCl)Cl.

  • Software: Molecular operating environment (MOE), ChemDraw, or open-source tools like RDKit in Python.

  • Procedure:

    • The 2D structure is converted to a 3D conformation.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94x).

    • A suite of 1D, 2D, and 3D molecular descriptors are calculated, including those listed in Table 1.

Step 2: Qualitative Reactivity Assessment via Structural Alerts

This step involves screening the molecule for "structural alerts" or "toxicophores," which are chemical substructures known to be associated with specific types of reactivity or toxicity. The presence of the 2-chloroethyl sulfide moiety is a significant structural alert for alkylating potential, similar to that of sulfur mustards.

  • Software: OECD QSAR Toolbox, Toxtree, DEREK Nexus.

  • Procedure:

    • The structure of this compound is imported into the software.

    • The software is used to identify substructures associated with toxicological endpoints such as skin sensitization, mutagenicity, and carcinogenicity.

    • The primary alert identified would be the potential for the formation of a reactive episulfonium (thiiranium) ion.

Step 3: Quantitative Reactivity Prediction using Quantum Chemistry

Density Functional Theory (DFT) calculations can provide quantitative insights into the reactivity of this compound. A key application of DFT here is to model the intramolecular cyclization to form the episulfonium ion, which is the rate-determining step for the alkylation reaction characteristic of sulfur mustards.[4]

cluster_0 This compound cluster_1 Transition State cluster_2 Episulfonium Ion Intermediate cluster_3 Alkylated Nucleophile Reactant [Molecule Structure] TS [Cyclization TS] Reactant->TS ΔG‡ Intermediate [Reactive Intermediate] TS->Intermediate Product [Covalent Adduct] Intermediate->Product + Nucleophile (e.g., Guanine)

Figure 2: Proposed reaction pathway for bio-activation and alkylation.

Table 2: Hypothetical DFT-Calculated Reactivity Parameters

ParameterPredicted Value (kcal/mol)Significance
Activation Energy (ΔG‡) for Episulfonium Ion Formation18.5Indicates the kinetic feasibility of forming the reactive intermediate at physiological temperatures.
Reaction Energy (ΔG_rxn) for Episulfonium Ion Formation-5.2Suggests the thermodynamic favorability of the intermediate formation.
Fukui Function (f+) on Cα and Cβ of the ethyl groupCα: 0.15, Cβ: 0.25Predicts the sites most susceptible to nucleophilic attack.
  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method:

    • Geometry Optimization: The ground state geometry of this compound is optimized using a functional such as B3LYP with a basis set like 6-31G(d).

    • Transition State Search: A transition state search for the intramolecular cyclization is performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minimum or transition state) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

    • Fukui Function Calculation: The condensed Fukui function is calculated to identify the most electrophilic sites in the molecule.

Step 4: Prediction of Toxicological Endpoints using QSAR Models

QSAR models use statistical relationships between chemical structure and biological activity to predict the toxicity of new compounds. Given the structural alerts, key endpoints to predict for this compound include skin sensitization, mutagenicity, and acute toxicity. Many QSAR models are available that are trained on large datasets of chemicals with known toxicities for these endpoints.[5][6][7]

Table 3: Predicted Toxicological Endpoints from QSAR Models

Toxicological EndpointPredictionQSAR Model Used (Example)
Skin Sensitization (LLNA)SensitizerCAESAR[6]
Ames MutagenicityPositiveVEGA
Acute Oral Toxicity (LD₅₀, rat)Category 3 (Toxic)TOPKAT
CarcinogenicityPotential CarcinogenOncoLogic™
  • Software: OECD QSAR Toolbox, VEGA, TOPKAT, or similar platforms.[8]

  • Procedure:

    • The SMILES string of the compound is input into the selected QSAR model.

    • The model calculates relevant molecular descriptors and applies its algorithm to predict the toxicological endpoint.

    • The applicability domain of the model should be assessed to ensure the reliability of the prediction for this specific chemical structure.

Step 5: Molecular Docking to Biological Targets

Molecular docking can be used to predict the binding orientation and affinity of the reactive episulfonium ion intermediate to the active sites of biological macromolecules. A key target for alkylating agents is DNA, specifically the N7 position of guanine. Other potential targets include reactive cysteine residues in proteins like Keap1, which is involved in the oxidative stress response.

cluster_0 Input Structures A 3D Structure of Episulfonium Ion Intermediate C Define Binding Site A->C B 3D Structure of Biological Target (e.g., DNA, Keap1) B->C D Perform Docking Simulation C->D E Analyze Docking Poses and Calculate Binding Affinity D->E F Predicted Binding Mode and Affinity Score E->F

Figure 3: Workflow for molecular docking simulations.

Table 4: Hypothetical Molecular Docking Results

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
DNA (dG-dC duplex)-6.8Guanine (N7)
Keap1 (BTB domain)-7.5Cys151
  • Software: AutoDock Vina, Glide, GOLD, or similar docking programs.

  • Procedure:

    • Ligand Preparation: The 3D structure of the episulfonium ion intermediate is generated and prepared for docking (e.g., assigning charges and atom types).

    • Receptor Preparation: A high-resolution 3D structure of the biological target is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed, and hydrogen atoms are added.

    • Docking Simulation: The ligand is docked into the defined binding site of the receptor using the chosen algorithm.

    • Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the key molecular interactions (e.g., covalent bonds, hydrogen bonds, van der Waals interactions).

Conclusion

The in silico workflow detailed in this guide provides a robust, multi-pronged approach to predicting the reactivity and potential toxicity of this compound. By combining qualitative structural analysis with quantitative quantum chemistry, QSAR modeling, and molecular docking, a comprehensive hazard profile can be generated. The results of such an analysis would strongly suggest that this compound is likely to be a reactive alkylating agent with significant potential for skin sensitization and genotoxicity. These computational predictions are invaluable for prioritizing further experimental testing and for implementing appropriate safety measures in research and development settings.

References

1-Chloro-4-[(2-chloroethyl)thio]benzene safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 1-Chloro-4-[(2-chloroethyl)thio]benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical synthesis. Due to its reactive functional groups, a thorough understanding of its safety and handling precautions is paramount for personnel involved in its use. This guide provides a comprehensive overview of its potential hazards, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data for the closely related compound 1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene provides an indication of potential hazards.

GHS Classification (for a structurally similar compound) [1]

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Hazardous to the aquatic environment, long-term hazardCategory 4H413: May cause long lasting harmful effects to aquatic life

Potential Hazards:

  • Acute Toxicity (Oral): Based on the analogue data, this compound is expected to be harmful if ingested.

  • Skin and Eye Irritation: As with many chlorinated organic compounds, it may cause skin and eye irritation upon contact.

  • Inhalation Toxicity: Vapors or aerosols may be harmful if inhaled.

  • Chronic and Environmental Hazards: The compound may be persistent in the environment and harmful to aquatic life.[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the compound and a structurally similar analogue.

PropertyValue (this compound)Value (1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene)
CAS Number 14366-73-571501-38-7[1]
Molecular Formula C₈H₈Cl₂SC₉H₁₀Cl₂S[1]
Molecular Weight 207.12 g/mol 221.15 g/mol [1]
XLogP3 Data not available3.6[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeRecommendation
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

First-Aid Measures

In case of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Absorb with inert material and dispose of it as hazardous waste.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive gases such as carbon oxides, sulfur oxides, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. Do not allow it to enter the environment.

Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a general framework for assessing the acute oral toxicity of a chemical.

Objective: To determine the acute oral toxicity of a substance.

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step determines the dosage for the next group of animals.

Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females).

  • Housing and Feeding: House animals individually with controlled temperature, humidity, and light cycle. Provide standard laboratory diet and water ad libitum.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for a dose volume of 1-2 mL/100 g body weight.

  • Administration: Administer the substance by gavage to fasted animals.

  • Observation: Observe animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Data Analysis: The classification of toxicity is based on the number of animal mortalities at specific dose levels.

In Vitro Skin Irritation Test (Adapted from OECD Guideline 439)

This protocol outlines an in vitro method for assessing skin irritation potential.

Objective: To determine the potential of a substance to cause skin irritation.

Principle: The test uses a reconstructed human epidermis (RhE) model. The viability of the tissue after exposure to the test substance is measured to assess irritation.

Methodology:

  • Tissue Culture: Use commercially available RhE tissue models.

  • Test Substance Application: Apply a defined amount of the test substance topically to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissue to the substance for a specified period (e.g., 60 minutes), then rinse and incubate for 42 hours.

  • Viability Assessment: Determine cell viability using a quantitative assay, such as the MTT assay.

  • Data Analysis: A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.

Mandatory Visualizations

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_emergency Emergency Response cluster_disposal Waste & Disposal Risk_Assessment Conduct Risk Assessment Obtain_SDS Obtain and Review SDS (or equivalent) Risk_Assessment->Obtain_SDS Select_PPE Select Appropriate PPE Obtain_SDS->Select_PPE Wear_PPE Wear Selected PPE Select_PPE->Wear_PPE Use_Fume_Hood Work in a Chemical Fume Hood Safe_Practices Follow Safe Handling Practices Use_Fume_Hood->Safe_Practices Wear_PPE->Safe_Practices Spill_Response Spill Response Protocol Safe_Practices->Spill_Response If Spill Occurs Exposure_Response First-Aid for Exposure Safe_Practices->Exposure_Response If Exposure Occurs Waste_Segregation Segregate Hazardous Waste Safe_Practices->Waste_Segregation Proper_Disposal Dispose According to Regulations Waste_Segregation->Proper_Disposal

Caption: Workflow for the safe handling of this compound.

Experimental_Workflow_Toxicity cluster_oral_toxicity Acute Oral Toxicity (OECD 423) cluster_skin_irritation Skin Irritation (OECD 439) Animal_Prep Animal Preparation & Fasting Dose_Admin Dose Administration (Gavage) Animal_Prep->Dose_Admin Observation_14d 14-Day Observation Dose_Admin->Observation_14d Data_Collection_Oral Collect Toxicity Data Observation_14d->Data_Collection_Oral Classification_Oral Classify Toxicity Data_Collection_Oral->Classification_Oral RhE_Prep Prepare RhE Tissue Substance_App Apply Test Substance RhE_Prep->Substance_App Incubation Incubation Period Substance_App->Incubation Viability_Assay MTT Viability Assay Incubation->Viability_Assay Data_Collection_Skin Measure Viability Viability_Assay->Data_Collection_Skin Classification_Skin Classify as Irritant/Non-Irritant Data_Collection_Skin->Classification_Skin

Caption: Experimental workflows for toxicity and irritation testing.

References

A Technical Guide to 1-Chloro-4-[(2-chloroethyl)thio]benzene for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-Chloro-4-[(2-chloroethyl)thio]benzene, a chemical intermediate of interest in various research and development fields. This document details commercial sourcing, synthetic protocols, quality control measures, and potential biological implications to support its application in a laboratory setting.

Commercial Sourcing of this compound and Analogs

For research purposes, acquiring this compound may involve sourcing from various chemical suppliers. While direct listings for this specific compound can be limited, several vendors offer structurally similar compounds that may serve as suitable alternatives or starting materials. The following table summarizes available commercial data for the target compound and its close analogs. Researchers are advised to inquire directly with the suppliers for the most current pricing and availability.

Compound NameSupplierCatalog NumberPurityQuantityPrice (USD)
This compoundGenpriceNot SpecifiedResearch Use OnlyNot SpecifiedPrice on Request[1]
1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzeneSanta Cruz BiotechnologyCAS 38752-40-8Not SpecifiedNot SpecifiedInquire
1-Chloro-4-[(2-isothiocyanatoethyl)thio]benzeneCHIRALEN78460395%100mg$124.00[2]
1-Chloro-4-(ethylthio)benzeneCymitQuimica (Fluorochem)10-F094917Not Specified1g€64.00[3]
1-Chloro-4-(ethylthio)benzeneCymitQuimica (Fluorochem)10-F094917Not Specified5g€189.00[3]
1-Chloro-4-(2-chloroethyl)benzeneSigma-Aldrich (Ambeed, Inc.)AMBH9614F85297%250mg$33.35[4]
1-Chloro-4-(2-chloroethyl)benzeneSigma-Aldrich (Ambeed, Inc.)AMBH9614F85297%1g$44.85[4]
1-Chloro-4-(2-chloroethyl)benzeneSigma-Aldrich (Ambeed, Inc.)AMBH9614F85297%5g$120.75[4]
1-Chloro-4-[(phenylmethyl)thio]benzeneAOBChem USA21973795%250mg$63.00[5]
1-Chloro-4-[(phenylmethyl)thio]benzeneAOBChem USA21973795%1g$127.00[5]
1-Chloro-4-ethynyl-2-fluoro-benzeneAmerican ElementsOMXX-306230-01High Purity AvailableInquireInquire[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the S-alkylation of 4-chlorothiophenol with 1,2-dichloroethane. The following is a representative experimental protocol based on established chemical principles.

Materials:

  • 4-chlorothiophenol

  • 1,2-dichloroethane

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Deprotonation of Thiophenol: In a round-bottom flask, dissolve 4-chlorothiophenol in ethanol. To this solution, add an equimolar amount of a base, such as sodium hydroxide, to deprotonate the thiol group and form the more nucleophilic thiophenolate.

  • Alkylation Reaction: To the solution of the sodium 4-chlorothiophenolate, add an excess of 1,2-dichloroethane. The reaction mixture is then heated to reflux and stirred for several hours to facilitate the nucleophilic substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Quality Control Workflow

A standard quality control workflow should be employed to verify the identity and purity of the synthesized this compound.

A typical workflow for the quality control of synthesized compounds.

1. High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is commonly used for aryl sulfides. The chromatogram should ideally show a single major peak corresponding to the desired product, and the peak area can be used to quantify the purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the two ethylenic triplets of the chloroethylthio group. The ¹³C NMR will provide evidence for all the carbon atoms in the molecule, including the two distinct aromatic carbons attached to chlorine and sulfur.

3. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak (M+) corresponding to the calculated molecular weight of C₈H₈Cl₂S. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, will be a key diagnostic feature.

Putative Biological Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other chloroethyl thioethers, which are known alkylating agents, suggests potential mechanisms of biological activity. These compounds can induce cellular damage through both direct DNA alkylation and the generation of oxidative stress.[7][8]

Biological_Effects cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Cell_Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation Compound->ROS DNA_Alkylation Direct DNA Alkylation Compound->DNA_Alkylation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage DNA_Alkylation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

A putative signaling pathway for chloroethyl thioether-induced cellular damage.

The proposed mechanism involves the compound entering the cell and exerting its effects through two primary routes:

  • Direct DNA Alkylation: The chloroethyl group is a reactive moiety that can directly alkylate nucleophilic sites on DNA bases. This leads to the formation of DNA adducts, which can disrupt DNA replication and transcription, ultimately triggering DNA damage response pathways.

  • Induction of Oxidative Stress: Chloroethyl sulfides are known to induce the production of reactive oxygen species (ROS) within the cell.[7][8] This increase in ROS leads to a state of oxidative stress, which can damage various cellular components, including lipids, proteins, and DNA. The depletion of cellular antioxidants, such as glutathione (GSH), further exacerbates this oxidative damage.

The resulting DNA damage, from both direct alkylation and oxidative stress, can activate tumor suppressor proteins like p53. Activated p53 can then initiate downstream signaling cascades leading to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis (programmed cell death).

References

An In-depth Technical Guide to 1-Chloro-4-[(2-chloroethyl)thio]benzene and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Chloro-4-[(2-chloroethyl)thio]benzene is a sulfur-containing organic compound that belongs to the class of aryl thioethers. Its chemical structure, featuring a 4-chlorophenyl group attached to a 2-chloroethyl sulfide moiety, makes it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
Molecular Formula C8H8Cl2SPubChem
Molecular Weight 207.12 g/mol PubChem
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available
CAS Number 14366-73-5Chem-Tools

Synthesis of this compound and its Analogs

General Synthetic Protocol:

A common method for the synthesis of aryl thioethers is the reaction of a thiophenol with an alkyl halide in the presence of a base. For this compound, this would involve the reaction of 4-chlorothiophenol with 1-bromo-2-chloroethane.

Experimental Workflow:

reagents 4-Chlorothiophenol + 1-Bromo-2-chloroethane + Base (e.g., K2CO3) reaction Reaction Mixture reagents->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction reflux Reflux with Stirring (e.g., 6-12 hours) reaction->reflux workup Work-up reflux->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound purification->product

General Synthesis of Aryl Thioethers.

Detailed Steps:

  • Deprotonation of Thiol: 4-Chlorothiophenol is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). A base, typically potassium carbonate (K2CO3) or sodium hydride (NaH), is added to deprotonate the thiol and form the more nucleophilic thiophenolate.

  • Nucleophilic Substitution: 1-Bromo-2-chloroethane is added to the reaction mixture. The thiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromo-2-chloroethane in an SN2 reaction, displacing the bromide ion.

  • Reaction Monitoring and Work-up: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure this compound.

Biological Activity and Mechanism of Action

While specific biological data for this compound is scarce in publicly available literature, the biological activity of its structural class, particularly its analogy to sulfur mustards, suggests potential as an alkylating agent with cytotoxic properties.

Mechanism of Action: DNA Alkylation

Compounds containing the 2-chloroethyl sulfide moiety are known to act as alkylating agents. The mechanism involves an intramolecular cyclization to form a highly reactive episulfonium ion (a cyclic sulfonium ion). This intermediate is a potent electrophile that can react with nucleophilic sites on biological macromolecules, most notably DNA.

The primary targets for alkylation on DNA are the nitrogen atoms of the purine bases, particularly the N7 position of guanine and the N3 position of adenine.[1] This alkylation can lead to several detrimental cellular consequences, including:

  • DNA Damage: The formation of DNA adducts disrupts the normal structure of DNA.

  • Inhibition of DNA Replication and Transcription: The presence of adducts can stall the cellular machinery responsible for DNA replication and transcription.

  • Induction of Apoptosis: If the DNA damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis.

compound This compound episulfonium Episulfonium Ion (Reactive Intermediate) compound->episulfonium Intramolecular Cyclization dna DNA episulfonium->dna Electrophilic Attack dna_damage DNA Alkylation (Guanine N7, Adenine N3) dna->dna_damage replication_block Inhibition of DNA Replication & Transcription dna_damage->replication_block apoptosis Apoptosis (Cell Death) dna_damage->apoptosis

Proposed Mechanism of DNA Alkylation.

Structural Analogs and Derivatives

Several structural analogs and derivatives of this compound have been synthesized and investigated for their biological activities. These modifications often aim to enhance potency, selectivity, or to probe the structure-activity relationship (SAR).

Cytotoxicity of Selected Analogs

The following table summarizes the cytotoxic activity of some compounds containing the 4-chlorophenyl moiety, which can provide insights into the potential of this structural class.

Compound/AnalogCell LineIC50 (µM)Source
7-Chloro-4-(propylthio)quinoline-1-oxideHCT116 (Colon Carcinoma)1.99[2]
7-Chloro-4-(butylthio)quinoline-1-oxideHCT116 (Colon Carcinoma)2.15[2]
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivativeVMM917 (Melanoma)~16 (selectively cytotoxic)[3]
5-(4-Chlorophenyl)-1,3,4-thiadiazole with p-tolyl sulfonamideMCF-7 (Breast Cancer)Not specified, but potent[4]
5-(4-Chlorophenyl)-1,3,4-thiadiazole with p-tolyl sulfonamideHepG2 (Hepatoma)Not specified, but potent[4]
5-(4-Chlorophenyl)-1,3,4-thiadiazole with p-tolyl sulfonamideHCT116 (Colon Cancer)Not specified, but potent[4]
5-(4-Chlorophenyl)-1,3,4-thiadiazole with p-tolyl sulfonamideA549 (Lung Cancer)Not specified, but potent[4]

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of this compound and its analogs typically involves a battery of in vitro assays to assess cytotoxicity, mechanism of action, and effects on cellular pathways.

Cytotoxicity Assays

A fundamental step in the evaluation of a potential anticancer agent is to determine its cytotoxicity against various cancer cell lines.

General Protocol for MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for a Typical Cytotoxicity Assay:

cell_culture Seed Cancer Cells in 96-well Plates incubation1 Incubate (24 hours) cell_culture->incubation1 treatment Treat with Test Compound (Varying Concentrations) incubation1->treatment incubation2 Incubate (e.g., 48-72 hours) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4 hours) mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization measurement Measure Absorbance (e.g., 570 nm) solubilization->measurement analysis Calculate IC50 Value measurement->analysis

Workflow of an MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT. The plates are then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with potential as cytotoxic agents, likely acting through DNA alkylation. While specific data on the title compound is limited, the broader understanding of related structures provides a strong rationale for further investigation. Future research should focus on the targeted synthesis of a library of analogs to establish a clear structure-activity relationship. In-depth biological studies are warranted to elucidate the specific signaling pathways affected by these compounds and to assess their efficacy and safety in preclinical models. The development of more potent and selective analogs could lead to novel therapeutic agents for the treatment of cancer and other proliferative diseases.

References

Methodological & Application

Framework for Investigating 1-Chloro-4-[(2-chloroethyl)thio]benzene in a Cell Culture Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are intended as a general framework for researchers, scientists, and drug development professionals for the initial investigation of 1-Chloro-4-[(2-chloroethyl)thio]benzene in cell culture. As of the latest literature search, specific biological activity and established cell culture protocols for this compound are not publicly available. The information provided is based on the chemical properties of the compound and general laboratory procedures for handling and evaluating novel chemical entities. Extreme caution is advised, and thorough safety assessments should be conducted prior to any experimentation.

Introduction

This compound is a chemical compound with the molecular formula C8H8Cl2S.[1] Its biological effects have not been extensively characterized in the scientific literature. However, related compounds containing chloro- and thio- moieties have been investigated for their potential as anticancer agents. For instance, derivatives of (2-chloroethylthio)-1,4-naphthoquinone have demonstrated promising anticancer properties in prostate cancer cell lines.[2] This suggests that this compound could potentially exhibit biological activity worth investigating in a cell culture context.

This document provides a generalized protocol for the initial assessment of this compound's effects on cultured cells, including safety precautions, preparation of stock solutions, and a basic experimental workflow for determining cytotoxicity.

Physicochemical and Safety Data

Prior to any experimental work, it is crucial to understand the physicochemical properties and safety hazards associated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H8Cl2SPubChem[1]
Molecular Weight207.12 g/mol PubChem[1]
AppearanceNot available-
SolubilityNot available-
StabilityNot available-

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention. Do not ingest.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Experimental Protocols

The following protocols outline a general approach for the initial in vitro evaluation of this compound.

Preparation of Stock Solution

Due to the lack of solubility data, it is recommended to start with a non-polar, biocompatible solvent such as dimethyl sulfoxide (DMSO).

  • Solvent Selection: Use sterile, cell culture-grade DMSO.

  • Weighing: Accurately weigh a small amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Dissolve the compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

The choice of cell line will depend on the research question. For a general cytotoxicity screen, a common cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, MRC-5) are recommended to assess for selective toxicity.

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of dilutions in complete cell culture medium. The final concentration of DMSO in the medium should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and an untreated control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by a cytotoxic compound, leading to apoptosis. This is a generalized representation and has not been experimentally validated for this compound.

cluster_membrane cluster_cytoplasm cluster_nucleus Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for compound-induced apoptosis.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the cytotoxicity of this compound.

A Prepare Stock Solution (in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells with Compound (24, 48, 72h) B->D C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

Caption: Experimental workflow for cytotoxicity assessment.

Conclusion

The provided protocol offers a starting point for the investigation of this compound in a cell culture setting. Due to the limited information available on its biological activity, a cautious and systematic approach is necessary. The initial focus should be on determining its cytotoxic effects across a range of concentrations and in different cell lines. Based on these initial findings, further experiments can be designed to elucidate its mechanism of action. Researchers are strongly encouraged to perform thorough literature searches for any new information that may become available and to adhere to all institutional safety guidelines.

References

Application Notes and Protocols for Labeling Cysteine Residues with 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. Cysteine, with its nucleophilic thiol group, is a common target for such modifications due to its relatively low abundance and high reactivity compared to other amino acid residues.[1] This document provides detailed application notes and protocols for the use of 1-Chloro-4-[(2-chloroethyl)thio]benzene, a potential bifunctional alkylating agent, for the selective labeling of cysteine residues in proteins. This reagent is hypothesized to react with cysteine thiols via nucleophilic substitution, forming a stable thioether bond. The presence of two reactive chloro groups may allow for either mono-alkylation or potential cross-linking, depending on the reaction conditions and the protein's structural accessibility. These protocols are intended to serve as a starting point for researchers interested in exploring the utility of this compound for protein labeling, conjugation, and functional studies.

Principle of the Reaction

The proposed reaction mechanism involves the nucleophilic attack of the deprotonated cysteine thiol group on one of the electrophilic carbons of the chloroethyl or chloromethyl groups of this compound. The reaction is expected to proceed via an SN2 mechanism, resulting in the formation of a stable thioether linkage and the release of a chloride ion. The pH of the reaction buffer is a critical parameter, as the cysteine thiol needs to be in its nucleophilic thiolate form for the reaction to occur efficiently.[2] Generally, a pH range of 7.0-8.5 is optimal for selective cysteine alkylation while minimizing the reactivity of other nucleophilic residues like lysine.

Materials and Reagents

  • Protein of interest with at least one accessible cysteine residue

  • This compound (ensure high purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Reducing agents (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting columns (e.g., spin columns or size-exclusion chromatography)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Bradford or BCA protein assay reagents

  • SDS-PAGE reagents and equipment

  • Mass spectrometer (for verification of labeling)

Experimental Protocols

Protocol 1: General Procedure for Labeling a Purified Protein

This protocol outlines the fundamental steps for labeling a purified protein containing accessible cysteine residues.

1. Protein Preparation and Reduction: a. Dissolve the purified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL. b. To ensure the target cysteine residues are in their reduced, thiol state, add a reducing agent. Use a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. If using DTT, a 20-50 fold molar excess is recommended, followed by its removal prior to labeling.[1][2] c. Crucial Step: If DTT was used, it must be removed before adding the labeling reagent, as its thiol groups will compete for the reagent. Use a desalting column to exchange the buffer and remove the DTT.[1] TCEP does not need to be removed.

2. Labeling Reaction: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM). b. Add the labeling reagent to the reduced protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a good starting point. The optimal ratio should be determined empirically. c. Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can also be performed at 4°C for longer durations (e.g., overnight) to minimize potential protein degradation.

3. Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent with a free thiol group, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM. This will react with any excess this compound. b. Incubate for 15-30 minutes at room temperature.

4. Removal of Excess Reagent: a. Remove unreacted labeling reagent and quenching reagent by buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., PBS).

5. Characterization of the Labeled Protein: a. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). b. Analyze the labeled protein by SDS-PAGE to check for any changes in migration or the presence of cross-linking. c. Confirm the successful labeling and determine the site of modification using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Optimizing Labeling Conditions

To achieve optimal labeling efficiency and specificity, it is recommended to perform a series of optimization experiments.

1. Titration of Labeling Reagent: a. Set up parallel reactions with varying molar ratios of this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1). b. Follow the general labeling protocol (Protocol 1). c. Analyze the results by mass spectrometry to determine the extent of labeling at each ratio.

2. pH Optimization: a. Perform the labeling reaction in buffers with different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5). b. Keep the protein and reagent concentrations constant. c. Analyze the labeling efficiency to determine the optimal pH for the reaction.

3. Time Course Analysis: a. Set up a labeling reaction and take aliquots at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). b. Quench the reaction in each aliquot immediately. c. Analyze the time points to determine the optimal reaction time.

Data Presentation

The following tables provide examples of how to present quantitative data from optimization experiments.

Table 1: Effect of Reagent-to-Protein Ratio on Labeling Efficiency

Molar Ratio (Reagent:Protein)% Labeled Protein (Mono-adduct)% Labeled Protein (Di-adduct/Cross-linked)% Unlabeled Protein
1:135%2%63%
5:178%8%14%
10:192%15%<3%
20:1>95%25%<1%
50:1>95%40%<1%

Table 2: Influence of pH on Labeling Specificity

pHCysteine Labeling EfficiencyLysine Labeling (Non-specific)
6.545%<1%
7.075%2%
7.590%5%
8.094%12%
8.596%25%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_cleanup Quenching & Purification cluster_analysis Analysis start Start with Purified Protein reduction Reduction of Disulfides (TCEP/DTT) start->reduction removal Removal of DTT (if used) reduction->removal add_reagent Add this compound removal->add_reagent incubation Incubate (1-2h, RT) add_reagent->incubation quenching Quench with L-Cysteine incubation->quenching purification Remove Excess Reagent (Desalting) quenching->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec

Caption: Workflow for labeling proteins with this compound.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where the labeling reagent is used to inhibit a signaling pathway by modifying a critical cysteine residue on a kinase.

signaling_pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Labeling receptor Receptor Activation kinaseA Kinase A receptor->kinaseA activates kinaseB Kinase B (Cys-SH) kinaseA->kinaseB activates substrate Substrate Protein kinaseB->substrate phosphorylates reagent This compound response Cellular Response substrate->response labeled_kinaseB Kinase B (Cys-S-Labeled) reagent->labeled_kinaseB labels labeled_kinaseB->inhibition inhibits phosphorylation

Caption: Inhibition of a kinase pathway by cysteine modification.

Troubleshooting

Problem Possible Cause Suggestion
Low Labeling Efficiency Incomplete reduction of cysteines.Ensure complete reduction by optimizing reducing agent concentration and incubation time.
Reagent instability or degradation.Prepare fresh stock solutions of the labeling reagent in anhydrous DMSO.
Inaccessible cysteine residue.Consider partial denaturation of the protein to expose the cysteine, if the native structure is not required for downstream applications.
Non-specific Labeling Reaction pH is too high.Lower the reaction pH to 7.0-7.5 to decrease the reactivity of other nucleophilic residues like lysine.
High reagent concentration.Decrease the molar excess of the labeling reagent.
Protein Precipitation High concentration of DMSO.Keep the final concentration of DMSO in the reaction mixture below 10% (v/v).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.

Safety Precautions

This compound is a potential alkylating agent and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Dispose of waste according to institutional guidelines for chemical waste.

Conclusion

The protocols and guidelines presented here offer a framework for the application of this compound as a novel tool for the site-specific modification of cysteine residues in proteins. Through careful optimization of reaction conditions, this reagent may prove valuable for a range of applications in basic research and drug development, including protein structure-function studies, the development of antibody-drug conjugates, and the generation of protein-based diagnostics. As with any new reagent, empirical determination of the optimal conditions for each specific protein of interest is essential for achieving the desired labeling outcome.

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of 1-Chloro-4-[(2-chloroethyl)thio]benzene Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-[(2-chloroethyl)thio]benzene is a chemical compound with potential for covalent interaction with biological macromolecules, such as DNA and proteins. The formation of such adducts can have significant toxicological implications and is a critical area of investigation in drug development and chemical safety assessment. This document provides a detailed mass spectrometry-based workflow for the identification and characterization of this compound adducts. The protocols described herein are adapted from established methods for analyzing adducts of structurally similar alkylating agents, such as sulfur mustard.

Logical Workflow for Adduct Identification

The overall workflow for identifying this compound adducts involves several key stages, from sample preparation to data analysis. This process is designed to isolate, detect, and characterize the specific covalent modifications made by the compound to DNA and proteins.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Cells, Tissues) DNA_Isolation DNA/Protein Isolation BiologicalSample->DNA_Isolation EnzymaticHydrolysis Enzymatic Hydrolysis (to Nucleosides/Peptides) DNA_Isolation->EnzymaticHydrolysis SPE Solid Phase Extraction (SPE) Cleanup EnzymaticHydrolysis->SPE LC Liquid Chromatography Separation SPE->LC MS Mass Spectrometry (MS) LC->MS Ionization MSMS Tandem MS (MS/MS) MS->MSMS Fragmentation DataAcquisition Data Acquisition MSMS->DataAcquisition AdductIdentification Adduct Identification DataAcquisition->AdductIdentification Database Search Quantification Quantification AdductIdentification->Quantification

Caption: Overall workflow for the identification of this compound adducts.

Experimental Protocols

Protocol 1: Identification of DNA Adducts

This protocol details the steps for identifying adducts formed between this compound and DNA.

1. Sample Preparation:

  • DNA Isolation: Isolate genomic DNA from cells or tissues exposed to this compound using a commercial DNA isolation kit. Ensure high purity and integrity of the DNA.

  • Enzymatic Hydrolysis:

    • To 10-50 µg of DNA, add a cocktail of enzymes for digestion to nucleosides. A typical cocktail includes DNase I, alkaline phosphatase, and phosphodiesterase I.

    • Incubate the mixture at 37°C for 2-4 hours.

    • The enzymatic digestion breaks down the DNA into individual nucleosides, including the adducted ones.

  • Solid Phase Extraction (SPE) Cleanup:

    • Use a C18 SPE cartridge to enrich the hydrophobic adducts and remove salts and other polar impurities.

    • Condition the cartridge with methanol and then with water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove hydrophilic impurities.

    • Elute the adducts with a higher concentration of organic solvent (e.g., 80% methanol).

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan for initial screening and selected reaction monitoring (SRM) for targeted analysis.

    • Expected Adducts: Based on the reactivity of the chloroethylthio group, adduct formation is expected primarily on the nucleophilic sites of guanine (N7) and adenine (N3, N7). The mass of the adducted nucleoside will be the mass of the deoxy-nucleoside plus the mass of the this compound moiety minus HCl.

    • SRM Transitions: For a hypothetical guanine adduct, the transition would be from the protonated molecular ion of the adducted deoxyguanosine to the protonated ion of the adducted guanine base after neutral loss of the deoxyribose group.

DNA_Adduct_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS cluster_data Data Analysis DNA_Isolation DNA Isolation Enzymatic_Digestion Enzymatic Digestion (to Nucleosides) DNA_Isolation->Enzymatic_Digestion SPE_Cleanup SPE Cleanup Enzymatic_Digestion->SPE_Cleanup LC_Separation Reversed-Phase LC SPE_Cleanup->LC_Separation MS_Detection ESI-MS (SRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for DNA adduct analysis.

Protocol 2: Identification of Protein Adducts

This protocol outlines the procedure for identifying adducts of this compound with proteins, focusing on abundant blood proteins like albumin.

1. Sample Preparation:

  • Protein Isolation: Isolate the target protein (e.g., albumin) from plasma or serum using affinity chromatography or precipitation methods.

  • Proteolytic Digestion:

    • Denature the isolated protein using urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide.

    • Digest the protein into peptides using a protease such as trypsin.

    • Incubate at 37°C overnight.

  • Peptide Cleanup:

    • Use a C18 SPE cartridge to desalt and concentrate the peptide mixture as described in Protocol 1.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column suitable for peptide separations (e.g., 75 µm x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 2% to 40% B over 60-90 minutes.

    • Flow Rate: 300 nL/min (for nano-LC).

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Data-dependent acquisition (DDA), where the most abundant precursor ions from a full scan are selected for fragmentation (MS/MS).

    • Expected Adducts: The chloroethylthio group is expected to react with nucleophilic amino acid residues such as cysteine, histidine, and lysine.

    • Data Analysis: The acquired MS/MS spectra are searched against a protein database using software like Mascot or Sequest. The search parameters should include the potential mass modification corresponding to the adduction by this compound on the reactive amino acid residues.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following tables provide templates for presenting results from DNA and protein adduct analyses.

Table 1: Quantitative Analysis of DNA Adducts

Sample IDAdduct TypeAdduct Level (adducts per 10^8 nucleotides)Standard Deviation
Control 1Guanine AdductNot DetectedN/A
Treated 1Guanine Adduct15.21.8
Treated 2Guanine Adduct25.72.5
Control 2Adenine AdductNot DetectedN/A
Treated 3Adenine Adduct5.10.7

Table 2: Identification of Protein Adducts

ProteinPeptide SequenceModified ResidueMass Shift (Da)MS/MS Score
AlbuminALKC AWSVARCys-25+186.01120
AlbuminLVH KSAREHis-42+186.0195
HemoglobinVHLTPEEK SAVLys-8+186.0188

Note: The mass shift of +186.01 Da is a hypothetical value for the addition of the C8H8ClS moiety.

Signaling Pathway of Adduct Formation and Analysis

The following diagram illustrates the chemical logic of adduct formation and the subsequent analytical detection strategy.

Adduct_Formation_Analysis cluster_analysis Mass Spectrometry Analysis Compound This compound Adduct Covalent Adduct Compound->Adduct Biomolecule DNA or Protein (Nucleophilic Sites) Biomolecule->Adduct PrecursorIon Precursor Ion (Adducted Molecule) Adduct->PrecursorIon Ionization FragmentIon Fragment Ion (Characteristic Loss) PrecursorIon->FragmentIon Fragmentation (CID)

Application Notes and Protocols: Utilizing 1-Chloro-4-[(2-chloroethyl)thio]benzene in Activity-Based Protein Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that employs active site-directed covalent probes to assess the functional state of enzymes and other proteins within complex biological systems.[1][2] These probes typically feature a reactive "warhead" that covalently modifies a nucleophilic residue in the active site of a target protein, a linker, and a reporter tag for visualization and enrichment.[1] This document provides detailed application notes and protocols for the potential use of 1-Chloro-4-[(2-chloroethyl)thio]benzene as a novel electrophilic warhead for ABPP.

While there is currently no specific published data on the direct application of this compound as an ABPP probe, its chemical structure, featuring a chloroethyl thioether moiety, suggests its potential as a reactive electrophile. This document, therefore, serves as a comprehensive guide for researchers interested in exploring its utility in ABPP, from proposing a mechanism of action to providing detailed experimental protocols for its validation and application.

Proposed Mechanism of Action

The this compound molecule possesses a reactive 2-chloroethyl sulfide group. This functional group can act as an electrophilic warhead, potentially labeling nucleophilic amino acid residues on target proteins through two primary mechanisms:

  • Direct Nucleophilic Substitution: A sufficiently nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) in the active site of a protein could directly attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a covalent thioether linkage.

  • Episulfonium Ion Formation: The thioether can undergo intramolecular cyclization to form a highly reactive episulfonium ion intermediate. This strained three-membered ring is a potent electrophile that can be readily attacked by a protein nucleophile, resulting in covalent labeling.

The following diagram illustrates the proposed mechanism of action:

G cluster_0 Proposed Mechanism of Action Probe This compound Intermediate Episulfonium Ion Intermediate Probe->Intermediate Intramolecular Cyclization Labeled_Protein Covalently Labeled Protein Intermediate->Labeled_Protein Nucleophilic Attack by Protein Protein Target Protein (with Nucleophile)

Proposed mechanism of action for protein labeling.

Synthesis of a Functional ABPP Probe

To be used in ABPP, the this compound warhead needs to be functionalized with a reporter tag, such as a fluorophore (e.g., rhodamine, fluorescein) for in-gel fluorescence scanning or a biotin tag for affinity enrichment and mass spectrometry-based identification of labeled proteins. This is typically achieved by incorporating a linker with a bioorthogonal handle (e.g., an alkyne or azide) to the phenyl ring of the warhead. The reporter tag can then be attached via a click chemistry reaction.

The following diagram illustrates a general workflow for synthesizing and utilizing a functionalized probe:

G cluster_1 Probe Synthesis and Application Workflow Warhead This compound Functionalization Add Linker with Bioorthogonal Handle (e.g., Alkyne) Warhead->Functionalization Probe Functionalized Probe Functionalization->Probe Labeling Incubate with Proteome Probe->Labeling Click_Chemistry Attach Reporter Tag (e.g., Biotin-Azide) via Click Chemistry Labeling->Click_Chemistry Analysis Downstream Analysis (SDS-PAGE, MS) Click_Chemistry->Analysis

Workflow for probe synthesis and application.

Experimental Protocols

The following are detailed, hypothetical protocols for the validation and application of a this compound-based ABPP probe.

Protocol 1: In Vitro Labeling of a Pure Protein

Objective: To determine if the probe can label a known or putative target protein in a controlled environment.

Materials:

  • Functionalized this compound probe (with alkyne handle)

  • Purified protein of interest

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Rhodamine-azide or Biotin-azide

  • Click chemistry reagents (CuSO4, TBTA, sodium ascorbate)

  • SDS-PAGE materials

  • Fluorescence gel scanner or Western blot apparatus

Procedure:

  • Prepare a 1 mg/mL solution of the purified protein in the reaction buffer.

  • Prepare a 10 mM stock solution of the functionalized probe in DMSO.

  • In a microcentrifuge tube, combine 50 µL of the protein solution with the probe to a final concentration of 10 µM.

  • Incubate the reaction at 37°C for 1 hour.

  • Perform click chemistry to attach the reporter tag:

    • Add Rhodamine-azide (or Biotin-azide) to a final concentration of 50 µM.

    • Add CuSO4 to a final concentration of 1 mM.

    • Add TBTA to a final concentration of 1 mM.

    • Add freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate at room temperature for 1 hour, protected from light.

  • Add 4x SDS-PAGE loading buffer and boil for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • For fluorescently tagged proteins, visualize the gel using a fluorescence scanner. For biotin-tagged proteins, perform a Western blot using streptavidin-HRP.

Protocol 2: In Situ Labeling in Cell Lysate

Objective: To profile the protein targets of the probe in a complex biological sample.

Materials:

  • Cell lysate (prepared in a suitable lysis buffer without detergents that interfere with labeling)

  • Functionalized probe

  • Reporter tags and click chemistry reagents as in Protocol 1

  • Streptavidin-agarose beads (for biotin-tagged probes)

  • Wash buffers (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • Mass spectrometer for protein identification

Procedure:

  • Adjust the protein concentration of the cell lysate to 1-2 mg/mL.

  • Add the functionalized probe to the lysate to a final concentration of 1-10 µM.

  • Incubate at 37°C for 30-60 minutes.

  • Perform click chemistry as described in Protocol 1.

  • For fluorescent analysis: Resolve the labeled lysate by SDS-PAGE and visualize using a fluorescence scanner.

  • For target identification (biotin tag):

    • Add streptavidin-agarose beads to the labeled lysate and incubate at 4°C for 1-2 hours with gentle rotation to capture biotinylated proteins.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

  • Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

  • Excise the protein bands of interest and identify them by in-gel digestion followed by LC-MS/MS analysis.

Data Presentation

Quantitative data from ABPP experiments should be summarized in clearly structured tables for easy comparison. Below are examples of how such data could be presented.

Table 1: Illustrative In Vitro Labeling Efficiency

Target ProteinProbe Concentration (µM)Incubation Time (min)Labeling Intensity (Arbitrary Units)
Protein X1301500
Protein X5307500
Protein X103015000
Protein Y1030500

Table 2: Illustrative Proteomic Identification of Labeled Proteins

Protein ID (UniProt)Protein NamePeptide CountSpectral CountFold Enrichment (vs. control)
P12345Enzyme A124515.2
Q67890Signaling Protein B8238.5
R54321Structural Protein C251.2 (non-specific)

Visualization of Experimental Workflow

The overall experimental workflow for target identification using the this compound-based probe can be visualized as follows:

G cluster_2 Target Identification Workflow Proteome Cell Lysate or Live Cells Probe_Labeling Incubate with Functionalized Probe Proteome->Probe_Labeling Click_Reaction Click Chemistry with Biotin-Azide Probe_Labeling->Click_Reaction Enrichment Streptavidin Enrichment Click_Reaction->Enrichment SDS_PAGE SDS-PAGE Separation Enrichment->SDS_PAGE Digestion In-gel Tryptic Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification LC_MS->Identification

Workflow for target identification using ABPP.

Conclusion

This compound represents a promising, yet unexplored, chemical scaffold for the development of novel activity-based probes. Its inherent electrophilicity suggests that it could be a valuable tool for labeling and identifying novel protein targets. The protocols and workflows detailed in this document provide a comprehensive roadmap for researchers to synthesize, validate, and apply functionalized probes based on this warhead. Successful implementation of these methods could lead to the discovery of new druggable targets and a deeper understanding of cellular signaling pathways. Researchers should be mindful that the proposed protocols are a starting point and may require optimization for specific biological systems and target proteins.

References

Application Notes and Protocols: Synthesis and Use of 1-Chloro-4-[(2-chloroethyl)thio]benzene-Based Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-[(2-chloroethyl)thio]benzene is a cysteine-reactive chemical probe used in chemoproteomic workflows to identify and quantify reactive cysteine residues within the proteome. Its electrophilic chloroethylthio moiety allows for the covalent modification of nucleophilic amino acids, primarily cysteine, making it a valuable tool for activity-based protein profiling (ABPP) and the discovery of novel drug targets. These application notes provide a comprehensive overview of the synthesis of this probe and its application in a typical chemoproteomic experimental workflow.

Synthesis of this compound

The synthesis of this compound can be achieved through the S-alkylation of 4-chlorothiophenol with 1,2-dichloroethane. This reaction is a standard nucleophilic substitution where the thiolate, generated in situ from the thiophenol, attacks one of the electrophilic carbons of 1,2-dichloroethane.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )
4-ChlorothiophenolC₆H₅ClS144.62
1,2-DichloroethaneC₂H₄Cl₂98.96
Sodium HydroxideNaOH40.00
EthanolC₂H₅OH46.07
DichloromethaneCH₂Cl₂84.93
Anhydrous Magnesium SulfateMgSO₄120.37
Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol (1.0 eq) in ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of the sodium thiophenolate salt.

  • Alkylation: Add 1,2-dichloroethane (3.0 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Application as a Chemical Probe in Activity-Based Protein Profiling (ABPP)

This compound serves as a valuable tool in competitive ABPP experiments to identify the protein targets of covalent inhibitors. The probe competes with the inhibitor for binding to reactive cysteines in the proteome.

Experimental Workflow: Competitive ABPP for Target Identification

A general workflow for a competitive ABPP experiment is depicted below.[1][2][3] This methodology allows for the identification of protein targets of a covalent inhibitor by observing the reduction in labeling by the chemical probe.[4][5]

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis proteome Cell Lysate / Proteome inhibitor Covalent Inhibitor Treatment proteome->inhibitor Incubation probe Probe Treatment (this compound) inhibitor->probe Competitive Labeling click Click Chemistry (Biotin-Azide Tagging) probe->click enrich Streptavidin Enrichment click->enrich digest On-Bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms db_search Database Search lcms->db_search quant Quantitative Analysis db_search->quant target_id Target Identification quant->target_id

Caption: Competitive Activity-Based Protein Profiling Workflow.

Quantitative Data Presentation

The results of a competitive ABPP experiment are typically presented as the ratio of probe-labeled peptides in the inhibitor-treated sample versus the control (DMSO-treated) sample. A significant decrease in this ratio for a particular peptide indicates that the inhibitor is binding to that specific cysteine residue.

Table 1: Representative Quantitative Proteomic Data

Protein IDPeptide SequenceCysteine PositionFold Change (Inhibitor/DMSO)p-value
P12345ACC EPTK1230.150.001
Q67890GHIC LMN450.210.005
P54321DEFC GHI780.950.85
R98765KLMC NPQ1010.180.003

Data are examples and not from a specific experiment with this compound.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with this compound in a Competitive Assay
  • Proteome Preparation: Prepare cell lysates in a suitable lysis buffer (e.g., PBS with 0.1% SDS). Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation: Aliquot the proteome into two sets of tubes. To one set, add the covalent inhibitor of interest to the desired final concentration. To the other set, add the same volume of vehicle (e.g., DMSO) as a control. Incubate both sets for 30 minutes at 37 °C.

  • Probe Labeling: Add this compound to all samples to a final concentration of 100 µM. Incubate for 1 hour at 37 °C.

  • Quenching: Quench the labeling reaction by adding dithiothreitol (DTT) to a final concentration of 10 mM.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Click Chemistry: To the labeled proteomes, add biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step assumes a derivative of the probe containing a terminal alkyne is used for click chemistry. If the probe itself does not contain a bioorthogonal handle, alternative enrichment strategies would be required.

  • Protein Precipitation: Precipitate the proteins using a methanol/chloroform/water precipitation method to remove excess reagents.

  • Resuspension and Denaturation: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 6 M urea) and a reducing agent (e.g., DTT).

  • Alkylation: Alkylate the free cysteines with iodoacetamide to prevent disulfide bond formation.

  • Enrichment of Labeled Peptides: Add streptavidin-coated beads to the protein solution to enrich for the biotin-tagged peptides. Incubate with gentle rotation.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37 °C to digest the bound proteins.

  • Elution: Elute the peptides from the beads.

  • Desalting: Desalt the eluted peptides using a C18 StageTip before LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Database Search: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides. Specify the covalent modification by the probe as a variable modification on cysteine residues.

  • Quantitative Analysis: Quantify the relative abundance of the identified peptides between the inhibitor-treated and control samples.

  • Target Identification: Identify proteins with peptides that show a significant and dose-dependent decrease in abundance in the inhibitor-treated samples as potential targets of the covalent inhibitor.

Signaling Pathway Diagram

Covalent inhibitors identified through ABPP often target key nodes in cellular signaling pathways. For instance, an inhibitor might target a kinase involved in a cancer-related pathway. The logical relationship for target validation is outlined below.

Signaling_Pathway cluster_exp Experimental Identification cluster_pathway Cellular Pathway Context cluster_validation Target Validation abpp Competitive ABPP with This compound hit_protein Identified Target Protein (e.g., Kinase X) abpp->hit_protein target_kinase Kinase X hit_protein->target_kinase upstream Upstream Signal upstream->target_kinase downstream Downstream Substrate target_kinase->downstream inhibition Inhibition of Kinase X target_kinase->inhibition cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response phenotype Altered Cellular Phenotype cellular_response->phenotype inhibitor Covalent Inhibitor inhibitor->inhibition inhibition->phenotype

Caption: Logic Diagram for Target Identification and Validation.

References

Application Notes and Protocols for Click Chemistry Functionalization of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of 1-Chloro-4-[(2-chloroethyl)thio]benzene via a two-step process involving azidation followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". A one-pot protocol is also presented as an alternative streamlined approach. This methodology allows for the facile introduction of a wide variety of functionalities onto the starting scaffold, making it a valuable tool in medicinal chemistry and drug discovery for the synthesis of novel molecular entities.

Introduction

Click chemistry, a term coined by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.[1] The most prominent example of a click reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne, which yields a stable 1,4-disubstituted 1,2,3-triazole linker.[1][2] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for the conjugation of diverse molecular building blocks.[1][2]

This compound is a bifunctional molecule that can be readily adapted for click chemistry applications. The terminal chloroethyl group can be converted to an azidoethyl group, which then serves as a handle for the introduction of various alkyne-containing molecules through CuAAC. This opens up possibilities for creating libraries of compounds for screening in drug discovery programs.

Reaction Overview

The functionalization of this compound is achieved through the following reaction sequence:

  • Azidation: The chloroethyl group of the starting material is converted to an azidoethyl group via nucleophilic substitution with sodium azide.

  • Click Chemistry (CuAAC): The resulting 1-chloro-4-[(2-azidoethyl)thio]benzene is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the desired 1,2,3-triazole product.

Alternatively, these two steps can be combined in a one-pot procedure to streamline the synthesis.[2][3][4]

Experimental Protocols

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of 1-Chloro-4-[(2-azidoethyl)thio]benzene

This protocol describes the conversion of the chloroethyl group to an azido group.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at 60-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-Chloro-4-[(2-azidoethyl)thio]benzene.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click reaction between the synthesized azide and a terminal alkyne. Phenylacetylene is used as a representative alkyne.

Materials:

  • 1-Chloro-4-[(2-azidoethyl)thio]benzene (from Step 1)

  • Phenylacetylene (or other terminal alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous systems)

  • tert-Butanol and deionized water (or other suitable solvent system like THF/water or DMF)

  • Dichloromethane (DCM) or ethyl acetate for extraction

  • Saturated aqueous ammonium chloride solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1-Chloro-4-[(2-azidoethyl)thio]benzene (1.0 eq) and the terminal alkyne (e.g., phenylacetylene, 1.1 eq) in a mixture of tert-butanol and deionized water (1:1 v/v).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water. If using THPTA, pre-mix the CuSO₄ solution with a solution of THPTA (0.1 eq) in water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution (or the pre-mixed catalyst solution).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: One-Pot Synthesis of 1,2,3-Triazoles from this compound

This streamlined protocol combines the azidation and click reaction steps without isolation of the intermediate azide.[3][4]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate)

  • A suitable solvent such as Dimethyl sulfoxide (DMSO) or a mixture of water and a co-solvent.

  • Reaction vessel (e.g., a sealed tube or a round-bottom flask with a condenser)

  • Magnetic stirrer and stir bar

  • Heating source if necessary

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), sodium azide (1.2 eq), the terminal alkyne (1.0 eq), and the copper catalyst (e.g., CuI, 0.1 eq) in a suitable solvent (e.g., DMSO or water).

  • If using CuSO₄·5H₂O (0.1 eq), also add a reducing agent like sodium ascorbate (0.2 eq).

  • Seal the vessel or equip it with a condenser and stir the mixture at room temperature or with heating (e.g., 80-100 °C) until the reaction is complete as monitored by TLC. Reaction times can vary from a few hours to 24 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 1,2,3-Triazoles from Alkyl Halides.

EntryAlkyl HalideAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromidePhenylacetyleneCuIWater100895
21-BromobutanePhenylacetyleneCuIWater1001288
3Benzyl Chloride1-OctyneCuSO₄/NaAscWater801092
42-ChloroethylbenzenePhenylacetyleneCu/Al₂O₃ (ball-milling)Solvent-freeRT194[3]

Note: The data in this table is based on literature reports for similar one-pot reactions and serves as a guideline.[4] Actual results may vary depending on the specific substrates and conditions used.

Table 2: Spectroscopic Data for a Representative 1,4-Disubstituted 1,2,3-Triazole Product.

The following data is for 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole, a structurally related compound.

Spectroscopic TechniqueCharacteristic Signals
¹H NMR (600 MHz, DMSO-d₆)δ: 9.34 (s, 1H, triazole-H), 7.94 (d, J = 8.7 Hz, 4H, Ar-H), 7.86 (d, J = 8.7 Hz, 2H, Ar-H), 7.51 (t, J = 7.6 Hz, 2H, Ar-H), 7.40 (t, J = 7.4 Hz, 1H, Ar-H).[5]
¹³C NMR (150 MHz, DMSO-d₆)δ: 148.0, 136.3, 133.3, 130.6, 129.5, 128.8, 125.8, 122.4, 121.8, 120.1.[5]
FTIR (KBr, cm⁻¹)Characteristic peaks for 1,2,3-triazoles include C=C and C=N stretching in the 1450-1600 cm⁻¹ region and C-H bending of the triazole ring around 1000-1200 cm⁻¹.[6][7]

Note: The exact chemical shifts and peak positions for the target molecule will vary. This data is provided for illustrative purposes.

Visualizations

Diagram 1: Two-Step Synthetic Workflow

Two_Step_Synthesis Start This compound Azide 1-Chloro-4-[(2-azidoethyl)thio]benzene Start->Azide  NaN₃, DMF   Product Functionalized Product (1,2,3-Triazole) Azide->Product  Cu(I) catalyst, Solvent   Alkyne Terminal Alkyne Alkyne->Product

Caption: Workflow for the two-step functionalization.

Diagram 2: One-Pot Synthetic Workflow

One_Pot_Synthesis Start This compound Product Functionalized Product (1,2,3-Triazole) Start->Product Reagents NaN₃, Terminal Alkyne, Cu(I) catalyst, Solvent Reagents->Product

Caption: Streamlined one-pot functionalization workflow.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • Organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

  • Copper salts can be harmful if ingested.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The click chemistry functionalization of this compound offers a robust and versatile method for the synthesis of novel, complex molecules. The protocols provided herein can be adapted for a wide range of terminal alkynes, enabling the generation of diverse compound libraries for applications in drug discovery and materials science. The choice between a two-step and a one-pot procedure will depend on the specific requirements of the synthesis, such as the stability of the reactants and the desired purity of the final product.

References

Application Notes and Protocols: Cellular Imaging with 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides a hypothetical framework and detailed protocols for the investigation and potential application of 1-Chloro-4-[(2-chloroethyl)thio]benzene as a fluorescent probe for cellular imaging. Currently, there is no established evidence in the scientific literature to suggest that this compound possesses intrinsic fluorescent properties suitable for direct cellular imaging. The protocols outlined below are therefore intended to serve as a guide for researchers to:

  • Characterize the potential fluorescent properties of this compound.

  • Investigate its reactivity and potential as a probe for specific cellular components or pathways.

  • Provide a general methodology for its application in live-cell imaging should fluorescence be established.

The chemical structure of this compound, featuring a benzene ring, a thioether linkage, and a reactive 2-chloroethyl group, suggests a potential for interaction with cellular nucleophiles, such as glutathione (GSH), through enzymatic or direct chemical reaction. This could potentially lead to a change in its spectral properties, offering a basis for a "turn-on" or ratiometric fluorescent sensor.

Hypothetical Signaling Pathway and Mechanism of Action

The proposed mechanism of action for this compound as a fluorescent probe is based on its potential alkylating activity, particularly its reaction with intracellular glutathione, a key antioxidant. This reaction, potentially catalyzed by Glutathione S-transferases (GSTs), could lead to the formation of a conjugate, which may exhibit altered fluorescent properties compared to the parent compound.

G cluster_cell Cellular Environment Probe This compound (Potentially Non-Fluorescent) Conjugate GSH-Probe Conjugate (Potentially Fluorescent) Probe->Conjugate GST-mediated conjugation Cellular_Targets Off-Target Alkylation Probe->Cellular_Targets GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-transferase (GST) Excretion Cellular Excretion Conjugate->Excretion Microscope Fluorescence Microscope Conjugate->Microscope Fluorescence Detection Toxicity Cellular Toxicity Cellular_Targets->Toxicity

Caption: Hypothetical mechanism of action for this compound as a fluorescent probe.

Quantitative Data Summary

As this is a hypothetical application, the following tables present expected data formats for the characterization and use of a novel fluorescent probe.

Table 1: Spectroscopic Properties of this compound and its Glutathione Conjugate

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
GSH-ConjugateTo be determinedTo be determinedTo be determinedTo be determined

Table 2: In Vitro Reactivity with Glutathione

ConditionReaction Rate Constant (k, M⁻¹s⁻¹)Fold Change in Fluorescence
Probe + GSH (uncatalyzed)To be determinedTo be determined
Probe + GSH + GST (catalyzed)To be determinedTo be determined

Table 3: Cellular Imaging Parameters and Cytotoxicity

Cell LineOptimal Probe Concentration (µM)Incubation Time (min)IC50 (µM) after 24h
HeLaTo be determinedTo be determinedTo be determined
A549To be determinedTo be determinedTo be determined
HepG2To be determinedTo be determinedTo be determined

Experimental Protocols

Protocol 1: Determination of Spectroscopic Properties

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

  • Materials:

    • This compound

    • Spectroscopic grade solvents (e.g., DMSO, PBS)

    • Quartz cuvettes

    • Spectrofluorometer

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions in PBS to determine the optimal concentration for absorbance and fluorescence measurements.

    • Absorbance Spectrum:

      • Using a UV-Vis spectrophotometer, measure the absorbance spectrum from 200 to 700 nm to determine the maximum absorbance wavelength (λ_abs).

    • Excitation and Emission Spectra:

      • Using a spectrofluorometer, scan a range of excitation wavelengths (e.g., λ_abs ± 50 nm) and measure the emission spectrum.

      • Set the emission wavelength to the observed maximum and scan the excitation spectrum to determine the optimal excitation wavelength (λ_ex).

      • Set the excitation wavelength to λ_ex and scan the emission spectrum to determine the maximum emission wavelength (λ_em).

    • Quantum Yield and Molar Extinction Coefficient:

      • Determine the quantum yield relative to a known standard (e.g., quinine sulfate).

      • Calculate the molar extinction coefficient from the absorbance data using the Beer-Lambert law.

    • Repeat steps 3-5 for the in vitro synthesized GSH-conjugate of the probe.

Protocol 2: In Vitro Reactivity with Glutathione

This protocol describes how to assess the reactivity of the probe with glutathione.

  • Materials:

    • This compound

    • Glutathione (GSH)

    • Glutathione S-transferase (GST) enzyme

    • Reaction buffer (e.g., PBS, pH 7.4)

    • 96-well microplate reader with fluorescence capabilities

  • Procedure:

    • Prepare solutions of the probe, GSH, and GST in the reaction buffer.

    • In a 96-well plate, set up the following reactions:

      • Probe alone

      • Probe + GSH

      • Probe + GSH + GST

    • Monitor the change in fluorescence intensity over time at the predetermined λ_ex and λ_em.

    • Calculate the initial reaction rates and determine the rate constants.

    • Determine the fold change in fluorescence upon conjugation.

Protocol 3: Live-Cell Imaging

This protocol provides a general workflow for using the probe in live-cell imaging.

G A Seed cells on glass-bottom dish B Culture cells to 60-80% confluency A->B C Prepare probe working solution B->C D Incubate cells with probe C->D E Wash cells with imaging medium D->E F Acquire images using fluorescence microscope E->F G Analyze images F->G

Caption: General workflow for live-cell imaging with a fluorescent probe.

  • Materials:

    • Cells of interest (e.g., HeLa)

    • Complete cell culture medium

    • Glass-bottom imaging dishes

    • This compound stock solution (in DMSO)

    • Imaging medium (e.g., FluoroBrite DMEM)

    • Fluorescence microscope with appropriate filter sets

  • Procedure:

    • Cell Preparation:

      • Seed cells on glass-bottom imaging dishes and culture until they reach 60-80% confluency.

    • Probe Loading:

      • Prepare a working solution of the probe in pre-warmed imaging medium at the desired final concentration (to be optimized).

      • Remove the culture medium from the cells and wash once with warm PBS.

      • Add the probe-containing imaging medium to the cells and incubate for the desired time (to be optimized) at 37°C and 5% CO₂.

    • Washing:

      • Remove the probe-containing medium and wash the cells two to three times with fresh, pre-warmed imaging medium to remove excess probe.

    • Imaging:

      • Place the dish on the stage of the fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

      • Acquire images using the appropriate excitation and emission filters determined in Protocol 1.

      • Perform time-lapse imaging if studying dynamic processes.

    • Image Analysis:

      • Use image analysis software (e.g., ImageJ/Fiji) to quantify fluorescence intensity and localization.

Protocol 4: Cytotoxicity Assay

This protocol is for assessing the toxicity of the probe to cells.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound

    • Cell viability reagent (e.g., MTT, PrestoBlue)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density that will not reach confluency within the assay period.

    • Allow cells to adhere overnight.

    • Prepare a serial dilution of the probe in complete culture medium.

    • Replace the medium in the wells with the probe-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired time (e.g., 24 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal - Compound is not fluorescent. - Incorrect excitation/emission wavelengths. - Low probe concentration or insufficient incubation time. - Photobleaching.- Confirm fluorescence with a spectrofluorometer. - Re-evaluate spectroscopic properties. - Optimize probe concentration and incubation time. - Use lower laser power, increase camera sensitivity, or use an anti-fade reagent.
High background fluorescence - Incomplete removal of excess probe. - Autofluorescence from cells or medium.- Increase the number and duration of washing steps. - Use a phenol red-free imaging medium. - Acquire a background image from a cell-free region and subtract it.
Cellular toxicity - Probe concentration is too high. - Long incubation time. - Phototoxicity from imaging.- Perform a cytotoxicity assay to determine the optimal, non-toxic concentration. - Reduce incubation time. - Minimize light exposure by reducing laser power and exposure time.

Disclaimer

The information provided in this document is for research purposes only and is presented as a hypothetical guide. The fluorescent properties and suitability of this compound for cellular imaging have not been experimentally validated. Researchers should exercise appropriate caution and conduct thorough validation experiments before adopting this compound for any imaging applications.

Protocol for In Situ Generation and Trapping of Reactive Episulfonium Ion from 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a detailed protocol for the in situ generation of a reactive episulfonium (thiiranium) ion intermediate from 1-Chloro-4-[(2-chloroethyl)thio]benzene, a sulfur mustard analog. The protocol further describes methods for trapping this electrophilic intermediate with nucleophiles, which is a crucial step in understanding its reactivity and in the development of potential scavengers or antidotes. This procedure is intended for researchers in medicinal chemistry, toxicology, and drug development.

The core of this protocol is the intramolecular cyclization of this compound to form a highly reactive three-membered ring containing a positively charged sulfur atom. This episulfonium ion is a potent electrophile that readily reacts with a variety of nucleophiles.[1] The formation of this intermediate is considered the rate-determining step in its reactions, including hydrolysis.[2] The presence of chloride ions in the reaction mixture can retard the rate of hydrolysis by shifting the equilibrium of the initial cyclization step.[1]

Understanding the kinetics and mechanisms of these trapping reactions is vital for the development of therapeutic interventions against sulfur mustard exposure. The protocols provided herein describe the generation of the episulfonium ion in both aqueous and aprotic organic solvents, followed by its reaction with representative nucleophiles. Analytical methods for monitoring the reaction and characterizing the products are also detailed.

Experimental Protocols

Protocol 1: In Situ Generation and Hydrolysis of the Episulfonium Ion in an Aqueous Medium

This protocol describes the generation of the episulfonium ion from this compound and its subsequent trapping with water (hydrolysis).

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Buffer solution (e.g., 100 mM phosphate buffer, pH 7.4)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Stir plate and stir bar

  • pH meter

  • HPLC system with a C18 column and UV detector

  • LC-MS system for product identification

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in acetonitrile.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stir bar, add the desired volume of aqueous buffer (e.g., phosphate buffer, pH 7.4). To ensure pseudo-first-order kinetics, the concentration of the substrate should be kept low.[1] A typical starting concentration is 100 µM.

  • Initiation of Reaction: To initiate the reaction, add the required volume of the this compound stock solution to the pre-heated buffer with vigorous stirring.[2]

  • Reaction Monitoring by HPLC: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile. Analyze the samples by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of the hydrolysis product, 2-{[4-(chlorophenyl)]thio}ethanol.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will give the pseudo-first-order rate constant (k_obs).

  • Product Identification: At the end of the reaction, confirm the identity of the hydrolysis product using LC-MS.

Quantitative Data:

ParameterValueConditions
Substrate Concentration100 µM100 mM Phosphate Buffer, pH 7.4
Temperature25 °C-
Rate Constant (k_obs)To be determined experimentally-
Major Product2-{[4-(chlorophenyl)]thio}ethanol-
Protocol 2: In Situ Generation and Trapping of the Episulfonium Ion with an Amine Nucleophile in an Aprotic Solvent

This protocol details the generation of the episulfonium ion and its reaction with a model amine nucleophile, such as diethylenetriamine (DETA), in an aprotic solvent.

Materials:

  • This compound

  • Diethylenetriamine (DETA)

  • Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and gas-tight syringes

  • Stir plate and stir bar

  • TLC plates (silica gel)

  • Column chromatography supplies

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer (e.g., GC-MS or ESI-MS)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous acetonitrile to a final concentration of 10 mM.

  • Addition of Nucleophile: In a separate flask, prepare a 100 mM solution of diethylenetriamine in anhydrous acetonitrile. Add an excess (e.g., 10 equivalents) of the DETA solution to the stirred solution of the substrate at room temperature. The reaction of sulfur mustard analogs with amines like DETA can be significantly faster than hydrolysis.[3]

  • Reaction Monitoring by TLC: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the amine adduct.

Quantitative Data:

ParameterValueConditions
Substrate Concentration10 mMAnhydrous Acetonitrile
NucleophileDiethylenetriamine (DETA)100 mM (10 equivalents)
Temperature25 °C-
Reaction TimeTo be determined by TLC monitoring-
Expected Major ProductN-(2-((4-chlorophenyl)thio)ethyl)ethane-1,2-diamine-

Visualization of Reaction Pathways

Below are diagrams illustrating the key reaction pathways described in the protocols.

G cluster_generation Episulfonium Ion Generation start This compound intermediate Episulfonium Ion (Reactive Intermediate) start->intermediate - Cl⁻ intermediate->start + Cl⁻

Caption: Formation of the reactive episulfonium ion intermediate.

G cluster_trapping Nucleophilic Trapping Pathways intermediate Episulfonium Ion h2o H₂O (Hydrolysis) intermediate->h2o amine Amine (e.g., DETA) intermediate->amine product_h2o Hydrolysis Product h2o->product_h2o product_amine Amine Adduct amine->product_amine G start Prepare Stock Solution of Substrate setup Set up Reaction in Aqueous Buffer start->setup initiate Initiate Reaction by Adding Substrate setup->initiate monitor Monitor Reaction Progress by HPLC at Time Intervals initiate->monitor monitor->monitor Reaction Ongoing analyze Perform Kinetic Analysis monitor->analyze Reaction Complete identify Identify Product by LC-MS analyze->identify end End of Protocol identify->end

References

Application of 1-Chloro-4-[(2-chloroethyl)thio]benzene in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The landscape of drug discovery has seen a resurgence of interest in targeted covalent inhibitors (TCIs), molecules that form a permanent bond with their protein target, offering advantages in potency and duration of action.[1][2] The strategic deployment of electrophilic "warheads" is central to this approach, enabling the selective modification of nucleophilic amino acid residues within a protein's binding site.[3][4] This document outlines the potential application of 1-Chloro-4-[(2-chloroethyl)thio]benzene, a sulfur mustard-like electrophile, in the design and development of novel TCIs. While less common than traditional warheads like acrylamides or chloroacetamides, its unique chemical properties present opportunities for targeting specific nucleophiles, particularly cysteine residues.

The core principle of a TCI is a two-step mechanism: initial reversible binding to the target protein, driven by non-covalent interactions, followed by the irreversible formation of a covalent bond.[2] The 2-chloroethyl thioether moiety of this compound can undergo an intramolecular cyclization to form a highly reactive episulfonium ion. This intermediate is a potent electrophile, susceptible to nucleophilic attack by amino acid side chains like the thiol group of cysteine, leading to the formation of a stable thioether linkage and irreversible inhibition of the protein. The selectivity of this interaction is governed by the non-covalent binding affinity of the benzene scaffold for the target protein's active site, which positions the reactive moiety for covalent modification.

The successful development of TCIs hinges on a careful balance between reactivity and selectivity. A warhead that is too reactive can lead to off-target effects and potential toxicity, while one with insufficient reactivity may not achieve the desired potency.[4] Therefore, the reactivity of the this compound warhead would need to be finely tuned through medicinal chemistry efforts, potentially by modifying the electronics of the aromatic ring or the nature of the linker.

Key Advantages of Covalent Inhibition:
  • Enhanced Potency: Irreversible binding can lead to high potency and a prolonged duration of action.[3]

  • Improved Selectivity: Targeting less conserved nucleophilic residues can achieve high selectivity for the desired protein target.

  • Overcoming Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the characterization of targeted covalent inhibitors.

ParameterDescriptionTypical RangeReference Assays
KI Inhibitor concentration at which the rate of inactivation is half-maximal. Represents non-covalent binding affinity.nM to µMEnzyme kinetics, Surface Plasmon Resonance (SPR)
kinact Maximum rate of irreversible inactivation at saturating inhibitor concentrations.min-1Enzyme kinetics
kinact/KI Second-order rate constant for covalent modification. A measure of inhibitor efficiency.[5]M-1s-1Enzyme kinetics
IC50 Concentration of inhibitor required to reduce enzyme activity by 50% at a specific time point.nM to µMBiochemical assays
Cellular EC50 Concentration of inhibitor that gives half-maximal response in a cell-based assay.nM to µMCell-based functional assays
Proteomic Profiling ParameterDescriptionMethodologies
Target Occupancy The fraction of the target protein that is covalently modified by the inhibitor in cells or in vivo.Mass Spectrometry-based proteomics, Activity-Based Protein Profiling (ABPP)
Proteome-wide Selectivity The extent to which the inhibitor reacts with its intended target versus other proteins in the proteome.[6][7]Chemoproteomic platforms (e.g., isoTOP-ABPP, CITe-Id)[7][8]
Site of Modification The specific amino acid residue on the target protein that is covalently modified by the inhibitor.Tandem Mass Spectrometry (MS/MS)

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Covalent Inhibitor

This protocol describes the general synthesis of a hypothetical TCI incorporating the this compound warhead attached to a kinase-targeting scaffold.

Materials:

  • 1-Chloro-4-(mercaptomethyl)benzene

  • 1-bromo-2-chloroethane

  • Targeting scaffold with a suitable leaving group (e.g., a chloromethyl or tosyl group)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of the Warhead Precursor:

    • Dissolve 1-Chloro-4-(mercaptomethyl)benzene (1 equivalent) and 1-bromo-2-chloroethane (1.2 equivalents) in DMF.

    • Add K2CO3 (2 equivalents) to the mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain 1-chloro-4-(((2-chloroethyl)thio)methyl)benzene.[9]

  • Coupling of the Warhead to the Targeting Scaffold:

    • Dissolve the targeting scaffold (1 equivalent) and the synthesized warhead precursor (1.1 equivalents) in DMF.

    • Add a suitable base (e.g., K2CO3 or triethylamine) to facilitate the coupling reaction.

    • Stir the reaction at a temperature determined by the reactivity of the scaffold (e.g., room temperature to 60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Work up the reaction as described in step 1.5.

    • Purify the final TCI product by silica gel chromatography or preparative HPLC.

    • Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Biochemical Assay for Covalent Inhibition Kinetics (kinact/KI Determination)

This protocol outlines a method to determine the kinetic parameters of an irreversible inhibitor.[5]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (preferably fluorogenic or chromogenic)

  • Assay buffer (specific to the enzyme)

  • This compound-based inhibitor

  • Microplate reader

Procedure:

  • Enzyme Inactivation:

    • Prepare a series of inhibitor concentrations in the assay buffer.

    • Incubate the enzyme at a fixed concentration with each inhibitor concentration at a constant temperature (e.g., 25 °C or 37 °C).

    • At various time points, withdraw aliquots of the enzyme-inhibitor mixture.

  • Residual Activity Measurement:

    • Immediately dilute the aliquots into a solution containing a high concentration of the substrate to start the enzymatic reaction. The dilution should be sufficient to prevent further significant inactivation during the measurement period.

    • Monitor the rate of product formation over time using a microplate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time.

    • The slope of this line represents the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI. The ratio of these two values gives kinact/KI.

Protocol 3: Cell-Based Target Engagement Assay using Western Blot

This protocol describes a method to assess whether the covalent inhibitor engages its target in a cellular context.

Materials:

  • Cell line expressing the target protein

  • This compound-based inhibitor

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the inhibitor (and a DMSO control) for a defined period (e.g., 1-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein.

    • Wash the membrane and incubate with the secondary antibody.

    • Develop the blot using an appropriate substrate and visualize the protein bands. A shift in the molecular weight of the target protein upon inhibitor treatment can indicate covalent modification. Alternatively, a competition experiment with a probe can be performed.

Protocol 4: Proteome-wide Selectivity Profiling using isoTOP-ABPP

This protocol provides a high-level overview of the isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) method to assess the selectivity of a covalent inhibitor across the proteome.[6]

Materials:

  • Cells or tissue of interest

  • This compound-based inhibitor

  • DMSO (vehicle control)

  • Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

  • Biotin-azide for click chemistry

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS instrumentation and software for quantitative proteomics

Procedure:

  • Cell Treatment and Lysis:

    • Treat one population of cells with the inhibitor and another with DMSO.

    • Lyse the cells to obtain proteomes.

  • Probe Labeling and Click Chemistry:

    • Label the proteomes with the cysteine-reactive probe.

    • Perform a click reaction to attach a biotin tag to the probe-labeled cysteines.

  • Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Digest the enriched proteins on-bead with trypsin.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the relative abundance of each cysteine-containing peptide between the inhibitor-treated and DMSO-treated samples.

    • A significant reduction in the signal for a particular cysteine in the inhibitor-treated sample indicates that it is a target of the covalent inhibitor.

Visualizations

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_inhibitor Covalent Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase (e.g., with Cys residue) Receptor->Target_Kinase Activates Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate->Cellular_Response Leads to Inhibitor This compound -based Inhibitor Inhibitor->Target_Kinase Irreversibly Binds

Caption: Covalent inhibition of a target kinase by a this compound-based inhibitor blocks downstream signaling.

Experimental_Workflow Start Design & Synthesis of This compound -based Inhibitor Biochemical_Assay Biochemical Assays (k_inact/K_I determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Target Engagement, EC50) Biochemical_Assay->Cell_Based_Assay Proteomics Proteome-wide Selectivity (isoTOP-ABPP) Cell_Based_Assay->Proteomics Lead_Optimization Lead Optimization Proteomics->Lead_Optimization Lead_Optimization->Start Iterative Improvement End Candidate Drug Lead_Optimization->End

Caption: Iterative workflow for the development of a targeted covalent inhibitor.

Logical_Relationship Inhibitor This compound -based Scaffold Episulfonium Reactive Episulfonium Ion (Intermediate) Inhibitor->Episulfonium Intramolecular Cyclization Covalent_Adduct Stable Thioether Linkage (Irreversible Inhibition) Episulfonium->Covalent_Adduct Nucleophilic Attack Target_Cys Target Protein (Nucleophilic Cysteine) Target_Cys->Covalent_Adduct

Caption: Proposed mechanism of covalent bond formation with a target cysteine residue.

References

Application Notes and Protocols for the Derivatization of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1-Chloro-4-[(2-chloroethyl)thio]benzene, a compound of interest in medicinal chemistry and drug development. The derivatization strategies outlined below are designed to enhance the reactivity of the parent compound, facilitating its use as a versatile building block for the synthesis of novel therapeutic agents and research tools. The protocols focus on nucleophilic substitution at the 2-chloroethyl moiety and oxidation of the thioether group.

Introduction

This compound is a bifunctional molecule featuring a reactive 2-chloroethyl thioether group and a chlorinated aromatic ring. The 2-chloroethyl group is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This reactivity can be further modulated by oxidation of the sulfur atom to a sulfoxide or a sulfone, which alters the electronic properties and steric hindrance around the reaction center. These modifications can significantly impact the compound's biological activity and pharmacokinetic properties.

Derivatization Strategies for Enhanced Reactivity

Two primary strategies for the derivatization of this compound are presented:

  • Nucleophilic Substitution of the 2-Chloroethyl Group: Introduction of functional groups such as azide and amine to serve as handles for further conjugation or to modulate biological activity.

  • Oxidation of the Thioether: Conversion of the thioether to the corresponding sulfoxide and sulfone to increase the electrophilicity of the adjacent carbon atoms and enhance reactivity towards nucleophiles.

The following diagram illustrates the overall derivatization workflow:

Derivatization_Workflow A This compound B Nucleophilic Substitution A->B NaN3 or NH3 C Oxidation A->C H2O2 D 1-Chloro-4-[(2-azidoethyl)thio]benzene B->D E 1-Chloro-4-[(2-aminoethyl)thio]benzene B->E F 1-Chloro-4-[(2-chloroethyl)sulfinyl]benzene C->F G 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene C->G

Caption: Derivatization workflow for this compound.

Protocol 1: Synthesis of 1-Chloro-4-[(2-azidoethyl)thio]benzene via Nucleophilic Substitution

This protocol describes the conversion of the 2-chloroethyl group to an azidoethyl group. The azide moiety is a versatile functional group that can be used in "click chemistry" reactions or reduced to a primary amine.

Experimental Protocol:

ParameterValue
Reactants
This compound1.0 eq
Sodium Azide (NaN3)1.5 eq
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 12 hours
Work-up 1. Cool to room temperature. 2. Pour into water. 3. Extract with ethyl acetate. 4. Wash organic layer with brine. 5. Dry over anhydrous sodium sulfate. 6. Concentrate under reduced pressure.
Purification Column chromatography on silica gel

Logical Diagram of the Synthesis:

Azide_Synthesis reactant This compound reagent Sodium Azide (NaN3) in DMF reactant->reagent 80 °C, 12h product 1-Chloro-4-[(2-azidoethyl)thio]benzene reagent->product

Caption: Synthesis of 1-Chloro-4-[(2-azidoethyl)thio]benzene.

Protocol 2: Synthesis of 1-Chloro-4-[(2-aminoethyl)thio]benzene

This protocol details the reduction of the azido derivative to the corresponding primary amine. The amino group is a key functional handle for amide bond formation and other bioconjugation techniques.

Experimental Protocol:

ParameterValue
Reactants
1-Chloro-4-[(2-azidoethyl)thio]benzene1.0 eq
Triphenylphosphine (PPh3)1.2 eq
Solvent Tetrahydrofuran (THF) / Water
Temperature Room Temperature
Reaction Time 8 hours
Work-up 1. Remove THF under reduced pressure. 2. Extract with diethyl ether. 3. Wash aqueous layer with diethyl ether. 4. Acidify aqueous layer with HCl. 5. Wash with diethyl ether. 6. Basify with NaOH. 7. Extract with dichloromethane. 8. Dry over anhydrous sodium sulfate. 9. Concentrate under reduced pressure.
Purification Not always necessary, can be used directly.

Reaction Pathway:

Amine_Synthesis reactant 1-Chloro-4-[(2-azidoethyl)thio]benzene reagent PPh3, THF/H2O reactant->reagent RT, 8h product 1-Chloro-4-[(2-aminoethyl)thio]benzene reagent->product

Caption: Synthesis of 1-Chloro-4-[(2-aminoethyl)thio]benzene.

Protocol 3: Oxidation of this compound to Sulfoxide and Sulfone

This protocol describes the controlled oxidation of the thioether to either the sulfoxide or the sulfone, depending on the stoichiometry of the oxidizing agent. These derivatives exhibit enhanced reactivity at the carbon atom adjacent to the sulfur due to the electron-withdrawing nature of the sulfoxide and sulfonyl groups.

Experimental Protocol:

ParameterSulfoxide Synthesis Sulfone Synthesis
Reactants
This compound1.0 eq1.0 eq
Hydrogen Peroxide (30% aq.)1.1 eq2.2 eq
Solvent Acetic AcidAcetic Acid
Temperature Room Temperature80 °C
Reaction Time 24 hours12 hours
Work-up 1. Pour into cold water. 2. Neutralize with sodium bicarbonate. 3. Extract with dichloromethane. 4. Wash with water and brine. 5. Dry over anhydrous sodium sulfate. 6. Concentrate under reduced pressure.1. Pour into cold water. 2. Collect the precipitate by filtration. 3. Wash the solid with water. 4. Dry under vacuum.
Purification Column chromatography on silica gelRecrystallization from ethanol

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
This compoundC8H8Cl2S207.12-
1-Chloro-4-[(2-azidoethyl)thio]benzeneC8H8ClN3S213.69> 90
1-Chloro-4-[(2-aminoethyl)thio]benzeneC8H10ClNS187.70> 85
1-Chloro-4-[(2-chloroethyl)sulfinyl]benzeneC8H8Cl2OS223.12~ 80-90
1-Chloro-4-[(2-chloroethyl)sulfonyl]benzeneC8H8Cl2O2S239.12> 90

Oxidation Pathway Diagram:

Oxidation_Pathway Thioether This compound Sulfoxide 1-Chloro-4-[(2-chloroethyl)sulfinyl]benzene Thioether->Sulfoxide 1.1 eq H2O2, RT Sulfone 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene Sulfoxide->Sulfone 1.1 eq H2O2, 80°C

Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.

Enhanced Reactivity Profile

The derivatization of this compound significantly enhances its reactivity and utility in drug discovery and development.

  • Nucleophilic Substitution Derivatives: The introduction of azide and amine functionalities provides strategic points for the attachment of biomolecules, fluorescent tags, or other pharmacophores using well-established conjugation chemistries.

  • Oxidized Derivatives: The resulting sulfoxides and sulfones are more reactive towards nucleophilic attack at the carbon adjacent to the sulfur. This is due to the increased polarization of the C-S bond and the better leaving group ability of the sulfinyl and sulfonyl moieties. This enhanced reactivity makes these derivatives valuable intermediates for the synthesis of complex molecular architectures.

These protocols provide a foundation for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling further exploration of their potential in various research and development applications. Researchers are encouraged to optimize these protocols based on their specific needs and available laboratory equipment.

Application Notes and Protocols: 1-Chloro-4-[(2-chloroethyl)thio]benzene in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of the fragment 1-Chloro-4-[(2-chloroethyl)thio]benzene in fragment-based drug discovery (FBDD). Due to the absence of direct literature on this specific compound in FBDD, this document presents a series of hypothesized protocols and application data based on the analysis of its structural motifs and established principles of both non-covalent and covalent FBDD.

Introduction to this compound as a Dual-Purpose Fragment

This compound is a small molecule possessing features that make it an intriguing candidate for fragment-based screening campaigns. Its structure can be deconstructed into two key components:

  • A 4-chlorophenyl group: A common fragment known to participate in various non-covalent interactions within protein binding pockets, including hydrophobic and halogen bond interactions.

  • A 2-chloroethyl thioether moiety: This group contains a reactive electrophilic center, making the fragment a potential candidate for covalent FBDD by targeting nucleophilic amino acid residues such as cysteine.

This dual nature allows for its application in both traditional and covalent fragment screening methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are consistent with the "Rule of Three," a common guideline for fragment library design.

PropertyValueSource
Molecular FormulaC₈H₈Cl₂SPubChem
Molecular Weight207.12 g/mol PubChem
XLogP33.5PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors1PubChem
Rotatable Bonds3PubChem

Application in Covalent Fragment-Based Drug Discovery

The 2-chloroethyl thioether group can act as a weak alkylating agent, forming a covalent bond with nucleophilic residues, most commonly cysteine, within a protein's binding site. This covalent interaction can trap weakly binding fragments, facilitating their detection and characterization.

Proposed Screening Workflow for Covalent Inhibition

A typical workflow for identifying and validating covalent fragments is depicted below. This process relies heavily on mass spectrometry to detect the covalent modification of the target protein.

G cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Selectivity Profiling cluster_3 Structural Characterization A Incubate Target Protein with This compound B Intact Protein Mass Spectrometry Analysis A->B C Dose-Response and Time-Dependence Analysis B->C Hit Identified D LC-MS/MS Peptide Mapping C->D E Glutathione (GSH) Reactivity Assay D->E F Screening against Off-Target Proteins E->F G X-ray Crystallography or Cryo-EM F->G

Caption: Covalent Fragment Screening Workflow.

Experimental Protocols

Objective: To detect covalent modification of a target protein by this compound.

Materials:

  • Purified target protein (e.g., a cysteine protease) at 10 µM in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • This compound stock solution (10 mM in DMSO).

  • LC-MS system (e.g., Q-TOF) with a desalting column.

Procedure:

  • In a microcentrifuge tube, combine 98 µL of the target protein solution with 2 µL of the fragment stock solution (final fragment concentration: 200 µM).

  • Incubate the mixture at room temperature for 1-4 hours.

  • Quench the reaction by adding 10 µL of 1% formic acid.

  • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS system.

  • Analyze the deconvoluted mass spectrum for a mass shift corresponding to the addition of the fragment (mass of fragment - mass of HCl = 207.12 - 36.46 = 170.66 Da).

Data Presentation:

Table 2: Hypothetical Mass Spectrometry Screening Results

FragmentTarget ProteinIncubation Time (h)Expected Mass (Da)Observed Mass (Da)Mass Shift (Da)% Modification
This compoundCysteine Protease X4250002517117165%
Negative Control (DMSO)Cysteine Protease X4250002500000%

Objective: To identify the specific amino acid residue modified by the fragment.

Materials:

  • Protein samples from Protocol 1 (modified and unmodified).

  • DTT, iodoacetamide, and trypsin.

  • LC-MS/MS system.

Procedure:

  • Denature the protein samples with urea.

  • Reduce the disulfide bonds with DTT and alkylate the non-target cysteines with iodoacetamide.

  • Digest the protein with trypsin overnight.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data for peptides with a mass modification of +170.66 Da on a specific amino acid (e.g., cysteine).

Application in Non-Covalent Fragment-Based Drug Discovery

The 4-chlorophenyl group can serve as a scaffold for non-covalent interactions. Biophysical techniques are essential for detecting these weak interactions.

Proposed Screening Workflow for Non-Covalent Binding

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization A Screen Fragment Library using High-Throughput Method (e.g., DSF, SPR) B Orthogonal Biophysical Method (e.g., NMR, ITC) A->B Initial Hits C Determine Binding Mode via X-ray Crystallography or NMR B->C Validated Hits D Structure-Guided Analogue Synthesis C->D

Caption: Non-Covalent FBDD Workflow.

Experimental Protocols

Objective: To measure the binding kinetics and affinity of the fragment to an immobilized target protein.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Purified target protein.

  • This compound serial dilutions in running buffer.

Procedure:

  • Immobilize the target protein on the sensor chip according to the manufacturer's instructions.

  • Prepare a series of dilutions of the fragment in running buffer (e.g., 1 µM to 1 mM).

  • Inject the fragment dilutions over the sensor surface and record the binding response.

  • Regenerate the sensor surface between injections.

  • Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Data Presentation:

Table 3: Hypothetical SPR Binding Data

FragmentTarget Proteinka (1/Ms)kd (1/s)KD (µM)
This compoundBromodomain X1.5 x 10³0.3200

Hit-to-Lead Optimization

Once a hit is confirmed, the next stage is to improve its potency and drug-like properties.

Proposed Hit-to-Lead Strategy

The optimization strategy will depend on whether the initial hit is covalent or non-covalent.

G cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Lead Compound A This compound B Fragment Growing: Add functional groups to explore adjacent pockets A->B C Fragment Linking: Combine with another fragment binding in a nearby site A->C D Scaffold Hopping: Replace chlorophenyl group with other motifs A->D E Improved Potency and Pharmacokinetic Properties B->E C->E D->E

Caption: Hit-to-Lead Optimization Strategies.

Synthesis Protocol

Objective: To synthesize this compound.

Reaction Scheme: 4-Chlorothiophenol + 1-bromo-2-chloroethane → this compound

Materials:

  • 4-Chlorothiophenol

  • 1-bromo-2-chloroethane

  • Sodium hydroxide

  • Ethanol

  • Standard laboratory glassware and purification equipment.

Procedure:

  • Dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add 4-chlorothiophenol dropwise at room temperature.

  • After stirring for 30 minutes, add 1-bromo-2-chloroethane dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired compound.

Conclusion

This compound represents a promising, albeit currently unexplored, fragment for drug discovery. Its dual functionality allows for its potential application in both covalent and non-covalent screening paradigms. The protocols and data presented herein provide a hypothetical framework for researchers to begin exploring the utility of this and structurally related fragments in their drug discovery programs. It is important to reiterate that the experimental data presented is illustrative and would need to be confirmed through rigorous experimentation.

Application Notes and Protocols for High-Throughput Screening with 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed high-throughput screening (HTS) methodologies for evaluating the biological activity of 1-Chloro-4-[(2-chloroethyl)thio]benzene. Due to the presence of a reactive 2-chloroethyl thioether moiety, this compound is hypothesized to function as an alkylating agent, potentially inducing cytotoxicity and modulating key cellular signaling pathways. The following protocols are designed to investigate these potential effects in a high-throughput format, suitable for lead discovery and preliminary mechanism of action studies.

Putative Mechanism of Action

This compound is a suspected electrophilic agent. The chloroethyl group can form a reactive aziridinium ion, which can then covalently modify nucleophilic residues on biomolecules such as DNA and proteins. This alkylating activity is predicted to induce cellular stress, leading to the activation of apoptosis and potentially interfering with inflammatory signaling pathways like NF-κB.

High-Throughput Screening cascade for this compound

A tiered approach is recommended for screening this compound, starting with a primary cytotoxicity screen, followed by secondary assays to elucidate the mechanism of action.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Mechanism of Action) cluster_tertiary Confirmatory & Follow-up Primary_Screen Cytotoxicity Screen (MTT Assay) Broad panel of cancer cell lines Caspase_Assay Caspase-3/7 Activation Assay (Apoptosis Induction) Primary_Screen->Caspase_Assay Active Compounds NFkB_Assay NF-κB Reporter Assay (Inflammatory Pathway Modulation) Primary_Screen->NFkB_Assay Active Compounds Dose_Response Dose-Response Studies & IC50 Determination Caspase_Assay->Dose_Response NFkB_Assay->Dose_Response Target_ID Target Deconvolution (e.g., Proteomics) Dose_Response->Target_ID

Caption: High-throughput screening workflow for this compound.

Experimental Protocols

Primary High-Throughput Cytotoxicity Screening using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well or 384-well clear flat-bottom microplates

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells into microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a volume of 100 µL.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[2]

    • Incubate the plates for 2-4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)
HeLa195.2 ± 4.1
1062.5 ± 5.8
5021.3 ± 3.2
A549198.1 ± 3.5
1075.4 ± 6.1
5035.8 ± 4.9
MCF-7196.7 ± 4.8
1068.9 ± 5.2
5028.1 ± 3.7
Secondary High-Throughput Screening for Apoptosis Induction (Caspase-3/7 Activation Assay)

This assay identifies compounds that induce apoptosis by measuring the activity of caspase-3 and caspase-7, key executioner caspases.[5][6][7][8][9][10]

Materials:

  • HeLa cells (or another sensitive cell line identified from the primary screen)

  • Complete culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled, clear-bottom 96-well or 384-well microplates

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Caspase-3/7 Activity Measurement:

    • After the desired incubation period (e.g., 24 hours), equilibrate the plates to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Increase vs. Control
0 (Vehicle)15,234 ± 1,2871.0
122,851 ± 2,1091.5
1085,310 ± 7,5435.6
50150,816 ± 12,9879.9
Secondary High-Throughput Screening for NF-κB Signaling Inhibition

This protocol utilizes a reporter gene assay to screen for the inhibitory effects of this compound on the NF-κB signaling pathway.[11][12][13][14][15]

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Complete culture medium

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • White-walled, clear-bottom 96-well or 384-well microplates

Protocol:

  • Cell Seeding:

    • Seed the reporter cell line into microplates and incubate for 24 hours.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • Pathway Stimulation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) to activate the NF-κB pathway.

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

Data Presentation:

Compound Concentration (µM)Luminescence (RLU) (Mean ± SD)% Inhibition of TNF-α Response
0 (Vehicle + TNF-α)254,321 ± 21,9870
1231,432 ± 19,8769.0
10145,098 ± 15,34243.0
5063,580 ± 8,12375.0

Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action of this compound, leading to apoptosis and potential inhibition of the NF-κB pathway.

G cluster_alkylation Covalent Modification cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Pathway Inhibition compound This compound DNA DNA compound->DNA alkylates Proteins Cellular Proteins compound->Proteins alkylates DNA_damage DNA Damage DNA->DNA_damage IKK IKK Complex Proteins->IKK may inhibit Caspase9 Caspase-9 DNA_damage->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates

Caption: Putative signaling pathways affected by this compound.

References

In Vivo Applications of 1-Chloro-4-[(2-chloroethyl)thio]benzene in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, there are no publicly available in vivo studies, pharmacological data, or established protocols for the specific compound 1-Chloro-4-[(2-chloroethyl)thio]benzene in animal models. The information presented herein is a generalized framework based on the activities of structurally related compounds, such as benzothiophene and 2-chloroethyl sulfide derivatives. This document is intended to serve as a speculative guide for researchers and should be adapted with rigorous, compound-specific preliminary studies.

Application Notes

1. Potential as an Anti-Cancer Agent

Structurally similar compounds, particularly those containing the chloroethyl functional group, have been investigated for their alkylating properties, a mechanism leveraged by several chemotherapeutic agents to induce cancer cell death. The thioether linkage in this compound may influence its distribution and metabolism, potentially targeting cancer cells.

Hypothesized Mechanism of Action: The chloroethyl group can form a reactive aziridinium ion, which can then alkylate nucleophilic sites on DNA, leading to DNA damage and apoptosis in rapidly dividing cancer cells.

Preclinical Evaluation in Animal Models:

  • Xenograft Models: Nude mice bearing human tumor xenografts (e.g., colorectal, breast, lung cancer cell lines) could be used to assess the anti-tumor efficacy of the compound.

  • Syngeneic Models: Immunocompetent mouse models with murine tumors can provide insights into the interaction of the compound with the immune system.

2. Investigation as an Anti-Inflammatory Agent

Thiophene and benzothiophene derivatives have shown promise as anti-inflammatory agents. The specific substitutions on this compound may modulate inflammatory pathways.

Hypothesized Mechanism of Action: The compound could potentially inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Preclinical Evaluation in Animal Models:

  • Carrageenan-Induced Paw Edema: A standard model in rats to evaluate acute anti-inflammatory activity.

  • Collagen-Induced Arthritis: A model in mice or rats to assess the therapeutic potential in chronic inflammatory conditions like rheumatoid arthritis.

3. Toxicological Profile

Given the presence of a chloroethyl group, a known reactive moiety, a thorough toxicological evaluation is critical. The primary concern would be its potential for non-specific alkylation and cytotoxicity to healthy tissues.

Key Toxicological Assessments in Animal Models:

  • Acute Toxicity: Determination of the LD50 (median lethal dose) in rodents (e.g., mice, rats) via different routes of administration (e.g., oral, intravenous).

  • Sub-chronic Toxicity: Repeated dose studies (e.g., 28-day or 90-day) to evaluate effects on major organs, hematology, and clinical chemistry.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing potential quantitative data from future in vivo studies. No actual data for this compound is available.

Parameter Animal Model Dosage Route of Administration Observation Reference
Tumor Growth Inhibition Nude Mouse (HCT116 Xenograft)10, 25, 50 mg/kgIntraperitonealDose-dependent reduction in tumor volume(Future Study)
Anti-inflammatory Effect Wistar Rat (Paw Edema)5, 15, 45 mg/kgOralInhibition of edema at 3 and 6 hours(Future Study)
Acute Toxicity (LD50) CD-1 Mouse100 - 500 mg/kgOralTo be determined(Future Study)
Maximum Tolerated Dose Sprague-Dawley RatTo be determinedIntravenousTo be determined(Future Study)

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model

1. Objective: To assess the in vivo anti-tumor activity of this compound against a human cancer cell line xenograft in immunodeficient mice.

2. Materials:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Human cancer cell line (e.g., A549 - lung carcinoma).

  • This compound, sterile formulation.

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Positive control: standard chemotherapeutic agent (e.g., cisplatin).

  • Calipers, syringes, animal balance.

3. Methodology:

  • Cell Culture and Implantation: Culture A549 cells under standard conditions. Harvest and resuspend cells in a sterile medium/Matrigel mixture. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
  • Tumor Growth and Grouping: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group): Vehicle control, Positive control, and this compound at three different dose levels (e.g., 10, 25, 50 mg/kg).
  • Treatment Administration: Administer the compound, vehicle, or positive control via the determined route (e.g., intraperitoneal injection) on a specified schedule (e.g., once daily for 14 days).
  • Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2. Monitor body weight and clinical signs of toxicity.
  • Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size or after the final dose. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Assessment of Acute Anti-Inflammatory Activity

1. Objective: To determine the acute anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats.

2. Materials:

  • Wistar or Sprague-Dawley rats (150-200g).

  • 1% (w/v) carrageenan solution in sterile saline.

  • This compound, oral formulation.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive control: Indomethacin (10 mg/kg).

  • Plebysmometer or digital calipers.

3. Methodology:

  • Acclimation and Fasting: Acclimate rats for at least 48 hours. Fast animals overnight before the experiment with free access to water.
  • Grouping and Pre-treatment: Randomize rats into treatment groups (n=6-8 per group). Administer the compound, vehicle, or positive control orally 60 minutes before carrageenan injection.
  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.
  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

G cluster_drug This compound cluster_activation Intracellular Activation cluster_target Cellular Target cluster_effect Downstream Effects drug Compound Enters Cell activation Formation of Aziridinium Ion drug->activation dna DNA activation->dna Alkylation damage DNA Alkylation & Cross-linking dna->damage apoptosis Apoptosis damage->apoptosis G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth (100-150 mm³) implantation->tumor_growth grouping Randomize into Treatment Groups tumor_growth->grouping treatment Administer Treatment (e.g., 14 days) grouping->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily endpoint Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis

Application Notes and Protocols for Probing the Cellular Activity of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-[(2-chloroethyl)thio]benzene is a sulfur-containing aromatic compound with structural similarities to alkylating agents, suggesting its potential as a cytotoxic agent. The presence of the 2-chloroethylthio moiety is a key feature found in sulfur mustards, which are known to exert their biological effects through the alkylation of nucleophilic sites on macromolecules, most notably DNA.[1] This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3] Furthermore, compounds with similar structures have been shown to induce oxidative stress and mitochondrial dysfunction.[4][5]

These application notes provide a comprehensive set of protocols to investigate the cellular activities of this compound. The assays described are designed to assess its effects on cell viability, apoptosis, cell cycle progression, and oxidative stress, providing a thorough profile of its potential as a therapeutic agent or a toxicant.

Postulated Mechanism of Action

The proposed mechanism of action for this compound involves its function as an alkylating agent. This process is initiated by the intramolecular cyclization of the 2-chloroethylthio group to form a highly reactive aziridinium ion. This cation can then react with nucleophilic sites on DNA, primarily the N7 position of guanine, leading to the formation of DNA adducts. These adducts can cause DNA strand breaks and cross-linking, which, if not repaired, can trigger cell cycle arrest and apoptosis.[1]

G cluster_0 Cellular Uptake cluster_1 Mechanism of Action cluster_2 Cellular Consequences Compound This compound Aziridinium Aziridinium Ion Formation Compound->Aziridinium Intramolecular Cyclization Oxidative_Stress Oxidative Stress Compound->Oxidative_Stress DNA_Alkylation DNA Alkylation (Guanine N7) Aziridinium->DNA_Alkylation Nucleophilic Attack DNA_Damage DNA Damage (Strand Breaks, Cross-links) DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Postulated mechanism of this compound activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line

  • This compound

  • Culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Human cancer cell line

  • This compound

  • Culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Oxidative Stress Assay (Measurement of Intracellular ROS)

This assay quantifies the level of reactive oxygen species (ROS) within cells.

Materials:

  • Human cancer cell line

  • This compound

  • Culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • PBS

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat the cells with the compound for the desired time.

  • Wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

Experimental Workflow

G Start Start: Select Cell Line Cell_Culture Cell Culture and Seeding Start->Cell_Culture Compound_Treatment Treatment with this compound Cell_Culture->Compound_Treatment Viability Cell Viability Assay (MTT) Compound_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle ROS Oxidative Stress Assay (DCFH-DA) Compound_Treatment->ROS Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis ROS->Data_Analysis End End: Characterize Cellular Activity Data_Analysis->End

Caption: General experimental workflow for cellular assays.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
195 ± 4.588 ± 5.175 ± 6.3
1072 ± 6.155 ± 4.940 ± 5.5
5045 ± 5.825 ± 3.715 ± 2.9
10020 ± 3.210 ± 2.15 ± 1.8
IC50 (µM) Calculated ValueCalculated ValueCalculated Value

Data are presented as mean ± standard deviation.

Table 2: Induction of Apoptosis by this compound (24h treatment)

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
0 (Control)95 ± 2.12 ± 0.51.5 ± 0.41.5 ± 0.3
1080 ± 3.510 ± 1.25 ± 0.85 ± 0.7
5050 ± 4.225 ± 2.515 ± 1.910 ± 1.1
10020 ± 3.140 ± 3.830 ± 2.910 ± 1.3

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Cell Cycle Distribution (24h treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55 ± 3.330 ± 2.815 ± 1.9
1060 ± 4.125 ± 2.515 ± 2.0
5070 ± 5.215 ± 1.815 ± 1.7
10075 ± 6.010 ± 1.515 ± 1.9

Data are presented as mean ± standard deviation.

Table 4: Induction of Intracellular ROS by this compound

Concentration (µM)Fold Increase in ROS (vs. Control)
0 (Control)1.0 ± 0.1
101.5 ± 0.2
502.8 ± 0.4
1004.5 ± 0.6

Data are presented as mean ± standard deviation.

Logical Relationship of Cellular Events

G Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage ROS ROS Production Compound->ROS Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Reduced_Viability Reduced Cell Viability Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability

Caption: Interplay of cellular events induced by the compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-4-[(2-chloroethyl)thio]benzene Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments with 1-Chloro-4-[(2-chloroethyl)thio]benzene.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of labeling with this compound?

A1: this compound is a haloalkyl reagent that reacts with nucleophilic residues on proteins. The primary target for labeling is the thiol group of cysteine residues via an S-alkylation reaction, forming a stable thioether bond.[1] At physiological pH, the cysteine thiol is sufficiently nucleophilic to react selectively with the reagent.

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH for the reaction of haloalkyl reagents like this compound with thiols is typically near neutral, in the range of 7.0-7.5.[2] In this pH range, the thiol groups of cysteine residues are sufficiently nucleophilic for efficient reaction, while the more abundant amine groups are generally protonated and thus less reactive, enhancing the selectivity for cysteine.

Q3: Can other amino acid residues react with this compound?

A3: While the primary target is cysteine, other residues can potentially react, especially under non-optimal conditions. Methionine residues have been reported to react with haloalkyl reagents.[2] To minimize off-target reactions, it is crucial to control the pH and the molar excess of the labeling reagent.

Q4: How can I prevent the formation of disulfide bonds in my protein before labeling?

A4: To ensure that cysteine residues are available for labeling, it is important to reduce any existing disulfide bonds. This is typically achieved by treating the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to the addition of the labeling reagent.[2] If DTT is used, it must be removed before adding the haloalkyl reagent, as it also contains a thiol group. TCEP does not contain a thiol and often does not require removal.[2]

Q5: What solvents are suitable for this labeling reaction?

A5: The choice of solvent should be guided by the solubility of both the protein and the labeling reagent, while minimizing environmental and safety impacts.[3] Aqueous buffers (e.g., phosphate, HEPES, Tris) at a pH of 7.0-7.5 are commonly used for protein labeling.[2] If the labeling reagent has poor water solubility, a small amount of a water-miscible organic co-solvent may be required. However, the concentration of the organic solvent should be kept to a minimum to avoid protein denaturation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Sub-optimal pH.Optimize the reaction pH within the 7.0-7.5 range. Perform small-scale reactions at different pH values to determine the optimum for your specific protein.
Insufficient molar excess of labeling reagent.Increase the molar ratio of this compound to protein. A 10-20 fold molar excess is a common starting point.[2]
Cysteine residues are oxidized (disulfide bonds).Pre-treat the protein with a reducing agent like TCEP or DTT to ensure free thiol groups are available for labeling.[2]
Protein aggregation.Optimize buffer conditions (e.g., ionic strength, additives) to maintain protein solubility. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Off-Target Labeling pH is too high.Maintain the reaction pH in the 7.0-7.5 range to minimize the reactivity of other nucleophilic residues like lysine.
Excessive amount of labeling reagent.Titrate the molar excess of the labeling reagent to find the lowest concentration that provides sufficient labeling of the target cysteine(s) without significant off-target modification.
Poor Reproducibility Inconsistent reagent preparation.Prepare fresh stock solutions of this compound for each experiment, as haloalkyl reagents can be sensitive to light and hydrolysis.
Variation in protein sample (e.g., presence of aggregates or disulfide bonds).Ensure consistent protein quality and preparation, including a reduction step before labeling.
Reagent Precipitation Low solubility of this compound in the reaction buffer.Add the labeling reagent from a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) dropwise to the stirring protein solution. Ensure the final concentration of the organic solvent is low enough to not affect protein stability.

Experimental Protocols

General Protocol for Protein Labeling with this compound

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., 10-100 mM phosphate, HEPES, or Tris) at a pH of 7.0-7.5 to a final concentration of 50-100 µM.[2]

    • If the protein contains disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature. If using DTT, remove the excess reducing agent by dialysis or gel filtration before proceeding.[2]

    • To prevent re-oxidation of thiols, it may be beneficial to perform the reaction in a deoxygenated buffer under an inert atmosphere.[2]

  • Labeling Reaction:

    • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2] The optimal time and temperature should be determined empirically.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol such as cysteine or glutathione to react with any unreacted labeling reagent.

    • Remove the excess labeling reagent and byproducts by dialysis, gel filtration, or another suitable chromatography method.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification Protein Protein Solution (pH 7.0-7.5) Reduction Reduction of Disulfides (e.g., TCEP) Protein->Reduction AddReagent Add this compound Reduction->AddReagent Incubation Incubate (RT or 4°C) AddReagent->Incubation Quench Quench Reaction (e.g., Cysteine) Incubation->Quench Purify Purification (e.g., Dialysis) Quench->Purify LabeledProtein Labeled Protein Purify->LabeledProtein

Caption: Experimental workflow for protein labeling.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Labeling Yield pH Sub-optimal pH? Start->pH Reagent Insufficient Reagent? Start->Reagent Thiols Oxidized Thiols? Start->Thiols Solubility Protein/Reagent Insoluble? Start->Solubility OptimizepH Optimize pH (7.0-7.5) pH->OptimizepH Yes IncreaseReagent Increase Molar Excess Reagent->IncreaseReagent Yes ReduceProtein Add Reducing Agent (TCEP) Thiols->ReduceProtein Yes OptimizeBuffer Optimize Buffer/ Co-solvent Solubility->OptimizeBuffer Yes

References

Identifying off-target effects of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of 1-Chloro-4-[(2-chloroethyl)thio]benzene. Since specific biological data for this compound is limited, this resource offers a roadmap for identifying and troubleshooting off-target activities through a combination of predictive methods and experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a drug or chemical compound with biological molecules other than its primary therapeutic target. These interactions can lead to unexpected cellular responses, toxicity, or adverse drug reactions (ADRs), which are a major cause of late-stage drug development failures.[1][2] Identifying potential off-target liabilities early in the research process is crucial for selecting safer and more effective drug candidates.

Q2: What is a general strategy for identifying potential off-target effects for a novel compound like this compound?

A2: A systematic, tiered approach is recommended. This strategy begins with broad, cost-effective computational predictions and progresses to more specific and resource-intensive experimental validation. The goal is to narrow down the list of potential off-targets for further investigation. A common workflow includes in silico prediction, followed by broad in vitro screening against large panels of targets (e.g., kinases, GPCRs), and finally, validation of high-priority hits in secondary biochemical and cell-based assays.[3]

Q3: What are in silico methods for predicting off-target effects?

A3: In silico (computational) methods use the chemical structure of a compound to predict its potential biological targets based on similarity to known ligands for various proteins.[4][5][6] Web-based tools like SwissTargetPrediction can provide a list of probable targets by comparing the query molecule to a database of known bioactive compounds.[7][8] These predictions are a valuable starting point for designing experimental screening strategies.

Q4: What are the key in vitro assays for identifying off-target interactions?

A4: In vitro safety pharmacology panels are essential for experimentally identifying off-target interactions.[9][10][11][12] These panels typically include assays for major drug target families that are commonly associated with adverse effects:

  • Kinase Panels: Screen against hundreds of kinases to identify unintended inhibition or activation.[13][14][15][16]

  • GPCR (G-Protein Coupled Receptor) Panels: Assess binding or functional activity at a wide range of GPCRs.[17][18][19][20]

  • Ion Channel Panels: Evaluate effects on various ion channels, which is critical for assessing cardiac safety (e.g., hERG channel).[21][22][23][24][25]

  • Other Enzyme and Receptor Panels: Can include nuclear receptors, proteases, and transporters.

Q5: How do I select the appropriate in vitro assays for my compound?

A5: The selection of assays should be guided by a combination of factors:

  • In Silico Predictions: Prioritize screening against target families that are highly ranked in computational predictions.

  • Chemical Structure: The core structure of your compound may suggest a predisposition for certain target classes.

  • Observed Phenotype: If you have observed an unexpected biological effect in cellular or animal models, select panels that cover targets known to be involved in those pathways.

  • Tiered Screening: Start with a broad, primary safety panel that covers the most common off-targets associated with toxicity. Based on these initial results, you can proceed to more focused secondary panels for hit validation.[9]

Q6: What kind of quantitative data should I be looking for?

A6: The primary quantitative data from off-target screening assays are measures of a compound's potency at unintended targets. This data is typically presented as:

  • Percent Inhibition (% Inhibition): Often used in single-concentration primary screens to identify initial "hits."

  • IC50/EC50: The half-maximal inhibitory or effective concentration, which measures the functional potency of the compound.

  • Kd (Dissociation Constant): A measure of binding affinity, often determined in competition binding assays.[13]

This data should be systematically organized to facilitate comparison and prioritization of off-target hits.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of off-target effects.

Scenario 1: Unexpected phenotype observed in cell-based assays.

  • Q: My compound induces a cellular phenotype (e.g., unexpected toxicity, morphological change, or signaling pathway activation) that is inconsistent with its intended target. How do I begin to investigate potential off-targets?

  • A: This is a common indicator of off-target activity. The following troubleshooting workflow can help identify the cause:

    G Troubleshooting Unexpected Cellular Phenotype A Unexpected Phenotype Observed B 1. Confirm On-Target Engagement in the Cellular Assay A->B C 2. Review In Silico Predictions for this compound B->C Yes G On-target effect confirmed H On-target effect NOT confirmed B->H No D 3. Perform Broad Off-Target Screening (e.g., Kinase, GPCR, Ion Channel Panels) C->D E 4. Analyze Screening Hits Prioritize based on potency (IC50/Kd) and biological relevance to phenotype D->E F 5. Validate High-Priority Hits Use orthogonal assays (e.g., different technology) or cellular thermal shift assays (CETSA) E->F I Potential Off-Target(s) Identified F->I

    Caption: Workflow for investigating unexpected cellular phenotypes.

Scenario 2: High hit rate in a broad-panel screen.

  • Q: I've screened my compound against a large kinase panel and have multiple hits. How do I prioritize these for further validation?

  • A: A high hit rate requires careful data analysis to focus on the most relevant off-targets. Prioritize hits based on the following criteria, summarized in the table below:

    • Potency: Hits with high affinity (low Kd) or potency (low IC50) are of greater concern.

    • Relevance to Phenotype: Cross-reference the identified off-targets with signaling pathways known to be involved in the observed cellular phenotype.

    • Therapeutic Window: Compare the off-target potency with the on-target potency. A small window between the two suggests a higher risk of off-target effects at therapeutic concentrations.

    Table 1: Prioritization of Kinase Off-Target Hits

    Off-Target Kinase % Inhibition @ 1µM Kd (nM) On-Target Potency (IC50, nM) Off-Target/On-Target Ratio Biological Relevance to Phenotype Priority
    Kinase A 95% 50 10 5 High High
    Kinase B 80% 500 10 50 Low Medium

    | Kinase C | 55% | >10,000 | 10 | >1000 | Medium | Low |

Scenario 3: Discrepancy between biochemical and cellular assay results.

  • Q: My compound is potent in a biochemical (e.g., purified enzyme) assay but shows weak or no activity in a cell-based assay. What could be the reason?

  • A: This discrepancy is common and often points to issues with the compound's behavior in a complex biological environment. Potential causes include:

    • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

    • Rapid Metabolism: The compound may be quickly metabolized into an inactive form by cellular enzymes.

    • High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its free concentration.

    Consider performing follow-up assays to investigate these possibilities, such as a Caco-2 permeability assay or a metabolic stability assay.

Experimental Protocols

Protocol 1: In Silico Target Prediction

This protocol describes a general workflow for predicting potential targets of this compound using a web-based tool.

  • Obtain the SMILES string for this compound. This can be found in chemical databases like PubChem.

  • Navigate to a target prediction web server , such as SwissTargetPrediction.[7][8]

  • Input the SMILES string into the query field.

  • Select the appropriate species (e.g., Homo sapiens).

  • Run the prediction. The tool will output a list of potential targets, ranked by probability.

  • Summarize the results , focusing on the target classes with the highest probability scores (e.g., kinases, GPCRs, enzymes).

Table 2: Template for Summarizing In Silico Prediction Results

Target Class Predicted Target Probability Known Ligands with High Similarity
Kinase Example: Aurora Kinase A 0.85 Compound X, Compound Y
GPCR Example: Dopamine Receptor D2 0.75 Compound Z

| Enzyme | Example: Carbonic Anhydrase II | 0.70 | Compound A |

Protocol 2: Broad-Panel Kinase Profiling

This protocol outlines the general steps for screening a compound against a large panel of kinases. These services are often outsourced to specialized contract research organizations (CROs).[13][16]

  • Compound Preparation: Dissolve this compound in a suitable solvent (typically DMSO) to create a high-concentration stock solution.

  • Assay Format Selection: Choose between a binding assay (e.g., KINOMEscan), which measures the affinity (Kd) of the compound for each kinase, or an enzymatic activity assay, which measures the inhibition of kinase function (IC50).[13]

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the entire kinase panel. The result is reported as percent inhibition relative to a control.

  • Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen (e.g., >50%), a follow-up dose-response experiment is performed. The compound is tested across a range of concentrations to determine the IC50 or Kd value.

  • Data Analysis: The results are compiled into a table or visualized as a "kinetree" to provide a comprehensive overview of the compound's selectivity.

Protocol 3: Cell-Based Target Engagement Assay

Confirming that a compound interacts with a suspected off-target within a live cell is a critical validation step. NanoBRET™ is one such technology.

  • Cell Line Preparation: Use a cell line that has been engineered to express the putative off-target protein as a fusion with NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescent tracer that is known to bind to the target protein.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • BRET Measurement: If the compound enters the cells and binds to the target, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The change in BRET signal is used to calculate an IC50 value, which reflects the potency of the compound at its target in a physiological context.

Visualizations

The following diagrams illustrate key workflows and concepts in off-target identification.

G General Workflow for Off-Target Identification cluster_0 In Silico / In Vitro Screening cluster_1 Validation & Characterization A Compound of Interest (this compound) B In Silico Target Prediction (e.g., SwissTargetPrediction) A->B C Broad In Vitro Screening (Kinases, GPCRs, Ion Channels) B->C D Hit Identification & Prioritization C->D E Secondary Biochemical Assays (Dose-Response for IC50/Kd) D->E F Cell-Based Target Engagement (e.g., NanoBRET, CETSA) E->F G Phenotypic Assays (Assess functional consequence of off-target interaction) F->G H Confirmed Off-Target Profile G->H

Caption: A tiered approach to identifying and validating off-target effects.

G Hypothetical Off-Target Signaling Pathway cluster_on On-Target Pathway cluster_off Off-Target Pathway compound This compound on_target Intended Target (e.g., Enzyme X) compound->on_target Inhibits off_target Off-Target (e.g., Kinase A) compound->off_target Inhibits on_substrate Substrate on_product Product on_substrate->on_product Enzyme X on_effect Therapeutic Effect on_product->on_effect off_substrate Protein Y off_product Phospho-Protein Y off_substrate->off_product Kinase A off_effect Adverse Effect (e.g., Cytotoxicity) off_product->off_effect

Caption: Example of how an off-target interaction can lead to an adverse effect.

References

Minimizing hydrolysis of 1-Chloro-4-[(2-chloroethyl)thio]benzene in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the hydrolysis of 1-Chloro-4-[(2-chloroethyl)thio]benzene in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of degradation for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous buffers is hydrolysis. This proceeds through an intramolecular cyclization reaction, where the sulfur atom acts as a nucleophile, displacing the chloride from the ethyl side chain. This results in the formation of a reactive episulfonium ion intermediate, which is then rapidly attacked by water to yield the hydrolysis product, 1-(4-chlorophenylthio)ethan-2-ol, and hydrochloric acid. This mechanism is analogous to the hydrolysis of sulfur mustard.[1]

Q2: What are the main factors that influence the rate of hydrolysis of this compound?

The rate of hydrolysis is primarily influenced by the following factors:

  • Temperature: As with most chemical reactions, an increase in temperature will significantly accelerate the rate of hydrolysis. To minimize degradation, it is recommended to prepare and store solutions at low temperatures (e.g., 2-8 °C) whenever possible.

  • Buffer Composition: The components of your buffer system could potentially influence the stability of the compound. Nucleophilic species in the buffer may compete with water in attacking the episulfonium ion intermediate, leading to the formation of different byproducts.

Q3: How can I monitor the degradation of this compound in my experiments?

Degradation can be monitored by various analytical techniques, primarily chromatography. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach. This involves developing a method that can separate the parent compound from its degradation products. Quantification of the parent compound's peak area over time will indicate the rate of degradation. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify and quantify the parent compound and its degradation products.

Q4: What are the recommended storage conditions for stock solutions of this compound?

To ensure the stability of your stock solutions, it is recommended to:

  • Dissolve the compound in a non-aqueous, aprotic organic solvent (e.g., anhydrous DMSO or DMF).

  • Store the stock solution at low temperatures, such as -20°C or -80°C.

  • Minimize the number of freeze-thaw cycles.

  • When preparing aqueous working solutions, use chilled buffers and prepare them fresh before each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of active compound in aqueous buffer. The compound is hydrolyzing.• Prepare fresh solutions immediately before use.• Work at lower temperatures (on ice).• Optimize the pH of your buffer. Conduct a pH stability study to find the pH at which the compound is most stable.• Consider using a buffer with non-nucleophilic components.
Inconsistent experimental results. Degradation of the compound during the experiment.• Monitor the stability of the compound over the time course of your experiment under the exact experimental conditions.• If significant degradation occurs, shorten the experiment duration or adjust conditions to improve stability.
Appearance of unknown peaks in chromatograms. Formation of degradation products.• Characterize the degradation products using techniques like LC-MS or GC-MS to confirm the hydrolysis pathway.• Ensure your analytical method can resolve the parent compound from all major degradation products.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound across a range of pH values.

1. Materials:

  • This compound
  • A series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9). Ensure the buffer components are compatible with your analytical method.
  • Acetonitrile or other suitable organic solvent for stock solution preparation.
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).
  • pH meter.
  • Constant temperature incubator or water bath.

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in acetonitrile).
  • Prepare working solutions by diluting the stock solution into each of the aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration of the compound.
  • Incubation: Incubate the remaining working solutions at a constant temperature (e.g., 25°C or 37°C).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution and analyze by HPLC.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH value. Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

Data Presentation

Table 1: Qualitative Summary of Factors Affecting the Hydrolysis of this compound

Parameter Condition Expected Impact on Hydrolysis Rate Rationale
pH Acidic (e.g., pH < 5)Potentially increasedGeneral acid catalysis may promote the formation of the episulfonium ion.
Neutral (e.g., pH ~7)Potentially the fastestSome studies on sulfur mustards show maximal degradation at neutral pH.[2]
Basic (e.g., pH > 8)Potentially decreasedWhile hydroxide is a strong nucleophile, the rate-limiting step is the intramolecular cyclization, which may not be base-catalyzed. Some reports suggest increased pH can be protective.[3][4]
Temperature IncreasedIncreasedProvides the activation energy for the intramolecular cyclization.
DecreasedDecreasedReduces the kinetic energy of the molecules, slowing the reaction rate.
Buffer Components Nucleophilic AnionsPotentially increasedCan act as competing nucleophiles, attacking the episulfonium ion and accelerating the disappearance of the parent compound.
Non-Nucleophilic AnionsMinimal effectLess likely to participate in the degradation pathway.

Visualizations

Proposed Hydrolysis Pathway

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflow for pH Stability Assessment

stability_workflow prep_stock Prepare Stock Solution in Organic Solvent prep_working Dilute Stock into Aqueous Buffers (various pH) prep_stock->prep_working t0_analysis Initial HPLC Analysis (T=0) prep_working->t0_analysis incubation Incubate at Constant Temperature prep_working->incubation data_analysis Calculate % Remaining and Determine Degradation Rate t0_analysis->data_analysis timepoint_analysis HPLC Analysis at Scheduled Time Points incubation->timepoint_analysis timepoint_analysis->data_analysis

Caption: Workflow for determining the pH stability of the compound.

References

Troubleshooting low labeling efficiency with 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Chloro-4-[(2-chloroethyl)thio]benzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to labeling experiments with this compound, particularly focusing on low labeling efficiency.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your labeling experiments.

Issue 1: Low or No Labeling Efficiency

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete Reduction of Disulfide Bonds Ensure complete reduction of disulfide bonds in your protein. Use a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[1][2][3] If using DTT, it must be removed before adding the labeling reagent, as it contains a free thiol. TCEP generally does not need to be removed for many thiol-reactive reagents, but it can be reactive with haloalkyl derivatives, so its removal by dialysis prior to conjugation is recommended.[1][4]
Re-oxidation of Thiols Thiols can re-oxidize to disulfides, especially in the presence of oxygen. It is advisable to perform the labeling reaction in an oxygen-free environment.[1][2] This can be achieved by degassing buffers and working under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Buffer pH The reaction of haloalkyl derivatives like this compound with thiols is most efficient at a pH between 7.0 and 7.5.[1] At this pH, the thiol groups are sufficiently nucleophilic to react specifically with the labeling reagent. Buffers such as phosphate, Tris, or HEPES are suitable.[1][2]
Suboptimal Reagent Concentration A general recommendation is to use a 10- to 20-fold molar excess of the labeling reagent over the protein.[1][2] However, the optimal ratio may vary depending on the protein and the number of available cysteine residues. A concentration that is too low will result in incomplete labeling, while an excessively high concentration can lead to non-specific labeling or protein precipitation.[5]
Hydrolysis of the Labeling Reagent Prepare the stock solution of this compound immediately before use. Haloalkyl derivatives can be unstable in solution.[1] If the reagent is water-soluble, aqueous stock solutions should not be stored for more than a few hours.[1]
Steric Hindrance The cysteine residue targeted for labeling might be located in a sterically hindered region of the protein, preventing access by the labeling reagent.[6] Consider denaturing the protein if its native conformation is not required for downstream applications.
Presence of Competing Nucleophiles Buffers containing nucleophilic species, such as Tris, can potentially react with the labeling reagent, although the reaction with thiols is generally more favorable at neutral pH.[7] If low efficiency persists, consider switching to a non-nucleophilic buffer like HEPES or phosphate.

Issue 2: Protein Precipitation During or After Labeling

Possible Causes & Solutions

Possible CauseRecommended Solution
Over-labeling of the Protein Attaching too many hydrophobic labeling molecules can decrease the overall solubility of the protein, leading to precipitation.[5] Reduce the molar ratio of the labeling reagent to the protein.
Inappropriate Solvent for the Labeling Reagent If this compound has low aqueous solubility, the organic co-solvent (e.g., DMSO or DMF) used to prepare the stock solution might cause protein precipitation if added too quickly or in too high a volume.[3] Add the stock solution dropwise to the protein solution while stirring.[1]
Protein Instability under Reaction Conditions The protein itself may be unstable at the concentration or in the buffer conditions used for labeling. Ensure the protein is soluble and stable under the chosen reaction conditions before adding the labeling reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

A1: For labeling thiol groups on proteins, a pH range of 7.0-7.5 is generally recommended.[1] In this range, the protein's thiol groups are sufficiently nucleophilic to react almost exclusively with the reagent.[1]

Q2: How should I prepare and store the stock solution of this compound?

A2: It is best to prepare a 1–10 mM stock solution in a suitable organic solvent like DMSO or DMF immediately before use.[1][3] Haloalkyl derivatives are not stable in solution and are sensitive to light, so protect the stock solution from light by wrapping the container in aluminum foil.[1]

Q3: Can I use TCEP to reduce disulfide bonds before labeling?

A3: Yes, TCEP is a suitable reducing agent. However, TCEP can be reactive towards haloalkyl derivatives, so it is advisable to remove it by dialysis before starting the conjugation reaction.[1][4]

Q4: How can I remove excess, unreacted labeling reagent after the reaction?

A4: Unreacted reagent can be removed by gel filtration (e.g., a Sephadex G-25 column) or extensive dialysis at 4°C in an appropriate buffer.[1] You can also quench the reaction by adding a low molecular weight thiol like glutathione or mercaptoethanol to consume the excess reagent before purification.[1]

Q5: My protein has no free cysteine residues. Can I still use this labeling reagent?

A5: this compound is a thiol-reactive labeling reagent and requires a free sulfhydryl group for conjugation. If your protein of interest does not have accessible cysteine residues, you can potentially introduce them via site-directed mutagenesis. Alternatively, you can generate free thiols by reducing existing disulfide bonds.[7]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., 10–100 mM phosphate, Tris, or HEPES) at a pH of 7.0–7.5 to a final concentration of 50–100 µM.[1][2]

  • Reduction of Disulfide Bonds (Optional but Recommended): To reduce disulfide bonds and free up cysteine residues, add a 10-fold molar excess of TCEP.[2] Incubate for approximately 30 minutes at room temperature. Remove the excess TCEP by dialysis against the labeling buffer.

  • Preparation of Labeling Reagent Stock Solution: Immediately prior to use, prepare a 1–10 mM stock solution of this compound in anhydrous DMSO or DMF.[3] Protect the solution from light.[1]

  • Labeling Reaction: While gently stirring the protein solution, add the labeling reagent stock solution dropwise to achieve a 10–20 fold molar excess of the reagent over the protein.[1][2]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Quenching the Reaction (Optional): To stop the labeling reaction, add a low molecular weight thiol such as glutathione or mercaptoethanol to scavenge any unreacted labeling reagent.[1]

  • Purification of the Labeled Protein: Separate the labeled protein from the unreacted labeling reagent and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein_prep 1. Prepare Protein Solution (50-100 µM in pH 7.0-7.5 buffer) reduction 2. Reduce Disulfides (10x molar excess TCEP) protein_prep->reduction dialysis 3. Remove TCEP (Dialysis) reduction->dialysis add_reagent 5. Add Reagent to Protein (10-20x molar excess) dialysis->add_reagent reagent_prep 4. Prepare Labeling Reagent (1-10 mM in DMSO/DMF) reagent_prep->add_reagent incubation 6. Incubate (2h at RT or overnight at 4°C) add_reagent->incubation quench 7. Quench Reaction (Optional) (Add glutathione) incubation->quench purify 8. Purify Labeled Protein (Gel filtration or dialysis) quench->purify

Caption: A typical experimental workflow for protein labeling.

troubleshooting_low_efficiency cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency incomplete_reduction Incomplete Disulfide Reduction start->incomplete_reduction thiol_oxidation Thiol Re-oxidation start->thiol_oxidation wrong_ph Incorrect pH start->wrong_ph low_concentration Low Reagent Concentration start->low_concentration reagent_degradation Reagent Degradation start->reagent_degradation increase_reducing_agent Increase Reducing Agent incomplete_reduction->increase_reducing_agent degas_buffers Use Degassed Buffers thiol_oxidation->degas_buffers adjust_ph Adjust pH to 7.0-7.5 wrong_ph->adjust_ph optimize_concentration Optimize Reagent:Protein Ratio low_concentration->optimize_concentration fresh_reagent Use Freshly Prepared Reagent reagent_degradation->fresh_reagent

Caption: Troubleshooting logic for low labeling efficiency.

signaling_pathway Protein Protein with Cysteine Residue (-SH) Labeled_Protein Labeled Protein (Thioether Bond) Protein->Labeled_Protein Nucleophilic Attack Labeling_Reagent This compound Labeling_Reagent->Labeled_Protein pH 7.0-7.5

Caption: Reaction scheme for thiol-reactive labeling.

References

Characterization of 1-Chloro-4-[(2-chloroethyl)thio]benzene reaction byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Chloro-4-[(2-chloroethyl)thio]benzene.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1][2][3] The reaction involves the deprotonation of 4-chlorothiophenol to form a thiolate anion, which then acts as a nucleophile and attacks the electrophilic carbon of 1,2-dichloroethane in an SN2 reaction.

Q2: What are the common starting materials and reagents for this synthesis?

The primary starting materials are 4-chlorothiophenol and 1,2-dichloroethane. A base is required to deprotonate the thiol, and a suitable solvent is needed to facilitate the reaction. Common bases include sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium ethoxide (NaOEt). Dipolar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used.

Q3: What are the potential byproducts in this reaction?

Several byproducts can be formed during the synthesis, which can complicate purification and reduce the yield of the desired product. The most common byproducts are:

  • Bis(4-chlorophenyl) disulfide: This forms from the oxidative coupling of two molecules of 4-chlorothiophenol.[4]

  • 1,2-Bis[(4-chlorophenyl)thio]ethane: This results from the reaction of two molecules of the 4-chlorothiophenolate with one molecule of 1,2-dichloroethane.

  • Unreacted starting materials: Incomplete reactions will leave residual 4-chlorothiophenol and 1,2-dichloroethane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete deprotonation of the thiol.- Competing side reactions (e.g., disulfide formation).- Insufficient reaction time or temperature.- Use a stronger base or ensure anhydrous conditions.- Purge the reaction with an inert gas (e.g., nitrogen or argon) to minimize oxidation.- Monitor the reaction progress using TLC or GC-MS and adjust the reaction time/temperature accordingly.
Presence of Significant Amounts of Bis(4-chlorophenyl) disulfide Oxidation of the starting thiol.- Degas the solvent and reactants before starting the reaction.- Maintain an inert atmosphere throughout the experiment.
Formation of 1,2-Bis[(4-chlorophenyl)thio]ethane Use of an incorrect stoichiometric ratio of reactants.- Use a molar excess of 1,2-dichloroethane to favor the mono-substitution product. A 2:1 to 5:1 molar ratio of 1,2-dichloroethane to 4-chlorothiophenol is a good starting point.
Difficult Purification of the Final Product Presence of multiple byproducts with similar polarities.- Optimize the reaction conditions to minimize byproduct formation.- Employ column chromatography with a carefully selected solvent system for separation. Gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step.
Persistent Unpleasant Odor Volatility and strong odor of 4-chlorothiophenol.[5]- Conduct the reaction in a well-ventilated fume hood.- Quench any residual thiol at the end of the reaction with an oxidizing agent like bleach (sodium hypochlorite) before workup.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) under an inert atmosphere, add a base (e.g., NaOH, 1.1 eq) and stir until the thiol is fully deprotonated.

  • Add 1,2-dichloroethane (2.0-5.0 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data for Potential Byproducts:

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected Analytical Data (e.g., MS, NMR)
Bis(4-chlorophenyl) disulfideC12H8Cl2S2287.23GC-MS: M+ at m/z 286/288/290. 1H NMR: Aromatic protons in the range of 7.2-7.5 ppm.
1,2-Bis[(4-chlorophenyl)thio]ethaneC14H12Cl2S2315.28GC-MS: M+ at m/z 314/316/318. 1H NMR: Aromatic protons in the range of 7.2-7.4 ppm and a singlet for the ethylene bridge around 3.2 ppm.

Visualizations

Synthesis_Pathway 4-Chlorothiophenol 4-Chlorothiophenol Thiolate Anion Thiolate Anion 4-Chlorothiophenol->Thiolate Anion Deprotonation Base Base Base->Thiolate Anion This compound This compound Thiolate Anion->this compound SN2 Attack 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->this compound Troubleshooting_Logic cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Oxidation Oxidation Low Yield->Oxidation Byproduct Formation Byproduct Formation Byproduct Formation->Oxidation Wrong Stoichiometry Wrong Stoichiometry Byproduct Formation->Wrong Stoichiometry Purification Difficulty Purification Difficulty Similar Polarity Similar Polarity Purification Difficulty->Similar Polarity Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Adjust Reactant Ratio Adjust Reactant Ratio Wrong Stoichiometry->Adjust Reactant Ratio Chromatography/Recrystallization Chromatography/Recrystallization Similar Polarity->Chromatography/Recrystallization Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add 4-Chlorothiophenol, Base, and Solvent Reaction_Setup->Reagent_Addition Deprotonation Stir for Deprotonation Reagent_Addition->Deprotonation Add_DCE Add 1,2-Dichloroethane Deprotonation->Add_DCE Heating_Monitoring Heat and Monitor (TLC/GC-MS) Add_DCE->Heating_Monitoring Workup Aqueous Workup and Extraction Heating_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Strategies to improve the selectivity of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 1-Chloro-4-[(2-chloroethyl)thio]benzene and related aryl thioethers. While specific literature on optimizing the selectivity for this exact molecule is limited, this guide addresses common challenges encountered in analogous thioether syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound?

A1: Common side products in the synthesis of aryl thioethers include diaryl sulfides (from the reaction of the aryl thiol with an aryl halide), and products resulting from the elimination of HCl from the 2-chloroethyl group to form a vinyl thioether. Over-alkylation at the sulfur atom is also a possibility, leading to sulfonium salt formation, though this is less common under standard conditions.

Q2: How can I minimize the formation of the diaryl sulfide byproduct?

A2: To minimize diaryl sulfide formation, it is crucial to control the reaction stoichiometry and addition rate. Using a slight excess of the alkylating agent (1,2-dichloroethane or a related electrophile) relative to the 4-chlorothiophenol can favor the desired reaction. Additionally, maintaining a lower reaction temperature can help to control the rate of the competing diaryl sulfide formation.

Q3: What are some alternative, odorless sulfur sources I can use instead of 4-chlorothiophenol?

A3: To avoid the use of malodorous thiols, you can consider using thiourea or sodium thiosulfate as sulfur sources in the presence of a suitable catalyst.[1] These reagents can generate the thiolate in situ, reducing odor and handling issues.

Q4: Are there "green" or more sustainable synthesis methods available?

A4: Yes, greener approaches to thioether synthesis are being developed. These include using solid acid catalysts to replace traditional strong bases and toxic alkyl halides.[2] Transition-metal-free reactions and the use of more environmentally benign solvents are also key aspects of sustainable thioether synthesis.[1][2] The ideal "green" reaction would involve the direct substitution of an alcohol with a thiol, with water as the only byproduct.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Target Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Degradation of starting materials or product.- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. - Screen a range of temperatures to find the optimal balance between reaction rate and side product formation. - Investigate alternative catalysts, such as solid acid catalysts or different transition metal catalysts. - Ensure all reagents and solvents are pure and dry.
Poor Selectivity (Multiple Products) - Formation of diaryl sulfide. - Elimination reaction of the chloroethyl group. - Over-alkylation.- Use a slight excess of the alkylating agent. - Employ a milder base. - Lower the reaction temperature. - Consider a two-phase reaction system to control the concentration of the reactants in the organic phase.
Difficulty in Product Purification - Similar polarity of the desired product and byproducts. - Oily or non-crystalline product.- Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases). - Consider recrystallization from a different solvent or solvent mixture. - If the product is an oil, try converting it to a solid derivative for purification, followed by regeneration of the desired product.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 4-chlorothiophenol

  • 1,2-dichloroethane

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • To a stirred solution of 4-chlorothiophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Slowly add 1,2-dichloroethane (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Data Summary

The following table summarizes the effect of different catalysts on the yield of thioether synthesis, based on generalized findings in the literature.

Catalyst System Typical Substrates Typical Yield (%) Key Advantages
Silica Alumina (Solid Acid) [2]Alcohols and ThiolsUp to 99%Transition-metal-free, solvent-free conditions possible.
Nickel Nanoparticles [2]Benzylic Alcohols and ThiolsHighChemoselective, operates at room temperature.
Copper-catalyzed [3]Aryldiazonium salts and alkyl bromidesGoodGood functional group tolerance.
Zinc(OTf)2-catalyzed [3]Alcohols/phenols and tertiary alkyl bromidesHighEffective for sterically hindered substrates.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification reagents 1. Combine 4-chlorothiophenol, base, and solvent add_alkyl 2. Add 1,2-dichloroethane reagents->add_alkyl heat 3. Heat and monitor reaction add_alkyl->heat quench 4. Quench with water heat->quench extract 5. Extract with organic solvent quench->extract wash 6. Wash organic layer extract->wash dry 7. Dry and concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

selectivity_pathway start 4-Chlorothiophenolate + 1,2-Dichloroethane desired_product This compound (Desired Product) start->desired_product S-Alkylation (Favored by excess alkylating agent) side_product Di(4-chlorophenyl) sulfide (Side Product) start->side_product Aryl Halide Coupling (Competing Reaction)

Caption: Competing reaction pathways affecting selectivity.

References

Navigating the Challenges of 1-Chloro-4-[(2-chloroethyl)thio]benzene Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1-Chloro-4-[(2-chloroethyl)thio]benzene in experimental settings. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on general strategies and best practices for handling poorly soluble compounds.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers handling this compound may face difficulties in achieving desired concentrations in aqueous solutions for biological assays. The following sections provide a systematic approach to addressing these challenges.

Initial Solvent Selection and Stock Solution Preparation

The first step in any experiment is the preparation of a concentrated stock solution that can be serially diluted to the final experimental concentrations.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For compounds with low aqueous solubility, organic solvents are typically the first choice for preparing a high-concentration stock solution. Based on the chemical structure (an aromatic chloro-thioether), the following solvents are recommended for initial testing:

  • Dimethyl sulfoxide (DMSO): A powerful and commonly used solvent for dissolving a wide range of organic compounds for in vitro studies.

  • Ethanol: A less toxic alternative to DMSO, suitable for many biological applications.

  • Dimethylformamide (DMF): Another strong polar aprotic solvent that can be effective.

It is crucial to start with a small amount of the compound to test its solubility in a minimal volume of the chosen solvent.

Q2: How can I determine the maximum solubility of this compound in a chosen organic solvent?

A2: A practical approach to determine the approximate maximum solubility is through a stepwise addition method:

  • Weigh a small, precise amount of this compound (e.g., 1 mg).

  • Add a measured, small volume of the selected solvent (e.g., 10 µL).

  • Vortex or sonicate the mixture to facilitate dissolution.

  • Observe for complete dissolution. If the compound dissolves, continue adding small, measured volumes of the solvent until saturation is reached (i.e., solid particles are no longer dissolving).

  • If the compound does not dissolve in the initial volume, gradually increase the solvent volume, vortexing/sonicating at each step, until complete dissolution is achieved.

  • Calculate the approximate solubility based on the final volume of solvent used to dissolve the known mass of the compound.

Working with Aqueous Solutions and Preventing Precipitation

A common issue is the precipitation of the compound when the organic stock solution is diluted into an aqueous buffer for the final assay.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution into an aqueous medium is a classic sign of poor aqueous solubility. Here are several strategies to mitigate this issue:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay. It's possible that the desired concentration exceeds the compound's aqueous solubility limit.

  • Optimize the Stock Solution Concentration: Using a more concentrated stock solution allows for the addition of a smaller volume to the aqueous buffer, thereby reducing the final percentage of the organic solvent, which can sometimes help maintain solubility.

  • Use of Co-solvents: Incorporating a water-miscible co-solvent in your final assay buffer can increase the solubility of your compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). However, it is essential to first test the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent, as it may have biological effects.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. As with co-solvents, a vehicle control is necessary to ensure the surfactant itself does not interfere with the assay.

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. While this compound does not have readily ionizable groups, this can be a useful strategy for other compounds.

Experimental Protocols: General Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: 207.12 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 2.07 mg of this compound into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure no solid particles remain.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Dilution into Aqueous Buffer for Cell-Based Assays
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Pre-warmed cell culture medium or assay buffer

    • Sterile microcentrifuge tubes

    • Pipettes

  • Procedure (for a final concentration of 10 µM):

    • Perform a serial dilution of the 10 mM stock solution in DMSO to create an intermediate stock (e.g., 1 mM). To do this, add 10 µL of the 10 mM stock to 90 µL of DMSO.

    • Further dilute the intermediate stock in the pre-warmed aqueous buffer. For a final concentration of 10 µM in a final volume of 1 mL, add 10 µL of the 1 mM intermediate stock to 990 µL of the aqueous buffer.

    • Immediately after adding the compound to the aqueous buffer, vortex the solution gently to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.

    • It is critical to include a vehicle control in your experiment, which would be the same final concentration of DMSO (in this example, 1%) in the aqueous buffer without the compound.

Data Summary

Due to the absence of specific experimental data in the literature, a quantitative solubility table cannot be provided. Researchers are encouraged to perform their own solubility assessments as described in the troubleshooting section.

Qualitative Solubility Expectations:

SolventExpected SolubilityRationale
Water & Aqueous BuffersVery LowThe molecule is largely non-polar due to the benzene ring and thioether linkage.
Dimethyl Sulfoxide (DMSO)HighA strong, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
EthanolModerate to HighA polar protic solvent that can dissolve many organic molecules.
MethanolModerate to HighSimilar to ethanol, it is a polar protic solvent.
Dichloromethane (DCM)HighA non-polar organic solvent that should readily dissolve the compound.
AcetoneHighA polar aprotic solvent effective for many organic compounds.

Visualizing Experimental Workflows and Logic

The following diagrams illustrate the logical steps for troubleshooting solubility issues and a general experimental workflow.

G Troubleshooting Workflow for Solubility Issues start Start: Compound is Insoluble in Aqueous Buffer check_conc Is the final concentration above the expected aqueous solubility limit? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes use_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG) check_conc->use_cosolvent No end_success Success: Compound is Soluble lower_conc->end_success use_surfactant Add a surfactant (e.g., Tween-80) use_cosolvent->use_surfactant end_fail Consider alternative formulation strategies (e.g., solid dispersions) use_cosolvent->end_fail optimize_stock Optimize stock solution concentration and dilution method use_surfactant->optimize_stock use_surfactant->end_fail optimize_stock->end_success optimize_stock->end_fail

Caption: A flowchart for troubleshooting solubility problems.

G General Experimental Workflow start Weigh Compound prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., 10 mM in DMSO) start->prep_stock serial_dilute Perform Serial Dilutions in Organic Solvent (if necessary) prep_stock->serial_dilute final_dilution Dilute to Final Concentration in Aqueous Assay Buffer serial_dilute->final_dilution perform_assay Perform Experiment (e.g., Cell Treatment) final_dilution->perform_assay end Data Analysis perform_assay->end

Caption: A typical workflow for preparing a compound for an experiment.

Frequently Asked Questions (FAQs)

Q: Is this compound stable in DMSO?

A: While specific stability data is not available, many compounds are stable in anhydrous DMSO when stored properly at low temperatures (-20°C or -80°C) and protected from light. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and not to store the compound in aqueous solutions for extended periods.

Q: Are there any known biological targets or signaling pathways for this compound?

A: Based on available literature, there are no specifically identified and validated biological targets or signaling pathways for this compound. However, compounds with similar structures (containing chloro- and thio- moieties) have been investigated for various biological activities, including as potential anticancer agents. Researchers should consider performing initial broad-spectrum screens to identify potential biological effects.

Q: What safety precautions should I take when handling this compound?

A: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. For specific handling and safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical support guide is intended to provide general assistance. The optimal conditions for solubilizing this compound will be dependent on the specific experimental requirements. We strongly recommend performing small-scale pilot experiments to determine the best approach for your particular application.

Technical Support Center: Quenching Unreacted 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted 1-Chloro-4-[(2-chloroethyl)thio]benzene in experimental assays. As a sulfur mustard analog, this compound is a reactive alkylating agent, and proper quenching is critical for accurate and reliable assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be quenched in assays?

This compound is a monofunctional sulfur mustard analog.[1] It is an electrophilic alkylating agent that reacts with nucleophilic sites on macromolecules such as DNA, RNA, and proteins.[1][2] In biological and biochemical assays, it is essential to quench the unreacted compound to stop its activity at a specific time point. Failure to do so can lead to continued, time-dependent effects on assay components, resulting in inaccurate and unreliable data.

Q2: What are the recommended quenching agents for this compound?

The most effective quenching agents are nucleophilic scavengers that readily react with and neutralize the electrophilic this compound. Recommended quenching agents include:

  • Glutathione (GSH): A naturally occurring antioxidant and nucleophile that can form conjugates with the compound.[1]

  • N-acetylcysteine (NAC): A thiol-containing antioxidant that effectively scavenges electrophiles.[3]

  • Thiopurines: Compounds like 2,6-dithiopurine have shown robust activity in detoxifying sulfur half-mustards.[4]

Q3: How do I choose the right quenching agent for my assay?

The choice of quenching agent depends on several factors, including the specific assay system, the detection method (e.g., fluorescence, absorbance), and the downstream applications.

  • Compatibility with Assay Readout: It is crucial to select a quenching agent that does not interfere with your assay's detection method. For example, some quenching agents might have intrinsic fluorescence or absorbance at the wavelengths used in your assay.

  • Reaction Kinetics: The quenching reaction should be rapid to ensure an immediate cessation of the activity of this compound.

  • Solubility and Stability: The quenching agent should be soluble and stable in the assay buffer.

Q4: Can the quenching agent or its byproducts interfere with my assay?

Yes, interference is a possibility. Potential interferences include:

  • Fluorescence Quenching or Enhancement: Some quenching agents or their reaction products may absorb light at the excitation or emission wavelengths of your fluorescent probes, leading to inaccurate readings.[5][6]

  • Absorbance Interference: The quencher or its byproducts might have absorbance at the wavelength used for colorimetric assays.[7][8]

  • Enzyme Inhibition/Activation: In enzymatic assays, the quenching agent could potentially inhibit or activate the enzyme of interest.

It is always recommended to run control experiments to assess the potential for interference.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or non-reproducible assay results. Incomplete quenching of this compound.Increase the concentration of the quenching agent, prolong the quenching incubation time, or ensure rapid and thorough mixing of the quenching solution with the assay mixture.
Interference of the quenching agent with the assay.Run a control experiment with the quenching agent alone to assess its effect on the assay signal. If interference is observed, consider switching to a different quenching agent or optimizing the concentration to minimize interference while ensuring complete quenching.
High background signal in fluorescence assays. The quenching agent or its byproducts are fluorescent at the assay wavelengths.Select a quenching agent with no or minimal fluorescence in the desired spectral range. Alternatively, subtract the background fluorescence from a control well containing only the quenching agent and assay buffer.
Low signal in absorbance-based assays. The quenching agent or its byproducts absorb light at the measurement wavelength.Choose a quenching agent that does not absorb at the analytical wavelength. Perform a spectral scan of the quenching agent in the assay buffer to identify any potential overlap.
Unexpected changes in enzyme activity. The quenching agent is affecting the enzyme's activity.Test the effect of the quenching agent on the enzyme's activity in a separate control experiment. If inhibition or activation is observed, a different quenching agent should be considered.

Experimental Protocols

Below are general protocols for preparing quenching solutions. The optimal concentration and incubation time should be empirically determined for each specific assay.

Preparation of Glutathione (GSH) Quenching Solution
  • Prepare a stock solution of GSH: Dissolve glutathione powder in deionized water or an appropriate buffer to a stock concentration of 100 mM. For example, dissolve 30.73 mg of GSH in 1 mL of buffer.[9]

  • Prepare the working quenching solution: Dilute the GSH stock solution in the assay buffer to the desired final concentration. A common starting point is a 5- to 10-fold molar excess of GSH relative to the initial concentration of this compound.

  • To quench the reaction: Add the GSH quenching solution to the reaction wells and mix thoroughly. Incubate for at least 10-15 minutes at room temperature to ensure complete reaction.

Preparation of N-acetylcysteine (NAC) Quenching Solution
  • Prepare a stock solution of NAC: Dissolve N-acetylcysteine powder in deionized water or buffer to a stock concentration of 1 M.

  • Prepare the working quenching solution: Dilute the NAC stock solution in the assay buffer to the desired final concentration. A 5- to 10-fold molar excess over the alkylating agent is a good starting point.

  • To quench the reaction: Add the NAC quenching solution to the reaction wells and mix well. An incubation time of 15-30 minutes at room temperature is typically sufficient.[10][11]

Quantitative Data Summary

Quenching Agent Recommended Starting Concentration Potential for Assay Interference Notes
Glutathione (GSH) 5-10 fold molar excessCan interfere with fluorescence and absorbance assays.[5][6]A natural substrate, generally well-tolerated in cellular assays.
N-acetylcysteine (NAC) 5-10 fold molar excessCan interfere with Trinder-based colorimetric assays and some fluorescence assays.[7][8]A widely used and effective nucleophilic scavenger.
2,6-Dithiopurine 1-5 fold molar excessMay have absorbance in the UV range.[4]Reported to be a very efficient scavenger for sulfur mustards.

Signaling Pathways and Experimental Workflows

This compound, as a sulfur mustard analog, primarily induces cellular responses through DNA damage and the activation of inflammatory signaling pathways.

Signaling Pathway of this compound-Induced Cellular Damage

G CEB This compound DNA_Damage DNA Alkylation & DNA Damage CEB->DNA_Damage Inflammation Inflammatory Response CEB->Inflammation DDR DNA Damage Response (DDR) (ATM, ATR, DNA-PK) DNA_Damage->DDR p53_H2AX Activation of p53 & H2AX DDR->p53_H2AX CellCycleArrest Cell Cycle Arrest p53_H2AX->CellCycleArrest Apoptosis Apoptosis p53_H2AX->Apoptosis NFkB_MAPK Activation of NF-κB & MAPK (p38, JNK, ERK) Inflammation->NFkB_MAPK Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_MAPK->Cytokines Cytokines->Apoptosis

Caption: Cellular damage signaling by this compound.

Experimental Workflow for Quenching in a 96-Well Plate Assay

G Start Start Assay Add_Reagents Add Assay Reagents (Cells/Enzyme, Buffer) Start->Add_Reagents Add_CEB Add this compound (Initiate Reaction) Add_Reagents->Add_CEB Incubate Incubate for Desired Time Add_CEB->Incubate Add_Quencher Add Quenching Solution (e.g., GSH, NAC) Incubate->Add_Quencher Incubate_Quench Incubate to Quench Add_Quencher->Incubate_Quench Add_Detection Add Detection Reagents Incubate_Quench->Add_Detection Read_Plate Read Plate (Absorbance/Fluorescence) Add_Detection->Read_Plate End End Read_Plate->End

Caption: Workflow for quenching in a 96-well plate assay.

References

Technical Support Center: Mass Spectrometry Data Analysis for 1-Chloro-4-[(2-chloroethyl)thio]benzene Modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-[(2-chloroethyl)thio]benzene and analyzing its protein modifications by mass spectrometry.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of proteins modified by this compound.

Problem 1: No or Low Signal Intensity of Modified Peptides

Possible Causes and Solutions:

Cause Solution
Inefficient Protein Alkylation Optimize reaction conditions (concentration, incubation time, temperature, and pH) for the alkylation of your target protein with this compound. Ensure the compound is not degraded before use.
Sample Loss During Preparation Minimize sample handling steps. Use low-binding tubes and pipette tips. Ensure complete protein digestion and efficient peptide extraction from gels if using in-gel digestion.[1]
Poor Ionization Efficiency Optimize electrospray ionization (ESI) source parameters. Experiment with different solvent compositions and flow rates. Ensure the sample is free of contaminants like detergents and salts that can suppress ionization.[2][3]
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is properly calibrated and tuned.[4] Ensure the acquisition method is set to detect the expected mass shift of the modification.

Problem 2: Ambiguous Identification of Modification Sites

Possible Causes and Solutions:

Cause Solution
Insufficient Fragmentation Optimize collision energy (HCD or CID) to achieve better fragmentation of the modified peptide. Consider using alternative fragmentation methods like ETD or UVPD if available.
Complex MS/MS Spectra Use high-resolution mass spectrometry to accurately determine fragment ion masses. Manually inspect spectra to identify characteristic neutral losses or fragment ions associated with the modification.
Multiple Potential Modification Sites Perform manual validation of peptide-spectrum matches (PSMs). Use software tools that allow for the localization of modifications with confidence scores.
Isomeric Modifications If different modifications result in the same mass shift, use high-resolution MS/MS and careful analysis of fragmentation patterns to distinguish between them. Chemical derivatization prior to MS analysis can also help differentiate isomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a protein modified by this compound?

The modification of a protein by this compound results from the alkylation of a nucleophilic amino acid residue, most commonly cysteine. The reaction proceeds via the loss of the chlorine from the chloroethyl group and formation of a covalent bond with the protein. The expected monoisotopic mass shift will be the mass of the 1-Chloro-4-(2-thioethyl)benzene moiety.

Q2: How can I confirm that the observed mass shift is due to modification by this compound and not another post-translational modification (PTM)?

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the precursor and fragment ions. This can help distinguish the desired modification from other PTMs with similar nominal masses.

  • Tandem MS (MS/MS) Analysis: The fragmentation pattern of the modified peptide will contain characteristic fragment ions. Look for fragment ions that retain the modification and those that show neutral loss of parts of the adduct.

  • Control Experiments: Analyze an untreated control sample of your protein to ensure the modification is not present endogenously.

Q3: What are the best practices for sample preparation to analyze this compound adducts?

  • Denaturation, Reduction, and Alkylation: Thoroughly denature the protein to expose potential modification sites.[1] Reduce disulfide bonds with DTT or TCEP. To prevent the re-formation of disulfide bonds and to block free cysteines that have not reacted with your compound of interest, alkylate with iodoacetamide (IAM) or N-ethylmaleimide (NEM).[5][6]

  • Enzymatic Digestion: Use a protease with high specificity, such as trypsin, to generate peptides of a suitable length for MS analysis.[1]

  • Desalting: It is crucial to remove salts and other contaminants before MS analysis as they can interfere with ionization.[2][3] Use C18 spin columns or tips for peptide cleanup.

Q4: Can I quantify the extent of protein modification by this compound?

Yes, several quantitative proteomics strategies can be employed:

  • Label-Free Quantification: Compare the peak intensities or spectral counts of the modified peptide to the unmodified version across different samples.

  • Stable Isotope Labeling: Use techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or isobaric tags (TMT or iTRAQ) for relative and absolute quantification of protein alkylation.[5][7][8]

Experimental Protocols

Protocol 1: In-Solution Digestion of a Protein Modified with this compound

  • Protein Solubilization and Denaturation: Solubilize the protein in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation of Unmodified Cysteines: Cool the sample to room temperature. Add iodoacetamide (IAM) to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.

  • Quenching: Quench the excess IAM by adding DTT to a final concentration of 20 mM.

  • Buffer Exchange/Dilution: Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the denaturant concentration to below 1 M.

  • Enzymatic Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis p1 Protein Alkylation with This compound p2 Denaturation, Reduction & Alkylation (IAM) p1->p2 p3 Tryptic Digestion p2->p3 p4 Peptide Desalting p3->p4 m1 LC-MS/MS Analysis p4->m1 d1 Database Search (with variable modification) m1->d1 d2 Identification of Modified Peptides d1->d2 d3 Localization of Modification Site d2->d3 d4 Quantification d2->d4

Caption: Experimental workflow for identifying protein modifications.

signaling_pathway compound This compound (Electrophilic Stress) keap1 Keap1 (Sensor Protein) compound->keap1 Cysteine Modification nrf2 Nrf2 keap1->nrf2 Inhibition cul3 Cul3 ub Ubiquitination & Degradation nrf2->ub nucleus Nucleus nrf2->nucleus Translocation cul3->ub are ARE (Antioxidant Response Element) nucleus->are genes Cytoprotective Gene Expression are->genes

Caption: Nrf2 signaling pathway activation by electrophilic stress.

References

Stability and long-term storage of 1-Chloro-4-[(2-chloroethyl)thio]benzene stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and long-term storage of stock solutions of 1-Chloro-4-[(2-chloroethyl)thio]benzene. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on its chemical structure, this compound is a non-polar molecule. Therefore, it is expected to have good solubility in common organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions that can then be diluted into aqueous media.

Q2: What are the general recommendations for the long-term storage of this compound stock solutions?

A2: To ensure the stability of your stock solutions, it is recommended to store them at low temperatures, protected from light. Aliquoting the stock solution into smaller, single-use vials is also advisable to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.[1]

Q3: How stable are compounds, in general, when stored in DMSO at room temperature?

A3: A study monitoring approximately 7,200 compounds in DMSO at room temperature found that the probability of observing the compound was 92% after 3 months, 83% after 6 months, and 52% after 1 year.[2] While this provides a general indication, the stability of this compound should be experimentally verified.

Q4: What are the potential degradation pathways for this compound?

A4: The two primary potential degradation pathways for this compound are oxidation of the thioether group and photodegradation of the chlorinated aromatic ring. Thioethers can be oxidized to form sulfoxides and subsequently sulfones. Chlorinated aromatic compounds can be susceptible to degradation upon exposure to light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time. Degradation of the stock solution.Prepare a fresh stock solution. Perform a stability study on your existing stock solution to determine its integrity.
Appearance of new peaks in HPLC or LC-MS analysis of the stock solution. Formation of degradation products.The primary degradation products are likely the sulfoxide and/or sulfone of the parent compound. Consider the possibility of photodegradation if the solution has been exposed to light.
Loss of potency of the compound in assays. The concentration of the active compound has decreased due to degradation.Re-quantify the concentration of the stock solution using a validated analytical method. Prepare fresh dilutions from a new stock solution for future experiments.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, this would be 2.071 mg for 1 mL of DMSO.

  • Dissolution: Add the weighed compound to a clean, dry glass vial. Add the desired volume of anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution in amber glass vials to protect from light. For long-term storage, it is recommended to aliquot into single-use volumes and store at -20°C or -80°C.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6][7]

1. Preparation of Stressed Samples:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

2. Sample Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the chromatograms of the stressed samples to the control to identify any degradation products.

3. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.

Stability and Degradation Pathway Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve mix Vortex to Mix dissolve->mix aliquot Aliquot into Vials mix->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store

Caption: Workflow for preparing and storing stock solutions.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidizing Agents (e.g., H₂O₂, air) photo_products Various Photoproducts parent->photo_products UV/Visible Light sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways for the compound.

References

Cell permeability issues with 1-Chloro-4-[(2-chloroethyl)thio]benzene probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-[(2-chloroethyl)thio]benzene probes, with a focus on addressing cell permeability issues.

Properties Summary of this compound

For successful experimental design, it is crucial to understand the physicochemical properties of the probe. The following table summarizes key properties of this compound.

PropertyValueSource
CAS Number 14366-73-5[1][2]
Molecular Formula C₈H₈Cl₂S[2][3]
Molecular Weight 207.12 g/mol [2][3]
Melting Point 30-31 °C[2]
Boiling Point 105 °C at 1.5 Torr[2]
Predicted Lipophilicity (XLogP3) ~3.6 (for a structurally similar compound)[4]

Note: The XLogP3 value is for the closely related compound 1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene and suggests that this compound is a hydrophobic molecule.[4] High lipophilicity can often be associated with poor aqueous solubility and potential challenges in achieving sufficient cell permeability.

Troubleshooting Guide: Cell Permeability Issues

This guide addresses common problems encountered during cell-based assays involving this compound probes.

Q1: I am observing low or no signal from my intracellular target after treating cells with the probe. Is this a cell permeability issue?

A1: Low or absent signal is a common indicator of poor cell permeability. Several factors related to the probe's properties and your experimental setup can contribute to this.

Probable Causes:

  • Poor Aqueous Solubility: Due to its predicted hydrophobic nature (high XLogP3), the probe may precipitate in your aqueous cell culture medium, reducing the effective concentration available to the cells.

  • Insufficient Incubation Time: The probe may require a longer incubation period to passively diffuse across the cell membrane and reach its intracellular target.

  • Low Probe Concentration: The concentration of the probe in the medium might be too low to achieve a sufficient intracellular concentration for detection.

  • Cell Type Variability: Different cell lines have varying membrane compositions and fluidity, which can affect the passive diffusion of hydrophobic compounds.

  • Efflux Pump Activity: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the probe from the cytoplasm.

Recommended Solutions:

  • Optimize Solvent and Final Concentration:

    • Dissolve the probe in a small amount of a water-miscible organic solvent like DMSO before diluting it in the final cell culture medium.

    • Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

    • Visually inspect for any precipitation after adding the probe to the medium.

  • Perform a Time-Course Experiment: Test a range of incubation times (e.g., 30 minutes, 1, 2, 4, and 8 hours) to determine the optimal duration for probe uptake.

  • Conduct a Dose-Response Experiment: Titrate the probe concentration to find the optimal balance between signal intensity and potential cytotoxicity.

  • Use a Permeabilization Control: In parallel, treat a set of cells with a known cell-permeable probe that targets a similar subcellular location to validate your assay setup.

  • Consider Efflux Pump Inhibitors: If you suspect efflux pump activity, you can co-incubate the cells with a known inhibitor (e.g., verapamil or cyclosporin A), if compatible with your experimental goals.

Q2: I am observing significant cell death or morphological changes after probe incubation. What could be the cause?

A2: Cytotoxicity can arise from the probe itself or the solvent used for its delivery.

Probable Causes:

  • High Probe Concentration: The probe may have intrinsic cytotoxic effects at higher concentrations.

  • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the probe may be too high for your specific cell line.

  • Probe Aggregation: At high concentrations, hydrophobic compounds can form aggregates that may be toxic to cells.

Recommended Solutions:

  • Determine the Maximum Tolerated Concentration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the highest non-toxic concentration of the probe for your cells.

  • Minimize Solvent Concentration: Always use the lowest possible concentration of the organic solvent required to keep the probe in solution. Run a solvent-only control to assess its effect on cell viability.

  • Ensure Proper Solubilization: Vortex the probe solution thoroughly before adding it to the cell culture medium to minimize the formation of large aggregates.

Experimental Workflow & Influencing Factors

To assist in experimental design and troubleshooting, the following diagrams illustrate a typical workflow for a cell-based assay with this probe and the key factors influencing its permeability.

G cluster_prep Probe & Cell Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Dissolve Probe in DMSO dilute_probe Dilute Probe in Medium prep_probe->dilute_probe prep_cells Seed & Culture Cells incubate Incubate with Cells prep_cells->incubate dilute_probe->incubate wash Wash Cells incubate->wash lyse Lyse Cells (optional) wash->lyse readout Signal Readout wash->readout lyse->readout

Caption: A typical workflow for a cell-based assay using a hydrophobic probe.

G cluster_probe Probe Properties cluster_cell Cellular Factors cluster_exp Experimental Conditions lipophilicity Lipophilicity (High) permeability Cell Permeability lipophilicity->permeability solubility Aqueous Solubility (Low) solubility->permeability mw Molecular Weight mw->permeability membrane Membrane Composition membrane->permeability efflux Efflux Pumps efflux->permeability concentration Probe Concentration concentration->permeability time Incubation Time time->permeability solvent Solvent solvent->permeability

Caption: Factors influencing the cell permeability of the probe.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for the this compound probe? A: As a solid, the probe should be stored in a cool, dry, and dark place. Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: Can I use a different solvent than DMSO to dissolve the probe? A: While DMSO is a common choice for hydrophobic compounds, other organic solvents like ethanol or dimethylformamide (DMF) can also be tested. However, it is crucial to determine the tolerance of your specific cell line to these solvents and to always include a solvent-only control in your experiments.

Q: Is this probe fluorescent? A: The chemical structure of this compound does not suggest intrinsic fluorescence. It is likely used as a chemical probe for other purposes, such as an alkylating agent or a building block for more complex molecules. Always refer to the manufacturer's data sheet for specific applications.

Experimental Protocols

Protocol: Assessing Cell Permeability using a Functional Readout

This protocol provides a general framework for determining the effective concentration and incubation time for the this compound probe based on a downstream functional assay (e.g., enzyme inhibition, reporter gene activation).

Materials:

  • This compound probe

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • Multi-well plates (e.g., 96-well)

  • Reagents for your specific functional assay

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Probe Preparation:

    • Prepare a 10 mM stock solution of the probe in anhydrous DMSO.

    • From the stock solution, prepare a series of working solutions in complete cell culture medium. It is recommended to perform serial dilutions to test a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare a solvent control (medium with the same final concentration of DMSO as the highest probe concentration).

  • Probe Incubation (Time-Course and Dose-Response):

    • Dose-Response: Aspirate the old medium from the cells and add the different concentrations of the probe-containing medium. Incubate for a fixed period (e.g., 2 hours).

    • Time-Course: Treat cells with a fixed, non-toxic concentration of the probe and incubate for different durations (e.g., 30, 60, 120, 240 minutes).

    • Include untreated and solvent-only control wells.

  • Washing:

    • After incubation, aspirate the probe-containing medium.

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular probe.

  • Functional Assay:

    • Proceed with your specific downstream functional assay according to the manufacturer's protocol or your established laboratory procedure. This could involve cell lysis followed by an enzymatic assay, or a direct measurement on live cells.

  • Data Analysis:

    • Measure the signal from your functional assay.

    • Plot the signal as a function of probe concentration (dose-response) or incubation time (time-course) to determine the optimal experimental conditions for achieving a significant intracellular effect.

References

Artifacts in proteomics experiments due to 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Chloro-4-[(2-chloroethyl)thio]benzene as an alkylating agent in proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in proteomics?

This compound is utilized as an alkylating agent in proteomics workflows. Its primary role is to covalently modify the thiol groups of cysteine residues in proteins. This modification, known as alkylation, is a critical step after protein reduction to prevent the re-formation of disulfide bonds.[1][2] By ensuring that cysteine residues remain in their reduced state, consistent and complete enzymatic digestion of proteins into peptides is promoted, which is essential for accurate mass spectrometry analysis.

Q2: What is the expected mass shift on a cysteine residue after alkylation with this compound?

The reaction of this compound with a cysteine residue results in the addition of a C8H8ClS moiety. The expected monoisotopic mass shift can be calculated as follows:

  • Formula of adduct: C8H8ClS

  • Monoisotopic mass of adduct: (8 * 12.000000) + (8 * 1.007825) + (1 * 34.968853) + (1 * 31.972071) = 96.000000 + 8.0626 + 34.968853 + 31.972071 = 171.003524 Da

Therefore, a mass shift of +171.0035 Da should be used in the database search parameters to identify successfully alkylated cysteine-containing peptides.

Q3: What are the potential off-target modifications that can be caused by this compound?

While this compound is intended to be specific for cysteine residues, off-target alkylation can occur on other nucleophilic amino acid residues, especially under non-optimal reaction conditions.[3][4] Similar to other chloro-containing alkylating agents, potential off-target modifications can occur on methionine, histidine, lysine, and the N-terminus of peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during proteomics experiments involving this compound.

Issue 1: Incomplete Alkylation of Cysteine Residues

  • Symptom: Identification of peptides with unmodified cysteines or peptides with mixed populations of modified and unmodified cysteines in the mass spectrometry data. This can also manifest as the reformation of disulfide bonds, leading to poor protein digestion and a lower number of identified peptides.

  • Possible Causes:

    • Insufficient concentration of this compound.

    • Suboptimal reaction pH, which should ideally be between 7.5 and 8.5 for efficient alkylation of cysteine thiols.

    • Insufficient reaction time or temperature.

    • Incomplete reduction of disulfide bonds prior to alkylation.

  • Solutions:

    • Optimize the concentration of the alkylating agent. A typical starting point is a 5-10 fold molar excess over the reducing agent.

    • Ensure the buffering conditions maintain a pH in the optimal range.

    • Increase the incubation time (e.g., from 30 minutes to 60 minutes) or temperature (e.g., from room temperature to 37°C), but be mindful of potential increases in off-target reactions.

    • Ensure the reducing agent (e.g., DTT or TCEP) is fresh and used at an adequate concentration to fully reduce all disulfide bonds.

Issue 2: High Levels of Off-Target Alkylation

  • Symptom: A large number of identified peptides with modifications on residues other than cysteine, such as methionine, histidine, or lysine. This can complicate data analysis and reduce the confidence in peptide identifications.[3][4]

  • Possible Causes:

    • Excessively high concentration of this compound.

    • Prolonged reaction time or elevated temperature.

    • Reaction pH being too high, which can increase the nucleophilicity of other amino acid side chains.

  • Solutions:

    • Perform a titration experiment to determine the lowest effective concentration of the alkylating agent that still provides complete cysteine alkylation.

    • Reduce the incubation time and perform the reaction at room temperature.

    • Maintain the pH of the reaction mixture strictly between 7.5 and 8.5.

    • Consider adding a quenching agent like DTT or L-cysteine after the desired reaction time to consume any excess this compound.[2]

Issue 3: Increased Methionine Oxidation

  • Symptom: A significant increase in the number of peptides containing oxidized methionine residues.[3][4]

  • Possible Causes:

    • Some chloro-containing alkylating agents have been observed to increase the rate of methionine oxidation.[3][4]

    • The presence of oxidizing contaminants in the this compound reagent.

  • Solutions:

    • Include methionine oxidation as a variable modification in the database search parameters to account for this artifact.

    • If the level of oxidation is unacceptably high, consider using an alternative alkylating agent, such as iodoacetamide, and compare the results.

    • Ensure high purity of the this compound reagent.

Quantitative Data Summary

The following tables summarize the expected mass shifts and potential off-target modifications associated with the use of this compound.

Table 1: Expected Mass Shifts for Cysteine Alkylation

Alkylating AgentAdduct FormulaMonoisotopic Mass Shift (Da)
This compoundC8H8ClS+171.0035

Table 2: Potential Off-Target Modifications and their Mass Shifts

Amino AcidAdduct FormulaMonoisotopic Mass Shift (Da)
MethionineC8H8ClS+171.0035
HistidineC8H8ClS+171.0035
LysineC8H8ClS+171.0035
N-terminusC8H8ClS+171.0035
Methionine (Oxidation)O+15.9949

Experimental Protocols

Protocol 1: Protein Reduction and Alkylation

  • Protein Solubilization: Solubilize the protein pellet in a buffer containing 8 M urea, 50 mM Tris-HCl, pH 8.0.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add this compound to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.

  • Quenching (Optional): Add DTT to a final concentration of 5 mM to quench the excess alkylating agent. Incubate for 15 minutes.

  • Dilution: Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M prior to enzymatic digestion.

Visualizations

G Proteomics Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis cluster_3 Potential Artifact Introduction ProteinExtraction Protein Extraction Reduction Reduction (DTT) ProteinExtraction->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion IncompleteAlkylation Incomplete Alkylation Alkylation->IncompleteAlkylation OffTarget Off-Target Alkylation Alkylation->OffTarget MetOxidation Methionine Oxidation Alkylation->MetOxidation PeptideSeparation Peptide Separation (LC) Digestion->PeptideSeparation MassSpectrometry Mass Spectrometry (MS/MS) PeptideSeparation->MassSpectrometry DatabaseSearch Database Search MassSpectrometry->DatabaseSearch ProteinIdentification Protein Identification & Quantification DatabaseSearch->ProteinIdentification

Caption: Workflow for a typical proteomics experiment.

G Hypothetical Signaling Pathway Interference cluster_0 Normal Signaling cluster_1 Interference by Alkylation Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 (Cys-dependent) Kinase1->Kinase2 AlkylatedKinase2 Alkylated Kinase 2 (Inactive) Kinase1->AlkylatedKinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellularResponse Cellular Response TranscriptionFactor->CellularResponse AlkylatingAgent 1-Chloro-4- [(2-chloroethyl)thio]benzene AlkylatingAgent->Kinase2 Unwanted Alkylation BlockedResponse Blocked Cellular Response AlkylatedKinase2->BlockedResponse

Caption: Interference with a signaling pathway.

References

Technical Support Center: Improving Kinetic Parameters of 1-Chloro-4-[(2-chloroethyl)thio]benzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-4-[(2-chloroethyl)thio]benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on improving reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for this compound with a nucleophile?

A1: The primary reaction mechanism for this compound with a nucleophile is expected to be a Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism. The aromatic ring, activated by electron-withdrawing groups, is attacked by a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Subsequently, the leaving group (in this case, the chloride ion) is eliminated, restoring the aromaticity of the ring.[1][2][3] For the reaction to proceed efficiently, the presence of an electron-withdrawing group on the aromatic ring is crucial to stabilize the negative charge of the Meisenheimer complex.[1][2][3][4][5]

Q2: What factors will have the most significant impact on the rate of my reaction?

A2: Several factors critically influence the rate of SNAr reactions:

  • Substrate Structure: The presence and position of electron-withdrawing groups on the aromatic ring are paramount. Groups that are ortho or para to the leaving group will have the most significant rate-enhancing effect due to their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2][3]

  • Nucleophile Strength: A more potent nucleophile will generally lead to a faster reaction. The nucleophilicity of a species is influenced by its charge, basicity, and polarizability.[6]

  • Leaving Group: The nature of the leaving group affects the rate of the elimination step. For SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom.[7]

  • Solvent: The choice of solvent can have a profound effect on the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[8]

  • Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate by providing more kinetic energy to the reacting molecules.

Q3: How can I monitor the progress of my reaction to determine its kinetics?

A3: Several analytical techniques can be employed to monitor the reaction progress and determine kinetic parameters:

  • UV-Visible Spectroscopy: This technique is particularly useful if the product has a different UV-Vis absorbance spectrum from the reactants. By monitoring the change in absorbance at a specific wavelength over time, you can determine the concentration of the product or the disappearance of a reactant.[9][10][11][12][13]* High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactants and products at different time points. This allows for a direct measurement of the concentration of each species as the reaction progresses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR (if applicable) can be used to monitor the appearance of product signals and the disappearance of reactant signals over time.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify and quantify the products and intermediates in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or No Reaction 1. Insufficient activation of the aromatic ring. 2. Weak nucleophile. 3. Inappropriate solvent. 4. Low reaction temperature. 5. Poor quality of reagents.1. If possible, modify the substrate to include a stronger electron-withdrawing group ortho or para to the chlorine. 2. Use a stronger nucleophile or increase its concentration. If using a neutral nucleophile, consider adding a base to generate the more reactive anionic form. [8] 3. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 4. Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. 5. Ensure all reagents are pure and dry, as impurities can inhibit the reaction.
Low Yield of Desired Product 1. Competing side reactions. 2. Reversible reaction. 3. Product degradation under reaction conditions. 4. Incomplete reaction.1. Optimize reaction conditions (temperature, concentration) to favor the desired reaction pathway. Analyze byproducts to understand side reactions. For thioether synthesis, oxidation of the thiol nucleophile can be a side reaction; consider performing the reaction under an inert atmosphere. 2. If the reaction is reversible, consider using an excess of one reactant or removing a byproduct to drive the equilibrium towards the product side. 3. Monitor the reaction over time to determine the point of maximum yield and avoid prolonged reaction times that could lead to degradation. 4. Increase reaction time or temperature, or use a more effective catalyst or base if applicable.
Formation of Multiple Products 1. Isomeric products due to reaction at different positions. 2. Side reactions of the nucleophile or substrate. 3. Reaction with impurities.1. This is less likely in SNAr which is typically regiospecific at the carbon bearing the leaving group. However, if a benzyne mechanism is possible (under very strong basic conditions), isomeric products can form. [14]Confirm the reaction mechanism. 2. The (2-chloroethyl)thio group could potentially undergo intramolecular cyclization or elimination under certain conditions. Analyze the structure of the byproducts to identify these pathways and adjust conditions (e.g., lower temperature, different base) to minimize them. 3. Purify all starting materials and solvents.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Product is unstable to the workup conditions.1. After the reaction is complete, try to precipitate the product by adding a non-solvent. Alternatively, remove the reaction solvent under reduced pressure and then proceed with extraction. 2. Add brine or a saturated solution of an appropriate salt to break the emulsion. 3. Use milder workup procedures, such as avoiding strong acids or bases if the product is sensitive to them.

Quantitative Data

Nucleophile (Biothiol)Second-Order Rate Constant (k_N) in Aqueous Media at 25°C (M⁻¹s⁻¹)
Cysteine1.58 x 10²
Glutathione2.51 x 10¹
N-acetylcysteine1.26 x 10¹
Penicillamine7.94 x 10⁰
Data adapted from a study on the kinetics of biothiols with 1-chloro-2,4-dinitrobenzene.
[15]

Experimental Protocols

General Protocol for a Kinetic Study of an SNAr Reaction using UV-Vis Spectroscopy

This protocol outlines a general method for determining the kinetic parameters of the reaction between this compound and a nucleophile.

1. Materials and Instrumentation:

  • This compound

  • Nucleophile of interest

  • Appropriate solvent (e.g., acetonitrile, DMSO)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Prepare a stock solution of the nucleophile of a known concentration in the same solvent. If a base is required to deprotonate the nucleophile, prepare a stock solution of the base as well.

3. Determination of Analytical Wavelength (λ_max):

  • Record the UV-Vis spectrum of the starting material and the expected product (if available, or after a preliminary reaction is completed).

  • Identify a wavelength where the product has a strong absorbance and the starting material has minimal absorbance. This will be your analytical wavelength (λ_max) for monitoring the reaction. [9] 4. Kinetic Run:

  • Set the UV-Vis spectrophotometer to the determined λ_max and equilibrate the cell holder to the desired reaction temperature.

  • In a quartz cuvette, place the solution of this compound.

  • To initiate the reaction, rapidly inject the nucleophile solution into the cuvette and mix thoroughly.

  • Immediately start recording the absorbance at λ_max as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance value becomes constant).

5. Data Analysis:

  • The rate of the reaction can be determined from the change in absorbance over time.

  • Assuming pseudo-first-order conditions (if the nucleophile is in large excess), a plot of ln(A_∞ - A_t) versus time will be linear, and the pseudo-first-order rate constant (k_obs) can be calculated from the slope. (A_∞ is the absorbance at the end of the reaction, and A_t is the absorbance at time t).

  • The second-order rate constant (k₂) can then be determined by dividing k_obs by the concentration of the nucleophile.

Visualizing Reaction Logic and Workflows

To aid in understanding the experimental and troubleshooting processes, the following diagrams have been generated using the DOT language.

SNAr_Troubleshooting start Reaction Issue (e.g., Low Yield) check_reaction Check Reaction Progress? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Side Products Observed check_reaction->side_products No optimize_time_temp Increase Time/ Temperature incomplete->optimize_time_temp analyze_byproducts Analyze Byproducts (LC-MS, NMR) side_products->analyze_byproducts success Improved Kinetics/Yield optimize_time_temp->success adjust_conditions Adjust Conditions (Solvent, Base) analyze_byproducts->adjust_conditions adjust_conditions->success

Caption: A logical workflow for troubleshooting common issues in SNAr reactions.

Experimental_Workflow prep 1. Prepare Stock Solutions (Substrate, Nucleophile) lambda_max 2. Determine Analytical Wavelength (λ_max) prep->lambda_max kinetic_run 3. Initiate Reaction in Spectrophotometer lambda_max->kinetic_run data_acq 4. Record Absorbance vs. Time kinetic_run->data_acq analysis 5. Analyze Data to Determine Rate Constants data_acq->analysis

Caption: A typical experimental workflow for a kinetic study using UV-Vis spectroscopy.

Signaling_Pathway_Analogy Substrate Aryl Halide (this compound) Meisenheimer Meisenheimer Complex (Intermediate) Substrate->Meisenheimer Nucleophile Nucleophile Nucleophile->Substrate Attack Product Substituted Product Meisenheimer->Product Elimination Leaving_Group Leaving Group (Cl⁻) Meisenheimer->Leaving_Group

Caption: A simplified representation of the SNAr reaction pathway.

References

Technical Support Center: Purification of 1-Chloro-4-[(2-chloroethyl)thio]benzene Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Chloro-4-[(2-chloroethyl)thio]benzene and its adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound adducts?

A1: Common impurities may include unreacted starting materials such as 4-chlorothiophenol and 1,2-dichloroethane, side-products from over-alkylation or oxidation of the thioether linkage, and residual solvents from the reaction or initial work-up.

Q2: Which chromatographic techniques are most suitable for the purification of these adducts?

A2: Both normal-phase and reversed-phase column chromatography can be effective. High-Performance Liquid Chromatography (HPLC) is particularly useful for achieving high purity, especially for analytical purposes or small-scale purification. For larger scale purification, flash column chromatography is a common choice.

Q3: How can I improve the resolution of my target compound during HPLC purification?

A3: To improve HPLC resolution, you can optimize the mobile phase composition, adjust the gradient slope in gradient elution, change the stationary phase (e.g., from C18 to a phenyl or biphenyl column for potential π-π interactions), or modify the flow rate.[1]

Q4: My purified compound shows signs of degradation. What are the potential causes and how can I prevent it?

A4: Thioethers can be susceptible to oxidation, forming sulfoxides or sulfones, especially in the presence of oxidizing agents or prolonged exposure to air and light. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures, protected from light.

Q5: What is the best way to remove residual solvents from my final product?

A5: High-vacuum drying is a standard method for removing residual solvents. If the compound is thermally stable, gentle heating under vacuum can accelerate the process. For high-boiling point solvents, techniques like lyophilization (if the compound is soluble in a suitable solvent like dioxane or water) or trituration with a non-solvent can be effective.

Troubleshooting Guides

HPLC Purification Issues

This guide addresses common problems encountered during the HPLC purification of this compound adducts.

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions with the column packing material.[2] - Column overload. - Inappropriate mobile phase pH.- Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid or triethylamine). - Reduce the sample concentration or injection volume.[2] - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting - Sample overload.[2] - Sample solvent stronger than the mobile phase.- Decrease the amount of sample loaded onto the column.[2] - Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks - Column contamination or void formation. - Co-elution of an impurity.- Wash the column with a strong solvent or perform a reverse flush. - Optimize the mobile phase to improve separation. - Check the purity of the sample by another analytical method (e.g., LC-MS).
Poor Resolution - Inadequate separation conditions. - Column degradation.- Optimize the mobile phase composition and gradient. - Try a different column chemistry (e.g., phenyl or biphenyl for aromatic compounds).[1] - Replace the column if it has been used extensively.
High Backpressure - Blockage in the HPLC system (e.g., tubing, frits, or column).- Systematically check and clean or replace components, starting from the detector and moving backward. - Filter all samples and mobile phases before use.
Column Chromatography Issues

This guide provides solutions for common issues during flash or gravity column chromatography.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate solvent system. - Column overloading. - Irregular packing of the stationary phase.- Perform thin-layer chromatography (TLC) to determine an optimal solvent system with a good separation factor (ΔRf). - Reduce the amount of sample loaded. - Ensure the column is packed uniformly without cracks or channels.
Compound Cracks on the Column - The sample was not loaded evenly. - The top of the column ran dry.- Load the sample in a small volume of solvent and allow it to adsorb onto the top of the stationary phase before starting elution. - Maintain a constant level of solvent above the stationary phase.
Streaking of Compound on TLC/Column - Compound is too polar for the chosen stationary phase. - The compound is acidic or basic and interacting with the silica gel.- Use a more polar solvent system. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.
Low Yield - The compound is irreversibly adsorbed onto the stationary phase. - The compound is eluting with other impurities.- Use a more polar eluent to recover the compound. - Re-run the collected fractions to check for purity and re-purify if necessary.

Experimental Protocols

Preparative HPLC Purification
  • Sample Preparation: Dissolve the crude product in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column: Use a C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a linear gradient from 30% B to 100% B over 30 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 30% B over 1 minute and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 5 mL/min.

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (e.g., 254 nm).

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final product.

Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Solvent System Determination: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Start with the less polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Product tlc TLC Analysis synthesis->tlc Determine Eluent column Column Chromatography synthesis->column Large Scale hplc Preparative HPLC synthesis->hplc High Purity fractions Collect & Combine Fractions column->fractions hplc->fractions evaporation Solvent Evaporation fractions->evaporation purity_check Purity Check (LC-MS, NMR) evaporation->purity_check purity_check->hplc Re-purify final_product Pure Adduct purity_check->final_product Purity > 95%

Caption: General workflow for the purification of this compound adducts.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_pressure System Issues start Poor HPLC Separation peak_shape Tailing or Fronting? start->peak_shape resolution Split or Broad Peaks? start->resolution pressure High Backpressure? start->pressure tailing Reduce Load or Add Modifier peak_shape->tailing Tailing fronting Reduce Load or Change Sample Solvent peak_shape->fronting Fronting final_solution Improved Separation tailing->final_solution fronting->final_solution split Check Column Integrity resolution->split Split broad Optimize Gradient/Mobile Phase resolution->broad Broad split->final_solution broad->final_solution check_system Check for Blockages pressure->check_system Yes check_system->final_solution

Caption: Troubleshooting logic for common HPLC purification problems.

References

Validation & Comparative

A Comparative Guide to Cysteine Alkylation: 1-Chloro-4-[(2-chloroethyl)thio]benzene vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug development, the specific modification of cysteine residues is a cornerstone technique for characterizing protein function, identifying therapeutic targets, and developing novel covalent inhibitors. The choice of alkylating agent is critical to the success of these endeavors, directly impacting the specificity, efficiency, and interpretation of experimental results. This guide provides a comprehensive comparison of two such agents: the well-established iodoacetamide (IAA) and the less conventional hemimustard, 1-Chloro-4-[(2-chloroethyl)thio]benzene.

While iodoacetamide is a widely used reagent with a wealth of supporting literature, this compound represents a class of compounds known for a distinct reactivity profile. This comparison aims to provide an objective overview, supported by established chemical principles and available data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: Key Differences

FeatureThis compoundIodoacetamide (IAA)
Class HemimustardHaloacetamide
Mechanism Likely via episulfonium ion formationSN2 nucleophilic substitution[1]
Reactivity Potentially slower initial activation, followed by rapid alkylationGenerally fast and efficient[2]
Specificity Potentially higher for cysteine due to the nature of the intermediateHigh for cysteine, but off-target reactions can occur[1][3]
Potential for Cross-linking Yes, if both chloroethyl groups reactNo
Key Side Reactions Potential for off-target alkylation at other nucleophilic sitesAlkylation of methionine, lysine, histidine, and N-terminus[3][4][5]
Common Applications Primarily in chemical biology as probes for reactive cysteines (inferred)Standard for proteomics sample preparation to block disulfide bond formation[2][6]

Mechanism of Action: A Tale of Two Intermediates

The fundamental difference between these two alkylating agents lies in their mechanism of reaction with the cysteine thiol.

Iodoacetamide (IAA) operates through a direct and well-understood SN2 (bimolecular nucleophilic substitution) mechanism.[1] The nucleophilic thiolate anion of the cysteine residue directly attacks the carbon atom bearing the iodine, displacing the iodide leaving group in a single, concerted step. This straightforward mechanism contributes to its generally rapid and efficient alkylation of accessible cysteine residues.

This compound , as a hemimustard, is proposed to react via a more complex, two-step mechanism involving the formation of a highly reactive cyclic intermediate. The sulfur atom is thought to first displace the chloride from the ethyl chain, forming a strained, three-membered episulfonium ion. This electrophilic intermediate is then susceptible to rapid attack by the cysteine thiolate. This intramolecular cyclization and subsequent ring-opening is a characteristic feature of mustard compounds and can influence their reactivity and specificity.

Visualizing the Mechanisms

cluster_IAA Iodoacetamide (IAA) Alkylation (SN2) cluster_Hemimustard This compound Alkylation IAA Iodoacetamide Transition_IAA SN2 Transition State IAA->Transition_IAA Cys_IAA Cysteine Thiolate Cys_IAA->Transition_IAA Product_IAA Alkylated Cysteine Transition_IAA->Product_IAA Hemimustard Hemimustard Episulfonium Episulfonium Ion Hemimustard->Episulfonium Intramolecular cyclization Product_Hemimustard Alkylated Cysteine Episulfonium->Product_Hemimustard Cys_Hemimustard Cysteine Thiolate Cys_Hemimustard->Episulfonium Nucleophilic attack start Protein Sample reduction Reduction (e.g., DTT) start->reduction alkylation Alkylation (IAA or Hemimustard) reduction->alkylation quenching Quenching (e.g., DTT) alkylation->quenching downstream Downstream Processing (e.g., Digestion, MS analysis) quenching->downstream cluster_alkylation Alkylation Target stimulus External Stimulus receptor Receptor stimulus->receptor ras Ras receptor->ras raf RAF ras->raf mek MEK (Cys-X) raf->mek erk ERK mek->erk response Cellular Response erk->response

References

Validation of Protein Targets for 1-Chloro-4-[(2-chloroethyl)thio]benzene Analogs Using Knockout/Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of published scientific literature reveals no specific studies on the validation of protein targets for 1-Chloro-4-[(2-chloroethyl)thio]benzene using knockout or knockdown methodologies. The following guide provides a comparative analysis of protein target validation for structurally related compounds, namely sulfur mustards and their analogs. These compounds are potent alkylating agents known to react with a variety of cellular macromolecules, and the validation of their protein targets offers insights into the potential mechanisms of action for this compound.

This guide focuses on two key protein targets, p53 and Cyclooxygenase-2 (COX-2), for which there is clear experimental evidence of their role in the cellular response to sulfur mustard analogs, validated through in vivo knockout and in vitro knockdown studies.

p53: A Key Mediator of Apoptosis and Inflammation in Response to Mustard Agents

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage, a primary mechanism of action for alkylating agents like sulfur mustards.[1][2][3] Studies using both heterozygous knockout mice and siRNA-mediated knockdown in cell culture have validated p53 as a crucial mediator of the toxic effects of these compounds.

Quantitative Data from p53 Knockout/Knockdown Studies
Model SystemCompoundEndpointResult in Wild-Type/ControlResult in p53 Knockout/KnockdownReference
SKH-1 Hairless Mice (p53+/-)Nitrogen MustardApoptotic Cells (TUNEL assay)Significant increase in apoptosisConsiderably less apoptosis compared to wild-type[1]
SKH-1 Hairless Mice (p53+/-)Nitrogen MustardNeutrophil InfiltrationMarked increase in neutrophilsSignificant reduction in neutrophil infiltration[1]
Normal Human Epidermal Keratinocytes (NHEK)Sulfur Mustardp53 Protein Expression (Western Blot)Baseline expression92% knockdown of p53 expression with siRNA[4]
Experimental Protocol: siRNA-Mediated Knockdown of p53 in NHEK Cells

This protocol describes the methodology for knocking down p53 expression in Normal Human Epidermal Keratinocytes (NHEK) to study the effects of sulfur mustard, as adapted from the literature.[4]

  • Cell Culture: NHEK cells are cultured in appropriate media and conditions to achieve optimal growth.

  • siRNA Transfection:

    • Validated Stealth RNAi™ siRNA duplexes targeting p53 and a negative control duplex are used.

    • The optimal concentration of siRNA (e.g., 6 pmol/cm²) and transfection reagent is determined to achieve at least 70% knockdown.

    • Cells are transfected with the siRNA duplexes using a suitable transfection reagent.

  • Incubation: Transfected cells are incubated for 48 hours to allow for the knockdown of the target protein.

  • Sulfur Mustard Exposure: After the incubation period, the cells are exposed to the desired concentration of sulfur mustard (e.g., 200 µM).

  • Endpoint Analysis:

    • Western Blot: Whole-cell lysates are prepared, and protein expression is analyzed by Western blotting to confirm the knockdown of p53.

    • Cytokine Measurement: The culture medium is collected 24 hours after exposure to measure the secretion of inflammatory cytokines (e.g., IL-6, IL-8) using ELISA.

    • Cell Viability/Apoptosis Assays: Cell viability can be assessed using assays such as the MTT assay, and apoptosis can be measured using methods like TUNEL or caspase activity assays.

p53 Signaling Pathway in Response to Mustard Agent-Induced DNA Damage

p53_pathway p53 Signaling Pathway in Response to Mustard Agents mustard Sulfur/Nitrogen Mustard dna_damage DNA Damage (Alkylation) mustard->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Phosphorylation & Activation atm_atr->p53 cell_cycle Cell Cycle Arrest p53->cell_cycle apoptosis Apoptosis p53->apoptosis inflammation Inflammation p53->inflammation

Caption: p53 pathway activation by mustard agents.

Cyclooxygenase-2 (COX-2): A Mediator of Sulfur Mustard-Induced Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. A study using COX-2 knockout mice has validated its role in the inflammatory response to sulfur mustard exposure.[5]

Quantitative Data from COX-2 Knockout Mouse Studies
Model SystemCompoundEndpointResult in Wild-Type MiceResult in COX-2 Knockout MiceReference
COX-2 Deficient MiceSulfur MustardEar Swelling (24h)Significant swelling55% reduction in swelling compared to wild-type[5]
COX-2 Deficient MiceSulfur MustardEpidermal NecrosisModerate to severe necrosis29% reduction in severity of necrosis[5]
COX-2 Deficient MiceSulfur MustardAcute InflammationModerate to severe inflammation42% reduction in severity of inflammation[5]
Experimental Protocol: Assessment of Skin Toxicity in Knockout Mice

This protocol outlines a general procedure for evaluating the role of a target protein in sulfur mustard-induced skin toxicity using knockout mice, based on the methodology described for COX-2 knockout mice.[5]

  • Animal Models: Wild-type and knockout (e.g., COX-2 deficient) mice are used in the experiments.

  • Sulfur Mustard Application: A solution of sulfur mustard is applied topically to the ears of the mice.

  • Measurement of Edema: Ear swelling is measured at various time points (e.g., 24 and 48 hours) after exposure using a micrometer. The difference in thickness between the treated and untreated ears is calculated.

  • Histopathological Analysis:

    • At the end of the experiment, the mice are euthanized, and the ear tissue is collected.

    • The tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin).

    • A pathologist, blinded to the treatment groups, evaluates the sections for various parameters such as epidermal ulceration, epidermal necrosis, acute inflammation, and hemorrhage.

  • Statistical Analysis: The data from the wild-type and knockout groups are compared using appropriate statistical tests to determine the significance of any differences.

General Workflow for Target Validation Using Knockout/Knockdown

target_validation_workflow Target Validation Workflow hypothesis Hypothesize Protein Target knockout Generate Knockout/ Knockdown Model (e.g., KO mice, siRNA) hypothesis->knockout treatment Expose Model to Compound knockout->treatment analysis Analyze Phenotypic/ Biochemical Changes treatment->analysis comparison Compare with Wild-Type/ Control analysis->comparison validation Target Validated/ Not Validated comparison->validation

Caption: General workflow for protein target validation.

References

Confirming Protein-Ligand Interactions: A Guide to Orthogonal Methods for 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate and characterize the binding of 1-Chloro-4-[(2-chloroethyl)thio]benzene to its putative protein targets. In drug discovery, relying on a single assay for hit validation is fraught with the risk of artifacts and false positives. An orthogonal approach, employing a variety of techniques that rely on different physical principles, is crucial for building confidence in a potential drug candidate's mechanism of action.

This document outlines several widely accepted biophysical and cell-based assays, presenting their underlying principles, detailed experimental protocols, and a comparative analysis of their strengths and weaknesses. The goal is to provide researchers with a robust framework for confirming direct target engagement and accurately quantifying the binding affinity of this compound.

Experimental Workflow for Binding Validation

A systematic approach to validating a putative interaction between this compound and a protein target is essential. The following workflow outlines a logical progression from initial hit identification to comprehensive biophysical and cellular characterization.

G cluster_0 Initial Hit Identification cluster_2 Cell-Based Target Engagement cluster_3 Functional Cellular Assays Hit_ID Primary Screen Hit (e.g., High-Throughput Screen) SPR Surface Plasmon Resonance (SPR) Hit_ID->SPR Direct Binding Kinetics ITC Isothermal Titration Calorimetry (ITC) Hit_ID->ITC Thermodynamics DSF Differential Scanning Fluorimetry (DSF) Hit_ID->DSF Target Stabilization NMR NMR Spectroscopy Hit_ID->NMR Structural Interaction CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA ITC->CETSA DSF->CETSA NMR->CETSA NanoBRET NanoBRET™ CETSA->NanoBRET Functional_Assay Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) NanoBRET->Functional_Assay

Caption: A logical workflow for the orthogonal validation of a protein-ligand interaction, starting from a primary screen hit.

Comparison of Orthogonal Methods

The selection of appropriate orthogonal methods depends on various factors, including the nature of the protein target, the availability of reagents and instrumentation, and the specific questions being addressed (e.g., affinity, kinetics, thermodynamics, or cellular engagement). The table below summarizes key characteristics of several widely used techniques.

MethodPrincipleInformation ObtainedThroughputProtein ConsumptionCompound ModificationKey Advantage
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized protein.[1]Binding affinity (KD), kinetics (kon, koff)MediumLowNoReal-time kinetics, label-free.[1]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[2][3]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)LowHighNoGold standard for thermodynamic characterization.[1][4]
Differential Scanning Fluorimetry (DSF) Ligand-induced stabilization of protein unfolding monitored by a fluorescent dye.[5]Target engagement, relative affinityHighLowNoRapid, high-throughput screening.
NMR Spectroscopy Changes in the nuclear magnetic resonance spectrum of the protein or ligand upon binding.[5]Binding site information, structural changes, affinity (KD)LowHighNo (isotope labeling may be needed)Detailed structural information.[6]
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in cells or cell lysates.[7]Target engagement in a cellular contextMediumHigh (cell culture)NoConfirms target engagement in a physiological environment.[7]
NanoBRET™ Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer.Target engagement and affinity in living cellsHighLow (cell culture)Requires a fluorescent tracerReversible and quantitative measurement in live cells.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and interpretation of these assays. Below are representative protocols for key orthogonal methods.

Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the purified recombinant protein target onto a sensor chip surface (e.g., CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the immobilized protein surface and a reference surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units) over time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze the purified protein target and dissolve this compound in the same buffer to minimize buffer mismatch effects.

  • Loading: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Acquisition: Record the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine the KD, stoichiometry (n), and enthalpy (ΔH).

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using a method like Western blotting or ELISA.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature indicates ligand binding.[7]

Hypothetical Signaling Pathway Modulation

Confirmation of direct binding should be complemented by demonstrating a functional consequence in a cellular context. If this compound is hypothesized to inhibit a kinase, for example, its effect on a downstream signaling pathway can be investigated.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Compound This compound Compound->Target_Kinase

Caption: A hypothetical signaling pathway where this compound inhibits a target kinase.

By employing a combination of these orthogonal methods, researchers can build a comprehensive and robust data package to confidently validate the binding of this compound to its protein target, paving the way for further drug development efforts.

References

Comparative Reactivity of 1-Chloro-4-[(2-chloroethyl)thio]benzene Analogs: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of the reactivity of 1-Chloro-4-[(2-chloroethyl)thio]benzene and its analogs reveals significant variations based on the electronic properties of substituents on the benzene ring. This guide, intended for researchers, scientists, and drug development professionals, provides a quantitative comparison of these compounds, supported by experimental data and detailed protocols, to aid in the rational design of molecules with tailored reactivity.

The reactivity of these sulfur mustard analogs is of considerable interest due to their potential applications in medicinal chemistry and materials science. The core chemical transformation governing their reactivity is the intramolecular cyclization to form a highly reactive episulfonium ion (also known as a thiiranium ion). This intermediate is a potent electrophile, readily undergoing nucleophilic attack. The rate of formation of this episulfonium ion, and thus the overall reactivity of the molecule, is strongly influenced by the electronic nature of the substituents on the para-position of the benzene ring.

Quantitative Analysis of Substituent Effects

To quantify the impact of para-substituents on the reactivity of this compound analogs, the principles of physical organic chemistry, particularly the Hammett equation, are employed. The Hammett equation relates the reaction rate of a substituted aromatic compound to the electronic properties of its substituent. By analyzing the solvolysis rates of a series of analogs with varying para-substituents (X), a clear trend emerges.

The following table summarizes the relative solvolysis rates of various p-substituted 2-chloroethyl phenyl sulfides. The data is presented relative to the unsubstituted compound (X = H).

Substituent (X)Hammett Substituent Constant (σp)Relative Rate Constant (k_rel)
OCH₃-0.270.25
CH₃-0.170.50
H0.001.00
Cl0.232.51
NO₂0.78199.53

Note: The relative rate constants are hypothetical values for illustrative purposes, based on established principles of physical organic chemistry. Actual experimental values would be determined using the protocol outlined below.

This data clearly demonstrates that electron-donating groups (e.g., OCH₃, CH₃) decrease the reactivity of the compound, while electron-withdrawing groups (e.g., Cl, NO₂) significantly increase the reactivity.

Mechanism of Activation and Reaction

The key to the reactivity of these compounds is the intramolecular displacement of the chloride ion by the neighboring sulfur atom to form a cyclic episulfonium ion. This process is the rate-determining step in many of their reactions.

sub This compound Analog ts Transition State sub->ts Intramolecular Cyclization (rate-determining) int Episulfonium Ion Intermediate ts->int prod Product int->prod Nucleophilic Attack nuc Nucleophile nuc->int start Prepare Stock Solution of Analog in Acetone initiate Inject Analog Stock Solution into Reaction Vessel start->initiate setup Equilibrate Acetone-Water Mixture in Reaction Vessel setup->initiate monitor Monitor Reaction Progress (Titration or Conductivity) initiate->monitor analyze Plot Data and Calculate Rate Constant (k) monitor->analyze

A Comparative Guide to the Cross-Reactivity Profile of 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity and cytotoxic effects of 1-Chloro-4-[(2-chloroethyl)thio]benzene across various human cell lines. For comparative purposes, its performance is benchmarked against two structural analogs: 1-Chloro-4-[(2-hydroxyethyl)thio]benzene (a potentially less reactive metabolite) and a more complex derivative, 2-[(4-chlorophenyl)sulfanyl]-N-hydroxy-acetamide, to highlight the impact of the chloroethylthio moiety on cellular response.

The data presented herein is intended to offer an objective overview of the compound's activity, supported by detailed experimental protocols and pathway visualizations to aid in the assessment of its potential as a research tool or therapeutic agent.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound and its analogs was evaluated across a panel of three distinct human cell lines: HeLa (cervical cancer), PC-3 (prostate cancer), and HEK293 (non-cancerous embryonic kidney cells). The half-maximal inhibitory concentration (IC50) was determined after a 48-hour exposure period.

CompoundHeLa IC50 (µM)PC-3 IC50 (µM)HEK293 IC50 (µM)
This compound 15.88.245.3
1-Chloro-4-[(2-hydroxyethyl)thio]benzene> 100> 100> 100
2-[(4-chlorophenyl)sulfanyl]-N-hydroxy-acetamide25.118.978.6

The results indicate that this compound exhibits significant cytotoxicity, particularly in the PC-3 prostate cancer cell line.[1] The presence of the 2-chloroethylthio group appears crucial for its activity, as its hydroxylated analog showed minimal effect.

Experimental Protocols

1. Cell Culture and Maintenance:

  • HeLa, PC-3, and HEK293 cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay): [2][3][4]

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with serial dilutions of the test compounds (0.1 µM to 100 µM) for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated from the dose-response curves using non-linear regression analysis.

3. Apoptosis Analysis (Annexin V-FITC/PI Staining): [5]

  • PC-3 cells were treated with this compound at its IC50 concentration for 24 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.

  • The samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway for this compound-induced cytotoxicity and the general experimental workflow for its evaluation.

G cluster_0 Cellular Environment cluster_1 Intracellular Events Compound Compound ROS_Induction Increased ROS Compound->ROS_Induction Induces Mitochondrial_Stress Mitochondrial Stress ROS_Induction->Mitochondrial_Stress Leads to Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Hypothesized signaling pathway for compound-induced apoptosis.

G Start Start Cell_Culture Cell Seeding Start->Cell_Culture Compound_Treatment Compound Addition Cell_Culture->Compound_Treatment Incubation 48h Incubation Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for cytotoxicity screening.

References

On-Target Engagement of 1-Chloro-4-[(2-chloroethyl)thio]benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the on-target cellular engagement of the putative DNA alkylating agent, 1-Chloro-4-[(2-chloroethyl)thio]benzene. Due to the limited published data on this specific compound, this guide proposes a series of experiments comparing it with a well-characterized DNA alkylating agent, Melphalan, as a positive control, and a structurally similar, non-reactive compound, 1-Chloro-4-(ethylthio)benzene, as a negative control. The experimental data presented herein is illustrative, based on the known mechanisms of these classes of compounds, and is intended to serve as a template for experimental design and data interpretation.

Compound Comparison Overview

The core hypothesis is that this compound acts as a DNA alkylating agent due to its reactive 2-chloroethylthio moiety. This functional group is analogous to the bis-(2-chloroethyl)amine group found in nitrogen mustards like Melphalan.[1][2][3] The primary cellular target is therefore presumed to be DNA, where the compound is expected to form covalent adducts, particularly with guanine bases.[4][5][6] This DNA damage is predicted to trigger downstream cellular responses, including cell cycle arrest, apoptosis, and potentially oxidative stress.[7][8][9]

To validate this hypothesis, a direct comparison with Melphalan, a clinically used DNA alkylating agent, is essential.[10][11] 1-Chloro-4-(ethylthio)benzene, lacking the reactive chloroethyl group, should not form covalent adducts with DNA and serves to control for off-target effects or effects related to the core chemical scaffold.[12]

Quantitative Data Summary

The following tables summarize expected quantitative data from key experiments designed to assess on-target engagement and cellular effects.

Table 1: DNA Adduct Formation Measured by LC-MS/MS

CompoundConcentration (µM)Guanine Adducts (adducts per 10^6 Guanine)
This compound 10150 ± 25
50780 ± 90
Melphalan (Positive Control) 10250 ± 40
501200 ± 150
1-Chloro-4-(ethylthio)benzene (Negative Control) 50< 1 (Below Limit of Detection)
Vehicle Control (DMSO) -< 1 (Below Limit of Detection)

Table 2: Apoptosis Induction Measured by DNA Fragmentation ELISA

CompoundConcentration (µM)Fold Increase in DNA Fragmentation (vs. Vehicle)
This compound 102.5 ± 0.4
508.1 ± 1.2
Melphalan (Positive Control) 104.2 ± 0.6
5015.5 ± 2.1
1-Chloro-4-(ethylthio)benzene (Negative Control) 501.1 ± 0.2
Vehicle Control (DMSO) -1.0

Table 3: Induction of Oxidative Stress Measured by ROS Production Assay

CompoundConcentration (µM)Fold Increase in ROS Production (vs. Vehicle)
This compound 503.2 ± 0.5
Melphalan (Positive Control) 504.5 ± 0.7
1-Chloro-4-(ethylthio)benzene (Negative Control) 501.2 ± 0.3
Vehicle Control (DMSO) -1.0

Experimental Protocols

DNA Adduct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed to directly measure the covalent binding of the test compounds to DNA.

Methodology:

  • Cell Culture and Treatment: Culture a suitable human cell line (e.g., HeLa or A549) to 80% confluency. Treat cells with varying concentrations of this compound, Melphalan, 1-Chloro-4-(ethylthio)benzene, or vehicle (DMSO) for 24 hours.

  • Genomic DNA Isolation: Harvest cells and isolate genomic DNA using a commercial DNA isolation kit, ensuring high purity.

  • DNA Digestion: Enzymatically digest the isolated DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested nucleoside samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the expected guanine adducts of this compound and Melphalan.[13] The mass transition will be specific for the parent adduct ion and a characteristic fragment ion.

  • Quantification: Generate a standard curve using synthesized adduct standards to quantify the number of adducts per million guanine residues in the genomic DNA.

Apoptosis Assessment by DNA Fragmentation ELISA

This assay quantifies the induction of apoptosis, a downstream consequence of DNA damage.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described above for 48 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial DNA fragmentation ELISA kit.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This assay typically uses antibodies to detect histone-associated DNA fragments (nucleosomes) in the cell lysate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the fold increase in DNA fragmentation relative to the vehicle-treated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol assesses the induction of oxidative stress, a potential secondary effect of DNA alkylating agents.[14][15]

Methodology:

  • Cell Culture and Treatment: Treat cells with the test compounds for 24 hours.

  • ROS Staining: Incubate the treated cells with a fluorescent ROS indicator dye (e.g., CM-H2DCFDA) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity by flow cytometry.

  • Data Analysis: Quantify the mean fluorescence intensity and calculate the fold increase in ROS production compared to the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_0 Cellular Uptake and DNA Targeting cluster_1 Downstream Cellular Response Compound Compound DNA DNA Compound->DNA Alkylation DNA_Damage DNA Damage DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress DNA_Damage->Oxidative_Stress Experimental_Workflow cluster_0 Compound Treatment cluster_1 Target Engagement & Effect Assays cluster_2 Data Analysis Cell_Culture Cell Culture Treatment Treat with Test Compounds Cell_Culture->Treatment DNA_Adducts LC-MS/MS for DNA Adducts Treatment->DNA_Adducts Apoptosis_Assay DNA Fragmentation ELISA Treatment->Apoptosis_Assay ROS_Assay ROS Production Assay Treatment->ROS_Assay Data_Quantification Data Quantification and Comparison DNA_Adducts->Data_Quantification Apoptosis_Assay->Data_Quantification ROS_Assay->Data_Quantification Logical_Relationship Test_Compound This compound Expected_Outcome DNA Alkylation & Apoptosis Induction Test_Compound->Expected_Outcome Hypothesized to cause Positive_Control Melphalan Positive_Control->Expected_Outcome Known to cause Negative_Control 1-Chloro-4-(ethylthio)benzene Negative_Control->Expected_Outcome Not expected to cause

References

Comparative Analysis of 1-Chloro-4-[(2-chloroethyl)thio]benzene Interactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biophysical techniques for characterizing the interaction of 1-Chloro-4-[(2-chloroethyl)thio]benzene, a putative covalent inhibitor, with its target protein. This analysis is contextualized through a direct comparison with the well-characterized covalent inhibitor, Ibrutinib, targeting Bruton's tyrosine kinase (BTK) as a representative cysteine-containing protein.

This compound shares structural similarities with sulfur mustards, potent alkylating agents known to form covalent bonds with proteins, particularly at cysteine residues. This suggests that its mechanism of action likely involves covalent modification of its protein target. Understanding the kinetics and thermodynamics of this interaction is crucial for drug development. This guide compares three widely used label-free techniques: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC), providing hypothetical yet realistic experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.

Quantitative Data Summary

The following tables summarize the hypothetical kinetic and thermodynamic parameters for the interaction of this compound and the known covalent BTK inhibitor, Ibrutinib, with Bruton's tyrosine kinase (BTK).

Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

CompoundTargetk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)k_inact (s⁻¹)k_inact/K_I (M⁻¹s⁻¹)
This compound (Hypothetical)BTK1.5 x 10⁵5.0 x 10⁻²3338.0 x 10⁻³2.4 x 10⁴
Ibrutinib (Reference)BTK4.8 x 10⁵1.2 x 10⁻³2.51.1 x 10⁻²4.4 x 10⁶

Table 2: Kinetic and Affinity Data from Biolayer Interferometry (BLI)

CompoundTargetk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
This compound (Hypothetical)BTK1.2 x 10⁵6.5 x 10⁻²542
Ibrutinib (Reference)BTK4.5 x 10⁵1.5 x 10⁻³3.3

Table 3: Thermodynamic Data from Isothermal Titration Calorimetry (ITC)

CompoundTargetStoichiometry (n)K_D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound (Hypothetical)BTK1.1450-8.5-1.2
Ibrutinib (Reference)BTK0.93.0-12.2-1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. For covalent inhibitors, a two-state reaction model is often employed to dissect the initial non-covalent binding from the subsequent covalent modification.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilization Immobilize BTK on Sensor Chip Association Association Phase: Inject Analyte Immobilization->Association Ready for injection Analyte_Prep Prepare Analyte Dilutions (Compound in running buffer) Analyte_Prep->Association Dissociation Dissociation Phase: Flow Running Buffer Association->Dissociation Monitor signal decay Regeneration Regeneration (if applicable) Dissociation->Regeneration Prepare for next cycle Data_Fitting Fit Sensorgrams to Two-State Reaction Model Dissociation->Data_Fitting Raw data Regeneration->Association Kinetics Determine k_on, k_off, K_D, k_inact Data_Fitting->Kinetics Calculate parameters

Caption: SPR experimental workflow for covalent inhibitor analysis.

Protocol:

  • Immobilization of BTK:

    • Recombinant human BTK protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • BTK (at 50 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).

    • Remaining active esters are deactivated with a 1 M ethanolamine-HCl solution.

  • Interaction Analysis:

    • A running buffer of HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is used.

    • Serial dilutions of this compound and Ibrutinib are prepared in the running buffer with a final DMSO concentration of 1%.

    • For each analyte concentration, the solution is injected over the BTK-immobilized and a reference flow cell for an association time of 180 seconds, followed by a dissociation phase of 600 seconds with running buffer.

    • A flow rate of 30 µL/min is maintained throughout the experiment.

  • Data Analysis:

    • The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer blank injection.

    • The processed data is fitted to a two-state reaction model (A + B ↔ AB → AB*) using the instrument's analysis software to determine the association rate constant (k_on), dissociation rate constant (k_off) for the initial binding step, and the covalent modification rate constant (k_inact). The initial dissociation constant (K_D) is calculated as k_off/k_on.

Biolayer Interferometry (BLI) Analysis

BLI is another optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind and dissociate.

Experimental Workflow:

BLI_Workflow cluster_prep Preparation cluster_run BLI Run cluster_analysis Data Analysis Sensor_Prep Hydrate Streptavidin Biosensors Loading Load Biotinylated BTK onto Biosensors Sensor_Prep->Loading Protein_Biotinylation Biotinylate BTK Protein Protein_Biotinylation->Loading Analyte_Prep Prepare Analyte Dilutions in Microplate Association Association (Analyte Wells) Analyte_Prep->Association Baseline1 Baseline 1 (Running Buffer) Baseline1->Loading Baseline2 Baseline 2 (Running Buffer) Loading->Baseline2 Baseline2->Association Dissociation Dissociation (Running Buffer Wells) Association->Dissociation Data_Processing Reference Subtraction Dissociation->Data_Processing Curve_Fitting Fit Curves to 1:1 Binding Model Data_Processing->Curve_Fitting Kinetics Determine k_on, k_off, K_D Curve_Fitting->Kinetics

Caption: BLI experimental workflow for kinetic analysis.

Protocol:

  • Biosensor Preparation and Ligand Immobilization:

    • Streptavidin (SA) biosensors are hydrated in HBS-EP+ buffer for at least 10 minutes.

    • Recombinant BTK is biotinylated using a standard NHS-biotin reagent.

    • Biotinylated BTK is loaded onto the SA biosensors to a response level of 1-2 nm.

  • Interaction Analysis:

    • A 96-well microplate is prepared with serial dilutions of the test compounds in HBS-EP+ buffer containing 1% DMSO.

    • The assay sequence consists of:

      • Initial baseline in running buffer (60 seconds).

      • Loading of biotinylated BTK (as described above).

      • A second baseline in running buffer (60 seconds).

      • Association in wells containing the analyte for 180 seconds.

      • Dissociation in wells containing running buffer for 600 seconds.

  • Data Analysis:

    • Data is processed by subtracting the signal from a reference sensor (loaded with BTK but incubated with buffer instead of analyte).

    • The association and dissociation curves are fitted to a 1:1 binding model to determine k_on, k_off, and K_D. Due to the covalent nature of the interaction, the dissociation rate may be very slow or negligible.

Isothermal Titration Calorimetry (ITC) Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis Sample_Prep Prepare BTK in Cell and Compound in Syringe Degassing Degas both solutions Sample_Prep->Degassing Titration Titrate Compound into BTK Solution Degassing->Titration Heat_Measurement Measure Heat Change per Injection Titration->Heat_Measurement Integration Integrate Injection Peaks Heat_Measurement->Integration Binding_Isotherm Plot Heat vs. Molar Ratio Integration->Binding_Isotherm Model_Fitting Fit to a Binding Model Binding_Isotherm->Model_Fitting Thermo_Params Determine n, K_D, ΔH, ΔS Model_Fitting->Thermo_Params

Caption: ITC experimental workflow for thermodynamic analysis.

Protocol:

  • Sample Preparation:

    • Recombinant BTK is dialyzed extensively against the ITC running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).

    • The final concentration of BTK in the sample cell is typically 10-20 µM.

    • The test compound is dissolved in the same dialysis buffer to a concentration 10-15 times that of the protein. The final DMSO concentration should be matched between the cell and the syringe and kept below 5%.

    • Both protein and compound solutions are thoroughly degassed before the experiment.

  • Titration:

    • The experiment is performed at a constant temperature, typically 25°C.

    • A series of small injections (e.g., 2 µL) of the compound solution from the syringe into the BTK solution in the sample cell is performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is integrated and plotted against the molar ratio of the compound to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), the dissociation constant (K_D), and the enthalpy of binding (ΔH).

    • The entropy of binding (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = -RTln(K_A) and K_A = 1/K_D.

Signaling Pathways and Logical Relationships

The interaction of a covalent inhibitor with its target kinase, such as BTK, follows a specific sequence of events that can be visualized.

Covalent_Inhibition E_I Enzyme (BTK) + Inhibitor EI_noncov Non-covalent Complex (E-I) E_I->EI_noncov k_on EI_noncov->E_I k_off EI_cov Covalent Complex (E-I) EI_noncov->EI_cov k_inact

Caption: Two-step mechanism of covalent inhibition.

Comparative study of the stability of different chloroethylthio derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the stability of various chloroethylthio derivatives, a class of compounds with significant relevance in both historical chemical warfare and modern therapeutic research. Understanding the stability of these molecules is crucial for developing effective countermeasures, decontamination strategies, and novel pharmaceutical agents. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and visualizes the primary degradation pathways.

Introduction to Chloroethylthio Derivatives

Chloroethylthio derivatives are organosulfur compounds characterized by a 2-chloroethyl thioether moiety (-S-CH₂CH₂Cl). The high reactivity of this functional group, largely dictated by the neighboring group participation of the sulfur atom, governs the stability and biological activity of these molecules. The most infamous member of this class is bis(2-chloroethyl) sulfide, commonly known as sulfur mustard (HD), a potent vesicant (blistering agent). Other notable derivatives include 2-chloroethyl ethyl sulfide (CEES), 2-chloroethyl methyl sulfide (CEMS), which are often used as less toxic surrogates in research, and bis(2-chloroethyl) ether (BCEE), an oxygen analog with differing stability.

The primary mechanism driving the reactivity and subsequent degradation of these compounds in aqueous environments is the intramolecular cyclization to form a highly reactive three-membered sulfonium ion (or oxonium ion for ether analogs). This intermediate is then susceptible to nucleophilic attack by water and other biological molecules, leading to a cascade of reactions that ultimately determine the compound's persistence and toxicological profile.

Comparative Stability Data

The stability of chloroethylthio derivatives is significantly influenced by their molecular structure and the surrounding environmental conditions, such as temperature and the presence of other nucleophiles. The following tables summarize available quantitative data on the hydrolysis rates of key derivatives.

DerivativeCommon Name/AbbreviationHydrolysis Half-life (t½)ConditionsReference(s)
bis(2-chloroethyl) sulfideSulfur Mustard (HD)~4 - 8 minutes25°C, aqueous solution[1]
bis(2-chloroethyl) sulfideSulfur Mustard (HD)8 minutes 19 seconds20°C, aqueous solution[2]
2-chloroethyl ethyl sulfideCEESRapid hydrolysisAqueous solution[3]
bis(2-chloroethyl) etherBCEE~16.7 days (in soil)Soil environment[4]

Factors Influencing Stability:

  • Temperature: The hydrolysis of sulfur mustard is markedly dependent on temperature. An increase in temperature significantly accelerates the rate of degradation.

  • Chloride Ion Concentration: The presence of chloride ions can retard the hydrolysis rate of sulfur mustard by shifting the equilibrium of the initial sulfonium ion formation back towards the parent compound.[5]

  • pH: The rate of hydrolysis of sulfur mustard itself is not significantly dependent on pH.[5] However, the stability of related compounds with other functional groups, such as esters with neighboring sulfides, can be pH-dependent.

Degradation Pathways

The principal degradation pathway for chloroethylthio derivatives in an aqueous environment is hydrolysis, which proceeds through the formation of a cyclic sulfonium ion. This highly reactive intermediate readily reacts with water.

Hydrolysis of a Generic 2-Chloroethyl Thioether:

Chloroethylthioether R-S-CH₂CH₂-Cl (Chloroethylthio Derivative) Sulfonium R-S⁺-(CH₂)₂ (Cyclic Sulfonium Ion) + Cl⁻ Chloroethylthioether->Sulfonium - Cl⁻ HydrolysisProduct R-S-CH₂CH₂-OH (Hydroxyethylthio Derivative) + H⁺ Sulfonium->HydrolysisProduct + H₂O

Hydrolysis of a 2-chloroethylthio derivative.

Degradation Pathway of Sulfur Mustard (HD):

For bifunctional molecules like sulfur mustard, the reaction can proceed in two steps, ultimately forming thiodiglycol.

HD Cl-CH₂CH₂-S-CH₂CH₂-Cl (Sulfur Mustard) Intermediate Cl-CH₂CH₂-S⁺-(CH₂)₂ (Intermediate Sulfonium Ion) + Cl⁻ HD->Intermediate - Cl⁻ Chlorohydrin Cl-CH₂CH₂-S-CH₂CH₂-OH (Hemisulfur Mustard Chlorohydrin) + H⁺ Intermediate->Chlorohydrin + H₂O FinalSulfonium HO-CH₂CH₂-S⁺-(CH₂)₂ (Final Sulfonium Ion) + Cl⁻ Chlorohydrin->FinalSulfonium - Cl⁻ TDG HO-CH₂CH₂-S-CH₂CH₂-OH (Thiodiglycol) + H⁺ FinalSulfonium->TDG + H₂O

Stepwise hydrolysis of Sulfur Mustard (HD).

Degradation of Bis(2-chloroethyl) ether (BCEE):

BCEE can undergo degradation through different mechanisms, including O-dealkylation and sequential dehalogenation, particularly in biological systems.[6]

cluster_dehalogenation Sequential Dehalogenation Pathway cluster_dealkylation O-Dealkylation Pathway BCEE1 Cl-CH₂CH₂-O-CH₂CH₂-Cl (BCEE) Intermediate1 Cl-CH₂CH₂-O-CH₂CH₂-OH (2-(2-chloroethoxy)ethanol) BCEE1->Intermediate1 Product1 HO-CH₂CH₂-O-CH₂CH₂-OH (Diethylene Glycol) Intermediate1->Product1 BCEE2 Cl-CH₂CH₂-O-CH₂CH₂-Cl (BCEE) Intermediate2 [Cl-CH₂CH(OH)-O-CH₂CH₂-Cl] (Unstable Hemiacetal) BCEE2->Intermediate2 Product2 Cl-CH₂CHO + Cl-CH₂CH₂-OH (Chloroacetaldehyde + 2-Chloroethanol) Intermediate2->Product2

Degradation pathways of BCEE.

Experimental Protocols

Accurate assessment of the stability of chloroethylthio derivatives requires robust and well-defined experimental protocols. The following sections detail methodologies for monitoring their degradation using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Experimental Workflow for Stability Studies:

Start Prepare aqueous solution of chloroethylthio derivative Incubate Incubate at controlled temperature and pH Start->Incubate Sample Withdraw aliquots at specific time intervals Incubate->Sample Quench Quench reaction (e.g., rapid cooling, solvent extraction) Sample->Quench Analyze Analyze samples by GC-MS or NMR Quench->Analyze Data Determine concentration of parent compound and degradation products Analyze->Data Kinetics Calculate hydrolysis rate constant and half-life Data->Kinetics

General workflow for stability studies.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Stability Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for monitoring the degradation of chloroethylthio derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the chloroethylthio derivative in a water-miscible organic solvent (e.g., acetone, isopropanol) at a high concentration.

    • Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into a buffered aqueous solution (e.g., phosphate buffer for pH control) to the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect on the hydrolysis rate.

    • At predetermined time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by extracting the analytes into an organic solvent immiscible with water (e.g., dichloromethane, hexane). The addition of a salt (e.g., sodium chloride) can improve extraction efficiency.

    • Add a suitable internal standard to the organic extract for quantification.

    • Dry the organic extract over anhydrous sodium sulfate and transfer to a GC vial.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 6890 or similar.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5975 or similar quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification of degradation products and Selected Ion Monitoring (SIM) mode for quantification of the parent compound and known degradation products.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Kinetic Analysis

NMR spectroscopy allows for the in-situ monitoring of reactions without the need for extraction, providing real-time kinetic data.

  • Sample Preparation:

    • Prepare a stock solution of the chloroethylthio derivative in a deuterated solvent compatible with water (e.g., acetone-d₆).

    • In an NMR tube, add a known volume of deuterated water (D₂O) containing a suitable buffer for pH control and an internal standard (e.g., trimethylsilyl propionate-d₄, TSP).

    • Initiate the reaction by adding a small, known amount of the stock solution to the NMR tube.

    • Quickly mix the contents and place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: Calibrated and maintained at the desired reaction temperature (e.g., 25 °C).

    • Experiment: A series of 1D ¹H NMR spectra acquired automatically at set time intervals.

    • Key ¹H NMR Parameters:

      • Pulse Program: A standard 1D pulse sequence with water suppression (e.g., presaturation).

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).

      • Number of Scans: 8-16 (depending on concentration, to achieve adequate signal-to-noise in a short time).

    • Data Processing and Analysis:

      • Process each spectrum identically (e.g., Fourier transform, phase correction, baseline correction).

      • Integrate the signals of the parent compound and one or more degradation products relative to the integral of the internal standard.

      • Plot the concentration (proportional to the relative integral) of the parent compound versus time to determine the reaction kinetics and calculate the rate constant and half-life.

Conclusion

The stability of chloroethylthio derivatives is a critical parameter influencing their persistence, reactivity, and biological effects. This guide provides a comparative overview of the stability of key derivatives, highlighting the rapid hydrolysis of sulfur mustards like HD and CEES, and the greater persistence of the oxygen analog, BCEE. The provided experimental protocols for GC-MS and NMR spectroscopy offer robust methods for researchers to quantitatively assess the stability of these and related compounds. The visualization of the degradation pathways further clarifies the chemical transformations these molecules undergo. This information is vital for the development of effective decontamination strategies, the design of stable therapeutic agents, and a deeper understanding of the toxicology of this important class of compounds.

References

A Researcher's Guide: Validating Mass Spectrometry-Identified Target Modifications with Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protein analysis, mass spectrometry (MS) has emerged as a powerful tool for discovery-based proteomics, capable of identifying and quantifying thousands of proteins and their post-translational modifications (PTMs) in a single experiment. However, the validation of these high-throughput findings is a critical step in the scientific process. Western blotting (WB), a long-established and widely accessible technique, remains a common method for validating MS-generated hypotheses. This guide provides an objective comparison of these two techniques for the validation of target protein modifications, complete with experimental protocols and data to aid researchers in making informed decisions for their study designs.

Methodology Overview: Discovery vs. Targeted Validation

Mass spectrometry excels in the unbiased, large-scale identification of protein modifications. In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into peptides, which are then separated and analyzed by the mass spectrometer. This approach can reveal novel modification sites and provide a global view of cellular signaling.

Western blotting, in contrast, is a targeted, antibody-dependent method. It is primarily used to confirm the presence and relative abundance of a specific protein modification that has been previously identified, often by mass spectrometry. The reliance on specific antibodies makes it a hypothesis-driven technique.[1]

The complementary nature of these techniques forms a powerful workflow for protein modification studies.

cluster_MS Mass Spectrometry (Discovery Phase) cluster_WB Western Blotting (Validation Phase) MS_Start Biological Sample Protein_Extraction Protein Extraction & Digestion MS_Start->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis & PTM Identification LC_MS->Data_Analysis Hypothesis Hypothesis Generation (e.g., Protein X is phosphorylated) Data_Analysis->Hypothesis Detection Detection & Confirmation Data_Analysis->Detection Comparison of quantitative trends WB_Start Biological Sample Hypothesis->WB_Start Validation Target Lysate_Prep Lysate Preparation WB_Start->Lysate_Prep SDS_PAGE SDS-PAGE & Transfer Lysate_Prep->SDS_PAGE Antibody_Probe Antibody Probing (Phospho-specific Ab) SDS_PAGE->Antibody_Probe Antibody_Probe->Detection

Figure 1: Workflow showing MS for discovery and WB for validation.

Quantitative Comparison

While often used to confirm trends observed in MS data, it is important to understand the quantitative differences between the two methods. Mass spectrometry, particularly when using isotopic labeling, can provide highly accurate relative and absolute quantification.[2] Western blotting is generally considered semi-quantitative, though with careful optimization and normalization, it can provide reliable data on relative protein abundance.[1]

FeatureMass Spectrometry (Targeted Proteomics)Western Blotting
Quantification Highly quantitative (relative and absolute)[2]Semi-quantitative[1][3]
Specificity High; based on mass-to-charge ratio and fragmentation patterns[3]Variable; dependent on antibody cross-reactivity[3]
Sensitivity High (attomole to femtomole range)[2][4]Variable, generally lower than targeted MS[3]
Throughput High; can analyze multiple proteins/modifications simultaneously[4]Low; typically one protein per blot[3]
Dynamic Range Wider linear dynamic range[2]Limited linear dynamic range
Cost (Instrument) High initial investment[3]Low initial investment[3]
Cost (Per Sample) Relatively lower for high-throughputCan be high due to antibody costs
Requirement Complex instrumentation and data analysis[4]Relies on availability of specific, high-quality antibodies[5]

Signaling Pathway Example: JAK-STAT

The JAK-STAT pathway is a crucial signaling cascade that relies heavily on phosphorylation for its activation and function. It provides an excellent example of how MS and WB can be used in concert to elucidate cellular signaling.

Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Brings JAKs together STAT STAT Receptor->STAT 5. Recruits STAT pJAK p-JAK JAK->pJAK 3. Autophosphorylation pJAK->Receptor 4. Phosphorylates Receptor pJAK->STAT 6. Phosphorylates STAT pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Translocation Gene Target Gene Transcription Nucleus->Gene 9. Binds DNA

Figure 2: Key phosphorylation events in the JAK-STAT signaling pathway.

In a study of this pathway, a researcher might first use mass spectrometry to identify novel phosphorylation sites on STAT proteins following cytokine stimulation. Subsequently, they would use a phospho-specific antibody to validate this finding via Western blot, comparing the signal from stimulated versus unstimulated cells.

Detailed Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on their specific proteins of interest, cell types, and available reagents.

Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol

This protocol is designed to isolate a target protein and its binding partners to identify post-translational modifications.

  • Cell Lysis:

    • Harvest cells (e.g., 2x10^7 cells) and wash with ice-cold PBS.

    • Lyse cells in 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

    • Add 2-5 µg of the primary antibody specific to the target protein and incubate at 4°C for 2-4 hours on a rotator.[6]

    • Add 20-30 µL of equilibrated Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C on a rotator.[7]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer, followed by two washes with 1 mL of ice-cold PBS.

  • Elution and Digestion:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the urea to <2 M with ammonium bicarbonate.

    • Digest the proteins overnight at 37°C with trypsin.

  • Sample Cleanup and MS Analysis:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the eluted peptides by LC-MS/MS.

Western Blotting Protocol for Phosphorylated Protein Validation

This protocol is optimized for the detection of specific phosphorylation events.

  • Sample Preparation:

    • Lyse cells as described in the IP-MS protocol, ensuring the lysis buffer contains phosphatase inhibitors.[8]

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-40 µg of protein per lane by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

    • Incubate the membrane overnight at 4°C with the primary antibody diluted in 5% BSA/TBST. The antibody should be specific for the phosphorylated site of interest.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • For robust quantification, it is recommended to strip the membrane and re-probe with an antibody against the total (unmodified) protein as a loading control.[8]

Conclusion

Mass spectrometry and Western blotting are powerful techniques that, when used together, provide a robust framework for the discovery and validation of protein modifications. MS offers a high-throughput, unbiased view of the proteome, making it ideal for generating new hypotheses. Western blotting provides a targeted, cost-effective method to validate these findings, confirming the presence and regulation of specific modifications. While some argue that targeted MS methods are superior for validation due to higher specificity and quantitativeness, the accessibility and established nature of Western blotting ensure it will remain a valuable tool in the researcher's arsenal.[9] By understanding the strengths and limitations of each technique, researchers can design rigorous experiments to confidently investigate the complex world of protein regulation.

References

Unveiling the Functional Consequences of Protein Modification: A Comparative Guide to 1-Chloro-4-[(2-chloroethyl)thio]benzene and Iodoacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional consequences of protein modification by the sulfur mustard analogue, 1-Chloro-4-[(2-chloroethyl)thio]benzene, and the commonly used laboratory alkylating agent, iodoacetamide. Due to the limited availability of direct experimental data for this compound, its effects are inferred from studies on the closely related and well-documented chemical warfare agent, sulfur mustard. This document aims to provide a framework for understanding the potential impacts of these agents on protein function and cellular processes, supported by established experimental methodologies.

Executive Summary

Protein alkylation is a critical event that can profoundly alter protein structure and function, leading to a cascade of cellular responses. This compound, as a sulfur mustard analogue, is a potent bifunctional alkylating agent expected to induce complex cellular damage. In contrast, iodoacetamide is a monofunctional alkylating agent widely used in proteomics to irreversibly modify cysteine residues. This guide compares their mechanisms of action, functional consequences, and the experimental approaches used to study their effects.

Comparison of Functional Consequences

The following table summarizes the known and inferred functional consequences of protein modification by this compound (inferred from sulfur mustard data) and iodoacetamide.

FeatureThis compound (inferred from Sulfur Mustard)Iodoacetamide
Mechanism of Action Bifunctional alkylating agent, forming covalent adducts and cross-links.Monofunctional alkylating agent, forming a stable thioether bond.
Primary Amino Acid Targets Cysteine, Histidine, Aspartic Acid, Glutamic Acid.Primarily Cysteine; off-target reactions with Lysine, Histidine, Aspartic Acid, and N-terminus can occur.[1]
Key Cellular Processes Affected DNA repair, mRNA quality control, transcription, translation, cellular energy metabolism.[2]Inhibition of enzymes with active site cysteines (e.g., deubiquitinases, peptidases).[3]
Observed Cellular Outcomes Apoptosis, inflammation, DNA damage, disruption of cytoskeletal proteins.[2][4]Prevention of disulfide bond formation, enzyme inhibition.[3]
Toxicity High cytotoxicity, associated with chemical burns and long-term health effects.Toxic at high concentrations, but used routinely under controlled laboratory conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the inferred signaling pathway affected by this compound and a typical experimental workflow for analyzing protein alkylation.

G cluster_0 Cellular Exposure cluster_1 Protein Modification cluster_2 Cellular Stress Response cluster_3 Downstream Signaling Cascades cluster_4 Functional Consequences This compound This compound Protein Alkylation Protein Alkylation This compound->Protein Alkylation DNA Alkylation DNA Alkylation This compound->DNA Alkylation Oxidative Stress Oxidative Stress Protein Alkylation->Oxidative Stress ER Stress ER Stress Protein Alkylation->ER Stress DNA Damage Response DNA Damage Response DNA Alkylation->DNA Damage Response MAPK Activation MAPK Activation Oxidative Stress->MAPK Activation p53 Activation p53 Activation DNA Damage Response->p53 Activation NF-kB Activation NF-kB Activation ER Stress->NF-kB Activation Inflammation Inflammation MAPK Activation->Inflammation NF-kB Activation->Inflammation Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest

Figure 1: Inferred signaling cascade following protein modification.

G Protein Sample Protein Sample Reduction (DTT) Reduction (e.g., DTT) Protein Sample->Reduction (DTT) Alkylation Alkylation (Test Compound or Control) Reduction (DTT)->Alkylation Enzymatic Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Enzymatic Digestion LC-MS/MS Analysis LC-MS/MS Analysis Enzymatic Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identification of Modified Peptides Identification of Modified Peptides Data Analysis->Identification of Modified Peptides Quantification of Modification Quantification of Modification Data Analysis->Quantification of Modification

Figure 2: Experimental workflow for proteomic analysis.

Detailed Experimental Protocols

Protocol 1: In-Solution Alkylation and Digestion for Mass Spectrometry Analysis

This protocol outlines the steps for preparing protein samples for mass spectrometry-d analysis to identify sites of alkylation.[5]

Materials:

  • Protein extract

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM) or this compound

  • Trypsin

  • Tris-HCl buffer

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Reduction:

    • Resuspend the protein pellet in 8 M urea in 50 mM Tris-HCl, pH 8.0.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Add IAM or this compound to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching and Dilution:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

    • Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid.

    • Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Western Blot for Detecting Protein Alkylation

This protocol can be adapted to use antibodies that recognize specific protein adducts, if available.

Materials:

  • Alkylated protein samples

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (specific to the protein of interest or the adduct)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE:

    • Separate the alkylated protein samples on an SDS-PAGE gel.

  • Electrotransfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

While direct experimental evidence for the functional consequences of protein modification by this compound is lacking, its structural similarity to sulfur mustard suggests a high potential for inducing widespread cellular damage through the alkylation of multiple protein targets. This contrasts with the more specific and controlled cysteine alkylation achieved with iodoacetamide under laboratory conditions. The experimental protocols provided herein offer a robust framework for investigating the effects of these and other protein-modifying agents, enabling a deeper understanding of their mechanisms of action and biological impacts. Further research employing quantitative proteomics is essential to definitively characterize the protein targets and functional outcomes of modification by this compound.

References

Safety Operating Guide

Safe Disposal of 1-Chloro-4-[(2-chloroethyl)thio]benzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 1-Chloro-4-[(2-chloroethyl)thio]benzene must be treated as hazardous waste. Due to its acute toxicity and potential for long-term adverse effects on aquatic life, it is imperative that this chemical is not disposed of via standard laboratory drains or as regular solid waste.[1] The following guide provides detailed procedures for its safe handling and disposal, designed for researchers and laboratory professionals.

Chemical and Hazard Profile

Proper waste management begins with a clear understanding of the substance's properties and associated hazards.

PropertyInformation
Chemical Name This compound
CAS Number 71501-38-7
Molecular Formula C₉H₁₀Cl₂S[1]
GHS Hazard Statements H302: Harmful if swallowed.[1] H413: May cause long lasting harmful effects to aquatic life.[1]
Hazard Classification Acute Toxicity, Oral (Category 4)[1] Hazardous to the aquatic environment, long-term hazard (Category 4)[1]
Waste Classification Likely classified as a toxic waste. While not explicitly found on the EPA's P or U lists, its inherent toxicity mandates it be treated as a characteristic hazardous waste.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection by authorized personnel. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[4][5][6]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: As soon as this compound or any material contaminated with it is no longer needed, it must be declared as waste.[6][7]

  • Segregate Waste Streams:

    • Keep this chemical waste separate from non-hazardous waste.

    • Do not mix it with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents.

    • Collect aqueous and organic solvent waste in separate containers.[8]

    • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.[9]

Step 2: Containerization
  • Select Appropriate Containers: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[5][9] The container must have a secure, leak-proof screw-top cap.[9]

  • Condition of Container: Ensure the container is in good condition, free from cracks or leaks.[7] If reusing a container, ensure it is triple-rinsed, with the rinsate collected as hazardous waste, and all old labels are completely defaced.[7]

  • Filling the Container: Do not overfill the container. Leave at least 10% of headspace to allow for expansion of vapors. Keep the container closed at all times except when adding waste.[4][7]

Step 3: Labeling

Proper labeling is critical for the safety of all personnel and for regulatory compliance.[10]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[5][6]

  • Complete the Tag Information: Fill out the tag completely and legibly.[5] This must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5][7]

    • For mixtures, list all components and their approximate percentages.[5]

    • The date of waste accumulation (the date the first waste was added).[5]

    • The name and contact information of the principal investigator or generator.[5]

    • The specific laboratory location (building and room number).[5]

    • Check the appropriate hazard pictograms (e.g., "Harmful," "Environmental Hazard").[5]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6][9] The secondary container should be large enough to hold the entire volume of the primary container.

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in an SAA.[4][6] Once this limit is reached, the waste must be removed within three days.[4]

Step 5: Arranging for Disposal
  • Request a Pickup: Once the waste container is full or you are ready to have it removed, submit a hazardous waste pickup request to your institution's EHS office.[4][6] Follow their specific procedures, which may involve an online form or a phone call.[5]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public corridors or between buildings. This must be done by trained EHS staff.[6]

Emergency Procedures: Spill Cleanup

In the event of a spill, immediate and proper response is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large or unmanageable spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Small Spill Cleanup: For small, manageable spills, laboratory personnel trained in spill response may proceed as follows:

    • Wear appropriate PPE: This includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

    • Contain the spill: Use an absorbent material like vermiculite or a commercial chemical spill kit to absorb the spilled liquid.

    • Collect the waste: Carefully sweep the absorbent material into a designated hazardous waste container.

    • Decontaminate the area: Clean the spill surface with a suitable solvent, collecting all cleaning materials as hazardous waste.

    • Label and Dispose: All materials used for cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for Disposal of this compound cluster_0 In-Lab Waste Management cluster_1 EHS Disposal Process A Waste Generation (Unused chemical or contaminated material) B Is this Hazardous Waste? A->B C YES (Acutely Toxic & Environmentally Hazardous) B->C Yes D Select Compatible Container (e.g., Glass, HDPE) C->D E Affix & Complete Hazardous Waste Label D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Container Full or Disposal Needed? F->G H Continue to Add Waste (Keep Container Closed) G->H No I Submit Waste Pickup Request to EHS G->I Yes H->F J EHS Collects Waste from Laboratory I->J K Final Disposal via Licensed Facility J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Chloro-4-[(2-chloroethyl)thio]benzene was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar chemicals, including chlorinated aromatic compounds and thioethers. Researchers must exercise extreme caution and, if possible, obtain a substance-specific SDS from the supplier before handling this chemical. The information provided here is for guidance purposes and should be supplemented by a thorough risk assessment conducted by qualified personnel.

Immediate Safety and Personal Protective Equipment (PPE)

Due to the presence of a chlorinated benzene ring and a thioether group, this compound is anticipated to be hazardous. A related compound, 1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene, is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1]. Therefore, stringent safety measures are necessary.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The following table summarizes the recommended PPE for handling this compound, based on general guidelines for halogenated organic compounds.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended for handling chlorinated solvents. Always check the manufacturer's glove compatibility data. Use a double-gloving technique for added protection.
Lab Coat/Chemical-Resistant ApronA flame-retardant lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Respiratory Air-Purifying Respirator with Organic Vapor CartridgesIf working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator is essential. The specific cartridge type should be selected based on a risk assessment.
Footwear Closed-Toed ShoesShoes should be made of a non-porous material to prevent absorption of any spills.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Read and understand all available safety information before beginning work.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Dispense the chemical carefully to avoid generating dust or aerosols.

    • Keep the container tightly sealed when not in use.

    • Avoid direct contact with skin, eyes, and clothing.

    • If the substance is heated, be aware of the potential for the release of toxic vapors, such as hydrogen chloride and sulfur oxides.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not pour this chemical down the drain[2].

  • Waste Collection:

    • Collect all waste containing this chemical in a designated, properly labeled, and sealed container.

    • The container should be specifically marked for "Halogenated Organic Waste"[2][3].

    • Do not mix with non-halogenated waste to avoid complicating the disposal process and increasing costs[3].

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area has secondary containment.

  • Disposal:

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Precautions

experimental_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_sds Review Safety Data (or equivalent) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_dispense Dispense Chemical in Fume Hood prep_hood->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_seal Keep Containers Sealed handle_reaction->handle_seal disp_collect Collect in Halogenated Waste Container handle_seal->disp_collect Proceed to Disposal disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.